3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
Description
Properties
IUPAC Name |
3-oxo-1H-2-benzofuran-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFPTPKYWROKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C#N)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80534934 | |
| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80534934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89877-62-3 | |
| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80534934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, also known by its synonym 5-cyanophthalide, is a high-purity bicyclic organic compound of significant interest in medicinal and organic chemistry.[1][2] With the molecular formula C₉H₅NO₂, this compound serves as a critical synthetic intermediate and a valuable building block for the development of more complex molecules.[1][2] Its most notable application is as a key precursor in the synthesis of the widely prescribed antidepressant, Citalopram, and its active enantiomer, Escitalopram.[3][4][5] The unique structural features of 5-cyanophthalide, including a lactone ring and a nitrile group, impart versatile reactivity, making it a focal point in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the basic properties, synthesis, and key applications of this compound.
Core Properties
A summary of the fundamental physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₉H₅NO₂ | --INVALID-LINK-- |
| Molecular Weight | 159.14 g/mol | --INVALID-LINK-- |
| CAS Number | 89877-62-3 | --INVALID-LINK-- |
| Melting Point | 201-205 °C | Chem-Impex |
| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |
| Solubility | Slightly soluble in acetone, chloroform, and methanol. | --INVALID-LINK-- |
| IR Spectroscopy | Characteristic peaks at 1758 cm⁻¹ (C=O stretch) and 2220 cm⁻¹ (C≡N stretch) | N/A |
Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common and effective method involves the conversion of 5-carboxyphthalide.
Synthesis from 5-Carboxyphthalide
This synthetic route involves the conversion of the carboxylic acid group of 5-carboxyphthalide into a nitrile group. The process typically proceeds through the formation of an amide intermediate, which is subsequently dehydrated.
Step 1: Formation of the Acid Chloride
-
Suspend 5-carboxyphthalide in toluene.
-
Add thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture at reflux for approximately 3 hours.[6]
-
Cool the mixture to room temperature and add n-heptane to precipitate the acid chloride.[6]
-
Collect the crystals by filtration and wash with heptane.[6]
Step 2: Amidation
-
Dissolve the acid chloride in a suitable solvent such as tetrahydrofuran (THF).
-
Add the solution to a solution of an appropriate amine (e.g., tert-butylamine) in THF at a low temperature (e.g., 5 °C).[7]
-
Allow the mixture to warm to room temperature and stir overnight.[7]
-
Pour the reaction mixture into ice water to precipitate the amide.[7]
-
Filter and wash the crystals with water.[7]
Step 3: Dehydration to 5-Cyanophthalide
-
Suspend the dry amide in toluene.
-
Add a dehydrating agent such as thionyl chloride and a catalytic amount of DMF.[7]
-
Heat the reaction mixture (e.g., at 75 °C) for several hours.[7]
-
Cool the solution to room temperature to allow for crystallization.
-
Collect the product by filtration and wash with toluene and water.[7]
-
The crude product can be recrystallized from toluene to yield pure this compound.[7]
Key Applications and Logical Workflows
The primary application of this compound is as a pivotal intermediate in the synthesis of the antidepressant Citalopram. The following diagram illustrates the synthetic workflow from 5-cyanophthalide to Citalopram.
Caption: Synthetic workflow for Citalopram from 5-cyanophthalide.
This synthetic pathway highlights the importance of 5-cyanophthalide as a starting material. The process involves a series of well-established organic reactions, including a Grignard reaction to introduce the fluorophenyl group, a reduction step, a cyclization to form the dihydroisobenzofuran ring, and a final alkylation to yield Citalopram.[8]
Conclusion
This compound is a compound of high strategic importance in the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of Citalopram. Its well-defined properties and established synthetic routes make it a reliable building block for drug development professionals. The experimental protocols and synthetic workflows detailed in this guide provide a foundational understanding for researchers and scientists working with this versatile molecule. Further research into the applications of 5-cyanophthalide and its derivatives may unveil new therapeutic agents and materials.
References
- 1. This compound|89877-62-3 [benchchem.com]
- 2. This compound (89877-62-3) for sale [vulcanchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-Cyanophthalide (CAS 82104-74-3) - High-Purity Reagent [benchchem.com]
- 6. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Cyanophthalide: Chemical Structure and Analysis
Abstract
This technical guide provides a comprehensive overview of 5-cyanophthalide (CAS 82104-74-3), a critical intermediate in the synthesis of widely used antidepressant drugs such as Citalopram and Escitalopram.[1][2][3] The document details its chemical structure, physical properties, synthesis, and purification protocols. A significant focus is placed on the analytical methodologies required for its characterization, including High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for key procedures, and all quantitative data is summarized in structured tables for clarity and comparative analysis.
Chemical Structure and Physicochemical Properties
5-Cyanophthalide, systematically named 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile, is a solid, white to off-white crystalline powder.[1][4] Its structure consists of a phthalide (isobenzofuranone) core with a nitrile (-C≡N) group substituted at the 5-position. This bifunctional nature makes it a versatile building block in medicinal chemistry.[4]
Chemical Structure:
Figure 1: Chemical Structure of 5-Cyanophthalide
The key physicochemical properties of 5-cyanophthalide are summarized in Table 1 below.
Table 1: Physicochemical Properties of 5-Cyanophthalide
| Property | Value | References |
| CAS Number | 82104-74-3 | [1] |
| Molecular Formula | C₉H₅NO₂ | [4][5] |
| Molecular Weight | 159.14 g/mol | [4][5] |
| Appearance | White to almost white crystalline powder | [4][6] |
| Melting Point | 201 - 205 °C | [4][7] |
| Boiling Point | 407.5 ± 45.0 °C (Predicted) | [6][8] |
| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [6][8] |
| Purity | ≥98% (HPLC) | [4][9] |
| Solubility | Slightly soluble in Acetone, Chloroform, Methanol | [2][6] |
| SMILES | O=C1OCc2cc(ccc12)C#N | |
| InChI Key | XEEGWTLAFIZLSF-UHFFFAOYSA-N |
Synthesis and Purification
5-Cyanophthalide is most commonly synthesized from 5-carboxyphthalide. The overall process involves the conversion of the carboxylic acid group into a nitrile, typically via an amide intermediate. Several methods have been reported, with variations in reagents and reaction conditions.[10]
General Synthesis Workflow
A prevalent synthetic route involves a two-step process: first, the conversion of 5-carboxyphthalide to an intermediate amide (5-carbamoylphthalide), followed by dehydration of the amide to yield the final 5-cyanophthalide.
Caption: Synthesis workflow from 5-carboxyphthalide to pure 5-cyanophthalide.
Experimental Protocol: Synthesis from 5-Carbamylphthalide
This protocol details the dehydration step to produce 5-cyanophthalide.
-
Reaction Setup: Suspend dry 5-carbamylphthalide (0.2 mole) in toluene (600 mL) in a suitable reaction flask.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 0.3 mole) to the suspension. Add a catalytic amount of N,N-dimethylformamide (DMF) (2 mL).
-
Reaction Conditions: Heat the reaction mixture to 75 °C and maintain for 6 hours.
-
Work-up: After the reaction is complete, remove approximately 100 mL of toluene by distillation.
-
Isolation: Cool the remaining solution to room temperature to allow for crystallization.
-
Purification: Collect the formed crystals by filtration and wash them sequentially with toluene (150 mL) and water (100 mL). The crude product can be further purified by recrystallization from methanol to achieve purity >99.5%.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and quality of synthesized 5-cyanophthalide. The typical workflow involves chromatographic separation followed by spectroscopic characterization.
Caption: General analytical workflow for the characterization of 5-cyanophthalide.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of 5-cyanophthalide. A reverse-phase method is typically employed.
Experimental Protocol:
A detailed HPLC method for purity analysis is provided in Table 2.[9]
Table 2: HPLC Analytical Method Parameters
| Parameter | Specification |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile / Water (pH 2.5 with H₃PO₄) (410:500 v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 239 nm |
| Injection Volume | 20 µL |
| Temperature | Room Temperature |
This method effectively separates 5-cyanophthalide from starting materials and common impurities, allowing for quantification and achieving purity levels of 99.5% to 99.9%.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule, confirming the successful formation of the nitrile and the integrity of the lactone ring.
Experimental Protocol:
-
Sample Preparation: Prepare a sample pellet by mixing a small amount of 5-cyanophthalide with dry potassium bromide (KBr).
-
Analysis: Acquire the spectrum using an FTIR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).
Data Interpretation:
The characteristic absorption bands for 5-cyanophthalide are summarized in Table 3.[9]
Table 3: Key IR Absorption Bands for 5-Cyanophthalide
| Band Region (cm⁻¹) | Assignment | Functional Group |
| 2231 | C≡N Stretch | Nitrile |
| 1757 | C=O Stretch | Lactone Carbonyl |
| 3111, 3091 | C-H Stretch | Aromatic Ring |
| 2962 | C-H Stretch | Aliphatic (Methylene) |
| 1679, 1620 | C=C Stretch | Aromatic Ring |
The strong absorption at 2231 cm⁻¹ is definitive for the nitrile group, while the band at 1757 cm⁻¹ confirms the presence of the five-membered lactone carbonyl.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~5.3-5.5 ppm (s, 2H): A singlet corresponding to the two equivalent protons of the methylene group (-O-CH₂-Ar).
-
~7.8-8.2 ppm (m, 3H): A complex multiplet region for the three protons on the aromatic ring. The exact shifts and coupling patterns depend on the specific magnetic environment.
Predicted ¹³C NMR Spectrum (in CDCl₃):
The structure has 9 unique carbon atoms.
-
~170 ppm: Carbonyl carbon (C=O) of the lactone.
-
~140-150 ppm: Quaternary aromatic carbons attached to the oxygen and the methylene group.
-
~125-135 ppm: Aromatic carbons with attached protons (CH).
-
~115-120 ppm: Quaternary aromatic carbon attached to the nitrile group and the nitrile carbon itself (C≡N).
-
~70 ppm: Methylene carbon (-CH₂-).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 159 , corresponding to the molecular weight of the compound (C₉H₅NO₂).[5] The stability of the aromatic system should make the molecular ion relatively abundant.
-
Key Fragment: A significant fragment is predicted at m/z = 131 . This corresponds to the loss of a neutral carbon monoxide molecule (CO, 28 Da) from the lactone ring, which is a characteristic fragmentation pathway for such structures.
Conclusion
5-Cyanophthalide is a well-characterized organic intermediate of significant industrial importance. Its synthesis from 5-carboxyphthalide is a robust and scalable process. The quality of the final product is reliably assessed through a combination of chromatographic and spectroscopic techniques. This guide provides the essential protocols and data required for the synthesis, purification, and comprehensive analysis of 5-cyanophthalide, serving as a valuable resource for professionals in chemical research and pharmaceutical development.
References
- 1. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 2. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 3. scbt.com [scbt.com]
- 4. 5-Cyanophthalide | CAS 82104-74-3 | Jay Finechem [jayfinechem.com]
- 5. whitman.edu [whitman.edu]
- 6. 5-Cyanophthalide | 82104-74-3 Supplier in India [punagri.com]
- 7. 1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile | C9H5NO2 | CID 821218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2005111010A1 - An improved process for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 9. myexperiment.org [myexperiment.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Spectroscopic and Synthetic Profile of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and synthetic data for the compound 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, a key intermediate in the synthesis of pharmaceuticals such as Citalopram.[1] This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Core Spectroscopic Data
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1758 | C=O (Lactone carbonyl) stretch | [1] |
| 2220 | C≡N (Nitrile) stretch | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimentally determined and verified ¹H and ¹³C NMR data for this compound are not consistently available in the reviewed literature. One source provides the following ¹H NMR data in DMSO-d₆, however, the signal description for the aromatic protons appears atypical and should be treated with caution.
Note: The following data should be considered provisional and requires experimental verification.
-
¹H NMR (500 MHz, DMSO-d₆): δ 5.48 (s, 2H), 8.04 (s, 2H), 8.22 (s, 1H)
Mass Spectrometry (MS)
Detailed experimental mass spectrometry data, including fragmentation patterns for this compound, is not currently available in the surveyed literature. The molecular weight of the compound is 159.14 g/mol .[2][3]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the cyclization of a phthalic anhydride precursor with a cyanide source.[1][2] An alternative method starting from 5-carboxyphthalide has also been reported.
Method 1: From a Phthalic Anhydride Precursor
-
Reaction Setup: A suitable phthalic anhydride derivative is dissolved in an appropriate solvent under an inert atmosphere.
-
Addition of Cyanide: Potassium cyanide is added to the reaction mixture, often in the presence of a catalyst.
-
Reaction Conditions: The mixture is typically heated to reflux to facilitate the cyclization reaction.
-
Purification: Upon completion, the reaction is cooled, and the product is purified by recrystallization to yield this compound.[2]
Spectroscopic Analysis Protocol
The following provides a general methodology for the spectroscopic characterization of this compound.
-
Sample Preparation:
-
IR Spectroscopy: A small amount of the solid sample is analyzed directly using an ATR-FTIR spectrometer.
-
NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) for ¹H and ¹³C NMR analysis.
-
Mass Spectrometry: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) for analysis by techniques such as GC-MS.
-
-
Instrumentation and Data Acquisition:
-
IR: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
NMR: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
MS: A mass spectrometer is used to determine the molecular weight and fragmentation pattern of the compound.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Cyanophthalide
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-cyanophthalide, a key intermediate in the synthesis of pharmaceuticals such as the antidepressant citalopram. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data analysis, and visualizations to aid in the structural elucidation and quality control of this compound.
Introduction to 5-Cyanophthalide and its Spectroscopic Analysis
5-Cyanophthalide (1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile) is a bicyclic molecule featuring a phthalide core with a nitrile group substituted on the aromatic ring. Its chemical structure dictates a specific spectroscopic signature, which is invaluable for its identification and purity assessment. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei.
Predicted ¹H and ¹³C NMR Spectral Data
While a publicly available, fully assigned experimental NMR dataset for 5-cyanophthalide is not readily accessible, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The numbering of the atoms in the 5-cyanophthalide structure is provided below for reference.
Structure of 5-Cyanophthalide with Atom Numbering:
Predicted ¹H NMR Data
The ¹H NMR spectrum of 5-cyanophthalide is expected to show signals corresponding to the aromatic protons and the methylene protons of the phthalide ring.
| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | ~8.1 | d | ~8.0 |
| H-6 | ~8.0 | s | - |
| H-7 | ~7.9 | d | ~8.0 |
| H-3 (CH₂) | ~5.4 | s | - |
Note: The predicted chemical shifts are for a solution in a common deuterated solvent like DMSO-d₆ or CDCl₃ and may vary depending on the experimental conditions.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C=O (C1) | ~170 |
| C7a | ~148 |
| C3a | ~135 |
| C4 | ~129 |
| C6 | ~128 |
| C7 | ~125 |
| C5 | ~115 |
| CN (C8) | ~118 |
| CH₂ (C3) | ~70 |
Note: These are estimated chemical shifts and the actual experimental values may differ.
Experimental Protocols for NMR Spectroscopy
Accurate and reproducible NMR data acquisition relies on standardized experimental procedures. The following protocols are recommended for the ¹H and ¹³C NMR analysis of 5-cyanophthalide.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity : Ensure the 5-cyanophthalide sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common choices for organic molecules include Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Concentration : For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.
-
Dissolution and Transfer : Dissolve the weighed sample in the deuterated solvent in a clean, dry vial. Once fully dissolved, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard : For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added to the solvent.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Spectroscopy :
-
Pulse Program : A standard single-pulse experiment is typically used.
-
Number of Scans : 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay : A delay of 1-2 seconds between scans is generally adequate.
-
Spectral Width : A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
-
-
¹³C NMR Spectroscopy :
-
Pulse Program : A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon atom.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
-
Spectral Width : A spectral width of about 200-240 ppm is standard.
-
Visualizations
Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectra of 5-cyanophthalide.
Structure-Spectrum Correlation
The logical relationship between the molecular structure of 5-cyanophthalide and its expected NMR signals is a fundamental aspect of spectral interpretation.
Conclusion
This technical guide has provided a detailed framework for the ¹H and ¹³C NMR analysis of 5-cyanophthalide. While experimental data is not publicly available, the predicted spectral information, coupled with the comprehensive experimental protocols and illustrative diagrams, offers a valuable resource for researchers in the pharmaceutical and chemical industries. Adherence to the outlined procedures will facilitate the accurate identification and characterization of this important synthetic intermediate.
An In-depth Technical Guide to the Infrared and Mass Spectrometry of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, a key intermediate in pharmaceutical synthesis. This document outlines the principal spectral features, provides detailed experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis.
Introduction
This compound, also known as 5-cyanophthalide, is a bicyclic organic compound with the molecular formula C₉H₅NO₂ and a molecular weight of 159.14 g/mol .[1][2] It serves as a critical building block in medicinal and organic chemistry, most notably as a precursor in the synthesis of the widely prescribed antidepressant, Citalopram.[2] Its structure incorporates a lactone and an aromatic nitrile, making it a versatile scaffold for chemical modifications. Accurate spectroscopic characterization is crucial for confirming its identity and purity in synthetic processes.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is distinguished by characteristic absorption bands corresponding to its lactone carbonyl group and its aromatic nitrile group.
The primary vibrational modes for this compound are summarized below. These frequencies are indicative of the key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| ~2220 | Aromatic Nitrile (C≡N) | Stretching | Strong, Sharp |
| ~1758 | γ-Lactone (C=O) | Stretching | Strong |
| 3100-3000 | Aromatic C-H | Stretching | Medium |
| 1600-1450 | Aromatic C=C | Stretching | Medium-Weak |
| ~1300-1000 | C-O | Stretching | Strong |
Data compiled from multiple sources indicating characteristic peaks.[2]
The strong absorption at approximately 1758 cm⁻¹ is characteristic of the carbonyl group within the five-membered lactone ring. The sharp, strong peak around 2220 cm⁻¹ is a clear indicator of the nitrile (C≡N) stretching vibration.
This protocol details the preparation of a potassium bromide (KBr) pellet for obtaining a solid-state IR spectrum.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of high-purity this compound with approximately 200 mg of spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Analysis:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of an empty sample holder to subtract atmospheric CO₂ and H₂O absorptions.
-
Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound, electron ionization (EI) is a common technique.
While a publicly available, experimentally verified mass spectrum is not readily accessible, a predicted fragmentation pattern can be proposed based on the known fragmentation of aromatic nitriles and phthalide-like structures. The molecular ion (M⁺˙) is expected to be prominent due to the aromatic nature of the compound.
The following table outlines the predicted significant ions in the EI mass spectrum of this compound.
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 159 | [C₉H₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 131 | [C₈H₅NO]⁺˙ | Loss of Carbon Monoxide (CO) from the lactone |
| 130 | [C₈H₄NO]⁺ | Loss of a hydrogen radical (H•) from the m/z 131 fragment |
| 103 | [C₇H₅N]⁺˙ | Loss of CO₂ from the molecular ion |
| 102 | [C₇H₄N]⁺ | Loss of a hydrogen radical (H•) from the m/z 103 fragment |
| 76 | [C₆H₄]⁺˙ | Benzene ring fragment |
This protocol describes the general procedure for obtaining an EI mass spectrum for a solid sample.
-
Sample Introduction:
-
Introduce a small quantity (microgram level) of the solid sample into the mass spectrometer, typically using a direct insertion probe.
-
-
Ionization:
-
Heat the probe to volatilize the sample into the ion source.
-
Ionize the gaseous molecules using a standard electron beam energy of 70 eV.
-
-
Mass Analysis:
-
Accelerate the resulting ions into the mass analyzer (e.g., quadrupole or time-of-flight).
-
Separate the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
Detect the ions and generate a mass spectrum representing the relative abundance of each ion.
-
Synthesis and Characterization Workflow
The synthesis of this compound typically involves the cyclization of appropriate precursors, followed by purification and spectroscopic characterization to confirm the structure and purity of the final product.[1][2]
References
Physical and chemical properties of 5-cyanophthalide
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-cyanophthalide, tailored for researchers, scientists, and professionals in drug development. This document includes key data, experimental protocols, and visualizations to support its application in research and synthesis.
Core Properties of 5-Cyanophthalide
5-Cyanophthalide is a versatile intermediate in organic synthesis, notably as a precursor in the production of the antidepressant citalopram.[1][2][3] Its chemical structure and properties make it a valuable compound in the pharmaceutical and chemical industries.[4]
The physical characteristics of 5-cyanophthalide are summarized in the table below, providing essential data for handling, storage, and experimental design.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [1][4][5] |
| Melting Point | 201-205 °C | [1][4][6][7] |
| Boiling Point | 407.5 ± 45.0 °C | [1] |
| Solubility | Soluble in Dimethylformamide (DMF); Slightly soluble in Acetone, Chloroform, Methanol | [1][5] |
| Storage | Store in a sealed, dry container at room temperature | [1][8] |
The chemical identifiers and molecular properties of 5-cyanophthalide are crucial for its characterization and use in synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₉H₅NO₂ | [4][5][9] |
| Molecular Weight | 159.14 g/mol | [4][5][9][10] |
| CAS Number | 82104-74-3 | [4][9] |
| Purity (by HPLC) | ≥ 98% | [4][5] |
| Synonyms | 1,3-Dihydro-1-oxo-5-isobenzofurancarbonitrile, 5-Cyano-3H-isobenzofuranone | [5][6][9] |
| InChI Key | XEEGWTLAFIZLSF-UHFFFAOYSA-N | [6] |
| SMILES | O=C1OCc2cc(ccc12)C#N | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 5-cyanophthalide are presented below. These protocols are based on established literature procedures.
A common and effective method for the preparation of 5-cyanophthalide involves the conversion of 5-carboxyphthalide.[2][3][11] The process generally follows two main steps: the formation of an amide intermediate, followed by dehydration to the nitrile.
Step 1: Synthesis of 5-Chlorocarbonyl Phthalide [2]
-
In a flask under a nitrogen atmosphere, combine 5-carboxyphthalide (50 g, 0.2806 mol), thionyl chloride (125 ml, 1.71 mol), and dimethylformamide (0.5 ml).
-
Heat the mixture to reflux at 60°C for 5 hours.
-
After cooling to room temperature, evaporate the solvent under vacuum to obtain a residue.
-
Add toluene (3 x 100 ml) to the residue to yield a solid, which is then taken up in tetrahydrofuran (500 ml). This solution contains 5-chlorocarbonyl phthalide.
Step 2: Conversion to 5-Hydroxamyl Phthalide and Dehydration [2]
-
The resulting 5-chlorocarbonyl phthalide is reacted with hydroxylamine in an aprotic organic solvent such as THF or toluene.
-
The reaction temperature is maintained between 0°C and 20°C.
-
The intermediate 5-hydroxamyl phthalide is then dehydrated using an agent like thionyl chloride, phosphorus oxychloride, or sulfuryl chloride to yield 5-cyanophthalide.
The overall synthetic workflow is visualized in the diagram below.
References
- 1. cionpharma.com [cionpharma.com]
- 2. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 3. CN1948301A - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Dip Chem Industries | API/INTERMEDIATES | 5-Cyanophthalide [pharma-india.com]
- 6. 5-Cyanophthalide 97 82104-74-3 [sigmaaldrich.com]
- 7. 5-Cyanophthalide | 82104-74-3 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. 5-Cyanophthalide [smlabs.org.in]
- 10. Cyanophthalide | C9H5NO2 | CID 11084153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide on the Solubility and Stability of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, along with detailed experimental protocols to determine the aqueous solubility and chemical stability of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, also known as 5-Cyanophthalide. Given the limited publicly available quantitative data for this specific molecule, this guide focuses on providing a framework for its characterization based on its chemical structure and established analytical methodologies.
Core Properties of this compound
This compound is a synthetic intermediate, notably used in the synthesis of the antidepressant Citalopram.[1][2][3] Its core structure consists of a phthalide (isobenzofuranone) ring system with a nitrile group at the 5-position.[2] This structure dictates its chemical behavior, including its solubility and stability profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 82104-74-3 / 89877-62-3 | [1][4] |
| Molecular Formula | C₉H₅NO₂ | [1][2][4] |
| Molecular Weight | 159.14 g/mol | [1][2] |
| Appearance | White to off-white or light yellow crystalline powder | [1][2][5] |
| Melting Point | 193-205 °C | [1][2][4][6] |
| Boiling Point | 391.03 - 407.5 °C (Predicted) | [1][4] |
| Density | 1.36 g/cm³ (Predicted) | [1][4] |
| LogP | 0.136 - 1.22868 | [4][6][7] |
| Purity by HPLC | ≥ 97% | [1][5] |
Solubility Profile
The solubility of a compound is a critical parameter in drug discovery and development, influencing bioavailability and formulation.[8] While specific quantitative solubility data for this compound is scarce, qualitative descriptions are available.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Acetone | Slightly Soluble | [1][2][6] |
| Chloroform | Slightly Soluble | [1][2][6] |
| Methanol | Slightly Soluble | [1][2][9] |
| Acetonitrile | Freely Soluble | [9] |
| Dimethylformamide | Soluble | [5] |
Structural Considerations for Solubility:
-
The planar, bicyclic aromatic structure contributes to its crystalline nature, often leading to lower aqueous solubility.
-
The polar nitrile (-C≡N) and lactone (cyclic ester) functional groups can participate in hydrogen bonding with protic solvents, though the overall molecule has significant hydrophobic character.
To obtain quantitative data, standardized experimental protocols are necessary. The kinetic solubility assay is a high-throughput method commonly used in early drug discovery.[8][10]
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer, a common practice in preclinical development.[11][12]
Objective: To determine the concentration of the compound that remains in solution after being introduced from a DMSO stock into an aqueous buffer.
Materials and Equipment:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for analysis)
-
Multi-channel pipettes
-
Plate shaker/thermomixer
-
UV/Vis microplate reader or HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS buffer. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking (e.g., 850 rpm) for a set period (e.g., 2 hours).[11] This allows the solution to reach a state of kinetic equilibrium.
-
Precipitate Removal (if necessary): If precipitation is observed, the plates can be centrifuged to pellet the solid, or the supernatant can be transferred to a new plate for analysis. For more precise measurements, filtration using solubility filter plates is recommended.[12]
-
Quantification: Determine the concentration of the compound in the clear supernatant. This can be done via:
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed or as the measured concentration in the saturated solution.
References
- 1. cionpharma.com [cionpharma.com]
- 2. 5-Cyanophthalide (CAS 82104-74-3) - High-Purity Reagent [benchchem.com]
- 3. This compound|89877-62-3 [benchchem.com]
- 4. CAS#:89877-62-3 | this compound | Chemsrc [chemsrc.com]
- 5. Dip Chem Industries | API/INTERMEDIATES | 5-Cyanophthalide [pharma-india.com]
- 6. 5-Cyanophthalide | 82104-74-3 [chemicalbook.com]
- 7. This compound | C9H5NO2 | CID 13289562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Cyano Phthalide | Reliable Chemical Exporter & Manufacturer in Ahmedabad [chemicalsexporter.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
An In-depth Technical Guide to the Nomenclature of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synonyms and alternative nomenclature for the chemical compound 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile. Accurate and varied nomenclature is crucial for effective literature searches, database inquiries, and clear communication within the scientific community.
Synonyms and Alternative Names
The compound this compound is known by several alternative names. These synonyms are used interchangeably in chemical literature, patents, and commercial listings. The most common synonym for this compound is 5-Cyanophthalide .[1][2][3]
Below is a structured summary of the various identifiers for this compound.
| Identifier Type | Name/Value | Source |
| Systematic Name | This compound | [1][2][4][5] |
| IUPAC Name | 3-oxo-1H-2-benzofuran-5-carbonitrile | [1][2][4] |
| Common Synonym | 5-Cyanophthalide | [1][3][6][7][8] |
| Alternative Name | 6-Cyanophthalide | [2][4] |
| Alternative Name | 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile | [3][6][7][9] |
| Alternative Name | 1,3-Dihydro-1-oxo-5-isobenzofurancarbonitrile | [3][9] |
| Alternative Name | 5-Cyano-3H-isobenzofuranone | [3][9] |
| CAS Registry Number | 89877-62-3 | [1][2][4][5] |
| CAS Registry Number | 82104-74-3 | [3][6][7][8] |
It is important to note that two different CAS (Chemical Abstracts Service) numbers, 89877-62-3 and 82104-74-3, are associated with synonyms for this compound. Researchers should verify the specific context when encountering these different identifiers.
Chemical and Physical Properties
A brief overview of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C9H5NO2 | [1][2][4] |
| Molecular Weight | 159.14 g/mol | [1][2] |
| Appearance | White to Pale Yellow Solid | [6] |
| Melting Point | 201-205 °C | [8] |
Applications in Research and Development
This compound, often referred to as 5-Cyanophthalide, serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][3] Notably, it is a crucial precursor in the manufacturing of the widely used antidepressant, Citalopram, and its S-enantiomer, Escitalopram.[1][3] In this context, it is also identified as "Citalopram EP Impurity C".[1]
The versatile chemical structure of this compound, featuring both a nitrile group and a lactone, makes it a valuable building block for creating more complex molecules with potential biological activities.[1] Research has shown that derivatives of this compound can exhibit significant biological effects, including the neutralization of hemorrhagic activity from snake venoms.[1]
Experimental Protocols and Visualizations
The scope of this technical guide is focused on the nomenclature and identification of this compound. As such, detailed experimental protocols for synthesis or analysis, as well as signaling pathway diagrams, are not applicable to the topic of chemical synonyms. For information regarding synthetic routes, researchers are encouraged to consult chemical synthesis databases and the primary literature.[1][2]
References
- 1. This compound|89877-62-3 [benchchem.com]
- 2. This compound (89877-62-3) for sale [vulcanchem.com]
- 3. 5-Cyanophthalide | 82104-74-3 Supplier in India [punagri.com]
- 4. This compound | C9H5NO2 | CID 13289562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:89877-62-3 | this compound | Chemsrc [chemsrc.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile | C9H5NO2 | CID 821218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Cyanophthalide | 82104-74-3 [chemicalbook.com]
- 9. innospk.com [innospk.com]
The Biological Activity of 5-Cyanophthalide and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyanophthalide (1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile) is a key organic intermediate recognized for its foundational role in the synthesis of various pharmaceutical agents. While its primary application has been as a building block for complex molecules, including the widely used antidepressant Citalopram, there is a growing interest in the intrinsic biological activities of the phthalide scaffold and its derivatives.[1][2][3][4][5] Phthalides, a class of compounds characterized by a fused γ-lactone and benzene ring system, are prevalent in medicinal plants and fungi and are known to exhibit a wide range of pharmacological effects, including neuroprotective, anticancer, anti-inflammatory, and antimicrobial properties.[6][7] This guide provides a comprehensive overview of the known biological activities of 5-cyanophthalide and its derivatives, with a focus on quantitative data, experimental methodologies, and relevant molecular pathways.
Anticancer and Cytotoxic Activity
The phthalide skeleton is a recognized scaffold in the development of anticancer agents.[6] While extensive data on 5-cyanophthalide itself is limited, preliminary findings suggest it possesses cytotoxic potential. The evaluation of phthalide derivatives continues to be an active area of research, revealing promising candidates for further development.
Quantitative Cytotoxicity Data
Quantitative data for the cytotoxic activity of 5-cyanophthalide is sparse in publicly accessible literature. However, one report indicates a potent inhibitory effect against a specific prostate cancer cell line. Data for other phthalide derivatives are included for comparative purposes.
| Compound | Cell Line | Activity Type | Value (µM) |
| 5-Cyanophthalide | PC-3 (Prostate Carcinoma) | IC₅₀ | 1.86 ± 0.27 [1] |
| Riligustilide | HCT-8 (Colon Carcinoma) | IC₅₀ | 6.79[8] |
| Riligustilide | HepG2 (Liver Carcinoma) | IC₅₀ | 7.92[8] |
| Riligustilide | A549 (Lung Carcinoma) | IC₅₀ | 13.82[8] |
| Tokinolide A | HCT-8 (Colon Carcinoma) | IC₅₀ | 27.79[8] |
| Tokinolide A | HepG2 (Liver Carcinoma) | IC₅₀ | 30.12[8] |
| Tokinolide A | A549 (Lung Carcinoma) | IC₅₀ | 34.34[8] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
The following is a generalized protocol for determining the cytotoxic activity of a compound like 5-cyanophthalide against an adherent cancer cell line, such as PC-3, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9][10]
-
Cell Culture: PC-3 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of 5-cyanophthalide is prepared in DMSO. Serial dilutions are made in the complete cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compound. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualization: General Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening compounds for cytotoxic activity.
Enzyme Inhibition
The biological activity of phthalides and their derivatives can often be attributed to their interaction with specific enzymes. A study on isophthalic acid derivatives, which share structural similarities with phthalides, has shown that these compounds can act as enzyme inhibitors.
Glutamate Dehydrogenase (GDH) Inhibition
A study demonstrated that 5-cyano-isophthalic acid is a competitive inhibitor of bovine liver glutamate dehydrogenase (GDH) with respect to the substrate L-glutamate.[1][11] GDH is a mitochondrial enzyme that plays a crucial role in linking amino acid and carbohydrate metabolism by catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate.[12][13] While a specific inhibition constant (Ki) for 5-cyanophthalide was not reported, the activity of the related isophthalic acid derivative suggests a potential interaction with this enzyme.
Experimental Protocol: Glutamate Dehydrogenase (GDH) Activity Assay
The following is a generalized protocol for a colorimetric assay to measure GDH activity, which can be adapted to screen for inhibitors like 5-cyanophthalide. The assay measures the production of NADH, a product of the GDH-catalyzed reaction.[2][7][14]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer, pH 7.6-9.0).
-
Substrate Solution: Prepare a solution of L-glutamate in the assay buffer.
-
Cofactor Solution: Prepare a solution of NAD⁺ in the assay buffer.
-
Developer Solution: Prepare a solution containing a tetrazolium salt (e.g., MTT) and a diaphorase.
-
Inhibitor Solution: Prepare stock solutions of 5-cyanophthalide at various concentrations in a suitable solvent (e.g., DMSO), with subsequent dilutions in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a defined volume of the sample containing GDH (e.g., purified enzyme or tissue lysate) to each well.
-
For inhibitor screening, pre-incubate the enzyme with various concentrations of 5-cyanophthalide for a short period.
-
Initiate the reaction by adding a master mix containing the assay buffer, glutamate, NAD⁺, and the developer solution.
-
Include controls: a blank (no enzyme), a positive control (enzyme without inhibitor), and vehicle controls (enzyme with DMSO).
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the increase in absorbance at 450 nm (for some tetrazolium salts) or 570 nm (for MTT) over time using a microplate reader. The rate of color formation is proportional to the GDH activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value. For determining the mechanism of inhibition (e.g., competitive), kinetic studies with varying substrate concentrations would be required to calculate the Ki value.
-
Neuroprotective Activity
While direct studies on the neuroprotective effects of 5-cyanophthalide are not widely available, the phthalide class of compounds is well-regarded for its potential in this area. The most studied derivative, dl-3-n-butylphthalide (NBP), is approved for the treatment of ischemic stroke and exhibits neuroprotective effects through multiple mechanisms.[7] These include anti-inflammatory, antioxidant, and anti-apoptotic actions.[8]
Potential Mechanisms of Neuroprotection
Based on studies of related phthalide derivatives, potential neuroprotective mechanisms for 5-cyanophthalide could involve:
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways such as the Toll-like receptor 4 (TLR4) and nuclear factor-κB (NF-κB) pathways, reducing the production of inflammatory mediators in the brain.[6][8]
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant systems, thereby protecting neurons from oxidative stress-induced damage.
-
Anti-apoptotic Effects: Modulation of apoptosis-regulating proteins (e.g., Bcl-2 family proteins) and inhibition of caspase cascades to prevent neuronal cell death.
Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
A common in vitro model to assess neuroprotection involves inducing cell death in a neuronal cell line (e.g., SH-SY5Y) with an excitotoxin like glutamate.[8]
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in a suitable medium and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 1 × 10⁴ cells/well) and allow them to attach for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of 5-cyanophthalide (or its derivatives) for a period of 1 to 24 hours before inducing damage.
-
Induction of Damage: Expose the cells to a toxic concentration of glutamate (e.g., 20 mM) for 24-48 hours. Include control wells (untreated cells) and model wells (glutamate treatment only).
-
Viability Assessment: Measure cell viability using the MTT assay, as described in the cytotoxicity protocol (Section 1.2).
-
Data Analysis: Calculate the percentage of cell survival (neuroprotection) for each compound concentration relative to the glutamate-only treated cells.
Visualization: Signaling Pathway for Phthalide Derivative-Mediated Neuroprotection
The following diagram illustrates the signaling pathway implicated in the neuroprotective action of the phthalide derivative CD21, which involves the clearance of damage-associated molecular patterns (DAMPs) and inhibition of inflammatory signaling.[6]
Conclusion
5-Cyanophthalide is a molecule of significant interest, not only as a synthetic intermediate but also for its potential inherent biological activities. While quantitative data remains limited, preliminary evidence points towards cytotoxic effects against cancer cells and possible interactions with metabolic enzymes like glutamate dehydrogenase. The broader family of phthalide derivatives demonstrates a rich pharmacology, particularly in the area of neuroprotection, providing a strong rationale for the further investigation of 5-cyanophthalide and its novel derivatives. Future research should focus on comprehensive screening against diverse cancer cell lines, elucidation of specific molecular targets and signaling pathways, and in vivo studies to validate the therapeutic potential of this promising chemical scaffold.
References
- 1. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 4. cionpharma.com [cionpharma.com]
- 5. Synthesis and biological evaluation of novel 1-aryl, 5-(phenoxy-substituted)aryl-1,4-pentadien-3-one derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Neuroprotective Effect of Phthalide Derivative CD21 against Ischemic Brain Injury:Involvement of MSR1 Mediated DAMP peroxiredoxin1 Clearance and TLR4 Signaling Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2005111010A1 - An improved process for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
The Therapeutic Landscape of 5-Cyanophthalide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: 5-Cyanophthalide, a versatile heterocyclic compound, has emerged as a significant scaffold in medicinal chemistry. While primarily recognized as a key intermediate in the synthesis of prominent antidepressants such as citalopram and escitalopram, emerging research is beginning to illuminate the therapeutic potential of its derivatives in a broader range of applications, including oncology, neuroprotection, and anti-inflammatory therapies. This technical guide provides a comprehensive overview of the current understanding of 5-cyanophthalide derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action.
Anti-inflammatory and Neuroprotective Potential of Phthalide Scaffolds
While specific data on the therapeutic applications of 5-cyanophthalide derivatives remains nascent, studies on the broader class of phthalides provide a strong rationale for their investigation. Research has demonstrated that the phthalide core can be functionalized to yield compounds with significant biological activity.
Anti-inflammatory Activity of Phthalide Derivatives
A study on novel phthalide derivatives identified 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (compound 9o ) as a potent anti-inflammatory agent. This compound exhibited a significant inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.[1]
Table 1: Anti-inflammatory Activity of Phthalide Derivative 9o [1]
| Compound | Target | Assay | IC50 (µM) |
| 9o | Nitric Oxide Production | LPS-induced in RAW 264.7 cells | 0.76 |
The anti-inflammatory mechanism of compound 9o was found to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway and the blockage of the Nuclear factor-kappa B (NF-κB) and Mitogen-activated protein kinase (MAPK) signaling pathways.[1]
Neuroprotective Effects of Phthalide Derivatives
The neuroprotective potential of phthalide derivatives has also been investigated. One study focused on a derivative named CD21, which demonstrated significant neuroprotective effects in a rat model of transient middle cerebral artery occlusion. The mechanism of action was linked to the resolution of neuroinflammation through the Macrophage scavenger receptor 1 (MSR1) and Toll-like receptor 4 (TLR4) signaling pathways.[2]
Another phthalide derivative, butylphthalide, has been shown to exert neuroprotective effects by inhibiting the TLR4/NF-κB pathway through the upregulation of miR-21.[3] This modulation was associated with the inhibition of neuronal apoptosis and a reduction in reactive oxygen species (ROS) production.
Anticancer Potential: An Area for Future Exploration
While the antitumor potential of 5-cyanophthalide itself has been noted, there is a significant gap in the literature regarding the cytotoxic activities of its derivatives against cancer cell lines. Generic cytotoxicity assays, such as the MTT assay, provide a standard method for initial screening of novel compounds.
Experimental Protocols
MTT Assay for Cytotoxicity Screening:
This protocol outlines a general procedure for evaluating the cytotoxic effects of 5-cyanophthalide derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
5-cyanophthalide derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-cyanophthalide derivatives. Include a vehicle control (solvent alone) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The therapeutic potential of 5-cyanophthalide derivatives extends beyond their established role in antidepressant synthesis. The broader phthalide class demonstrates promising anti-inflammatory and neuroprotective activities, suggesting that targeted derivatization of the 5-cyanophthalide scaffold could yield novel drug candidates for a variety of diseases. Significant research is required to synthesize and screen libraries of these derivatives to identify lead compounds with potent and selective anticancer, anti-inflammatory, and neuroprotective properties. Elucidation of their specific mechanisms of action and signaling pathways will be crucial for their future development as therapeutic agents. This guide serves as a foundational resource for researchers embarking on the exploration of this promising class of compounds.
References
The Pivotal Role of 5-Cyanophthalide in Modern Citalopram Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide delineates the critical function of 5-cyanophthalide as a key starting material in the synthesis of citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI). We will explore the primary synthetic routes originating from this intermediate, presenting detailed experimental protocols, quantitative data, and process visualizations to provide a comprehensive resource for professionals in the field of medicinal and process chemistry. The use of 5-cyanophthalide offers significant advantages over earlier synthetic strategies, particularly those starting from 5-bromophthalide, by streamlining the process and avoiding harsh cyanation conditions in the final steps.
Introduction to Citalopram Synthesis
Citalopram, with the chemical structure 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, is a bicyclic phthalane derivative used extensively for the treatment of depression.[1] The efficiency and purity of its synthesis are of paramount importance for pharmaceutical manufacturing. While several synthetic pathways have been developed, those utilizing 5-cyanophthalide have become prominent due to their efficiency and adaptability to large-scale production.[2][3] This intermediate strategically incorporates the required cyano group at the 5-position of the phthalide ring from the outset, simplifying the overall synthetic challenge.
Core Synthetic Pathways from 5-Cyanophthalide
The conversion of 5-cyanophthalide to citalopram is primarily achieved through Grignard reactions, which construct the core structure of the final molecule. Two major strategies are prevalent: a sequential, multi-step Grignard addition and a more advanced "one-pot" synthesis.
Sequential Grignard Reaction Pathway
The classical and most direct route involves the sequential addition of two distinct Grignard reagents to the lactone carbonyl of 5-cyanophthalide.[2][4][5]
-
First Grignard Addition: 5-cyanophthalide is first reacted with 4-fluorophenylmagnesium bromide. This opens the lactone ring to form a ketone intermediate, specifically 2-hydroxymethyl-4-cyano-(4'-fluorophenyl) benzophenone.[2][4]
-
Second Grignard Addition: The ketone intermediate then reacts with a second Grignard reagent, 3-(dimethylamino)propylmagnesium chloride. This step forms a tertiary alcohol, resulting in the key dihydroxy intermediate.[2][5]
-
Cyclization: The resulting diol is not typically isolated but is subjected to acid-catalyzed cyclization (e.g., using aqueous sulfuric or phosphoric acid) to form the dihydroisobenzofuran ring system of citalopram.[2][6]
This pathway is robust and well-documented, providing a clear, step-wise approach to the target molecule.
Figure 1: Sequential Grignard reaction pathway for citalopram synthesis.
One-Pot Synthesis
To improve commercial viability by reducing processing time, solvent usage, and the need to isolate intermediates, a "one-pot" synthesis has been developed.[2][7][8] This procedure involves conducting the Grignard reactions, reduction, and cyclization in a single vessel without purification of the intermediate stages.[4] This approach is highly efficient and easily adaptable for commercial-scale manufacturing.[2] The process generally comprises subjecting 5-cyanophthalide to a Grignard reaction, followed by reduction, cyclization, and C-alkylation to yield citalopram.[7][8]
Figure 2: Experimental workflow for a one-pot citalopram synthesis.
Quantitative Data Summary
The following tables summarize key quantitative parameters extracted from patent literature for the synthesis of citalopram from 5-cyanophthalide.
Table 1: Reactant Molar Ratios (Single Grignard Method)
| Reactant | Moles | Molar Ratio (to 5-Cyanophthalide) | Reference |
|---|---|---|---|
| 5-Cyanophthalide | 0.628 | 1.0 | [4] |
| 4-Fluorobromobenzene | 0.876 | 1.39 | [4] |
| Magnesium Turnings | 1.055 | 1.68 | [4] |
| p-Toluene Sulfonic Acid | 0.062 | 0.1 | [4] |
| Sodium Hydride | 0.838 | 1.33 | [4] |
| N,N-Dimethylaminopropyl chloride | 0.754 | 1.2 |[4] |
Table 2: Process Parameters and Yields
| Parameter | Value | Reference |
|---|---|---|
| Grignard Reaction Temperature | -4 to -2°C | [4] |
| Overall Yield (Citalopram Hydrobromide) | 105 g from 100 g 5-cyanophthalide (~52%) | [4] |
| Final Product Purity (HPLC) | > 99% | [4] |
| Solvents | Toluene, Tetrahydrofuran (THF) |[2][4] |
Detailed Experimental Protocols
The following protocols are adapted from publicly available patent literature and represent established methods for the synthesis.
Protocol: One-Pot Citalopram Synthesis via Single Grignard Method[4]
This protocol details a process for preparing citalopram without the isolation of intermediates.
Materials:
-
5-Cyanophthalide (100g, 0.628 moles)
-
4-Fluorobromobenzene (153.33g, 0.876 moles)
-
Magnesium Turnings (25.33g, 1.055 moles)
-
Iodine (catalytic amount, 0.05g)
-
Dry Tetrahydrofuran (THF) (300ml)
-
Dry Toluene (900ml)
-
20% Aqueous Ammonium Chloride solution (100ml)
-
p-Toluene Sulfonic Acid (12g, 0.062 moles)
-
Sodium Hydride (60% dispersion in oil, 33.5g, 0.838 moles)
-
N,N-Dimethylaminopropyl chloride (92g, 0.754 moles)
-
Hydrobromic Acid (48%)
Procedure:
-
Grignard Reagent Preparation: A solution of 4-fluorophenyl magnesium bromide is prepared from 4-fluorobromobenzene (153.33g), magnesium turnings (25.33g), and a crystal of iodine in dry THF (300ml).
-
Grignard Reaction: The prepared Grignard solution is added to a suspension of 5-cyanophthalide (100g) in dry toluene (900ml) while maintaining the temperature between -4°C and -2°C.
-
Quenching: After the reaction is complete, the reaction mass is quenched by adding 20% aqueous ammonium chloride solution (100ml).
-
Cyclization: The organic layer is separated, and p-toluene sulfonic acid (12g) is added. The mixture is heated to reflux, and water is removed azeotropically.
-
C-Alkylation: The reaction mass is cooled to 20-25°C. Sodium hydride (33.5g) is added in lots over 1 hour. The mixture is stirred for 30 minutes, followed by the addition of N,N-dimethylaminopropyl chloride (92g). The temperature is raised to 40-45°C and maintained for 5-6 hours.
-
Work-up and Salt Formation: The reaction is quenched with methanol followed by water. The organic layer is separated and washed. Citalopram base is extracted into the aqueous phase with acetic acid, then re-extracted into toluene after basification with sodium hydroxide. The toluene is distilled off, and the resulting oily base is dissolved in acetone. 48% hydrobromic acid is added to precipitate citalopram hydrobromide.
-
Purification: The crude product is filtered, washed, and recrystallized from a suitable solvent mixture (e.g., methanol and isopropyl alcohol) to yield a final product with >99% purity as determined by HPLC.
Conclusion
5-Cyanophthalide stands out as a highly effective and strategic intermediate in the synthesis of citalopram. Its use allows for the direct incorporation of the essential nitrile functional group, thereby circumventing the challenges associated with late-stage cyanation reactions required in routes starting from 5-bromophthalide. The development of one-pot procedures starting from 5-cyanophthalide has further enhanced the industrial-scale production of citalopram, offering an atom-economical, efficient, and commercially viable manufacturing process. This guide provides the foundational technical details necessary for researchers and developers to understand and implement these modern synthetic strategies.
References
- 1. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide - Google Patents [patents.google.com]
- 3. allindianpatents.com [allindianpatents.com]
- 4. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
- 5. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6812355B2 - Process for the manufacture of citalopram hydrobromide from 5-bromophthalide - Google Patents [patents.google.com]
- 7. One Spot Synthesis of Citalopram from 5-Cyanophthalide - Patent US-2008119662-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EP1723133A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, also widely known as 5-cyanophthalide, is a synthetic bicyclic organic compound of significant interest in medicinal and organic chemistry. With the molecular formula C₉H₅NO₂ and a molecular weight of 159.14 g/mol , this compound serves as a critical synthetic intermediate, most notably as a precursor in the synthesis of the widely prescribed antidepressant, Citalopram.[1] Its unique structure, featuring both an electron-withdrawing nitrile group and a lactone carbonyl, makes it a versatile scaffold for further chemical modification and the development of novel bioactive molecules.[1]
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of this compound, with a focus on detailed experimental protocols and quantitative data.
Discovery and History
The first documented synthesis of this compound was reported by Levy and Stephen in the Journal of the Chemical Society in 1931. Their approach involved the conversion of 5-aminophthalide to 5-cyanophthalide via a diazotization reaction followed by a Sandmeyer reaction using copper(I) cyanide. This classic transformation laid the groundwork for the availability of this important intermediate.
In the following decades, with the discovery and development of the antidepressant citalopram, for which 5-cyanophthalide is a key building block, more efficient and scalable synthetic methods were developed.[1] These modern routes, primarily starting from 5-carboxyphthalide, have been extensively described in the patent literature and offer significant improvements in yield and purity over the original method. These advancements have been crucial in the pharmaceutical industry for the large-scale production of citalopram and its derivatives.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 89877-62-3 | [1] |
| Molecular Formula | C₉H₅NO₂ | [1] |
| Molecular Weight | 159.14 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 199-204 °C | |
| IUPAC Name | This compound | |
| Synonyms | 5-Cyanophthalide, 6-Cyanophthalide, 3-Oxo-1H-2-benzofuran-5-carbonitrile | [1] |
Experimental Protocols
Classic Synthesis: Diazotization of 5-Aminophthalide (Based on Levy and Stephen, 1931)
This method involves the conversion of 5-aminophthalide to the corresponding diazonium salt, which is then subjected to a Sandmeyer reaction with copper(I) cyanide.
Step 1: Diazotization of 5-Aminophthalide
-
Dissolve 5-aminophthalide in a suitable acidic solution (e.g., dilute hydrochloric or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution of 5-aminophthalide, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a short period to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.
-
Slowly add the freshly prepared diazonium salt solution to the CuCN solution. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, the reaction mixture is typically warmed to room temperature and then heated to ensure the completion of the reaction.
-
The product, this compound, can then be isolated by filtration or extraction, followed by purification, typically through recrystallization.
References
Methodological & Application
One-Pot Synthesis of Citalopram from 5-Cyanophthalide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the one-pot synthesis of the antidepressant drug Citalopram, starting from 5-cyanophthalide. This method avoids the isolation and purification of intermediates, thereby offering a more efficient and streamlined synthetic route.[1][2] The protocols described herein are based on patented procedures involving Grignard reactions.[1][3] Two primary approaches are detailed: a single Grignard reaction followed by reduction and cyclization, and a sequential Grignard reaction method. Quantitative data from representative syntheses are summarized, and a logical workflow of the process is visualized.
Introduction
Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression.[1] Traditional synthetic routes to Citalopram often involve multiple steps with the isolation of intermediates, leading to lower overall yields and increased production costs. The one-pot synthesis from 5-cyanophthalide presents a significant improvement by carrying out several reaction steps in a single vessel without isolating the intermediate products.[1][2] This approach simplifies the manufacturing process, making it more adaptable for commercial scale production.[1] The key transformation involves the reaction of 5-cyanophthalide with one or more Grignard reagents, followed by reduction and cyclization to yield Citalopram.[1][2]
Data Summary
The following tables summarize the quantitative data for two distinct one-pot synthetic routes to Citalopram from 5-cyanophthalide, as described in the cited literature.
Table 1: Single Grignard Reaction Route
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Ratio |
| 5-Cyanophthalide | 159.14 | 0.628 | 100 g | 1.0 |
| 4-Fluorobromobenzene | 175.00 | 0.876 | 153.33 g | 1.39 |
| Magnesium Turnings | 24.31 | 1.055 | 25.33 g | 1.68 |
| Iodine | 253.81 | - | 0.05 g | Catalytic |
| Dry Tetrahydrofuran | - | - | 300 mL | - |
| Dry Toluene | - | - | 900 mL | - |
| Citalopram Hydrobromide | 405.30 | - | 160-165 g (crude) | - |
| Purity (HPLC) | - | - | >99% | - |
Table 2: Sequential Grignard Reaction Route (Conceptual)
Note: Specific quantities for the second Grignard reagent and final yield are not detailed in the provided search results but the pathway is described conceptually.
| Reagent/Product | Role |
| 5-Cyanophthalide | Starting Material |
| 4-Fluorophenyl Magnesium Bromide | First Grignard Reagent |
| 3-N,N-Dimethylaminopropylmagnesium Chloride | Second Grignard Reagent |
| Aqueous Sulfuric Acid | Cyclization Agent |
| Citalopram | Final Product |
Experimental Protocols
The following are detailed protocols for the one-pot synthesis of Citalopram from 5-cyanophthalide.
Protocol 1: Single Grignard Reaction, Reduction, and Cyclization
This protocol involves a single Grignard reaction followed by reduction and cyclization to yield Citalopram without the isolation of intermediates.[1]
Materials:
-
5-Cyanophthalide
-
4-Fluorobromobenzene
-
Magnesium Turnings
-
Iodine (catalytic amount)
-
Dry Tetrahydrofuran (THF)
-
Dry Toluene
-
20% Aqueous Ammonium Chloride Solution
-
Methanol
-
Sodium Borohydride
-
20% Aqueous Acetic Acid
-
Liquor Ammonia
-
Anhydrous Sodium Sulfate
-
Activated Carbon
-
Isopropyl Alcohol
-
47% Hydrobromic Acid
Procedure:
-
Grignard Reagent Preparation: In a suitable reaction vessel, prepare the 4-fluorophenyl magnesium bromide Grignard reagent by reacting 153.33 g (0.876 moles) of 4-fluorobromobenzene with 25.33 g (1.055 moles) of magnesium turnings and a catalytic amount of iodine (0.05 g) in 300 mL of dry THF.[3]
-
Grignard Reaction: To a suspension of 100 g (0.628 moles) of 5-cyanophthalide in 900 mL of dry toluene, add the prepared Grignard reagent solution at a temperature of -4 to -2 °C.[3]
-
Quenching: After the reaction is complete, quench the reaction mass with 100 mL of 20% aqueous ammonium chloride solution.[3]
-
Work-up 1: Separate the toluene layer and dilute it with 100 mL of methanol.[3]
-
Reduction: Cool the solution to 5-10°C and add sodium borohydride in portions. Stir until the reaction is complete.
-
Work-up 2: Extract the aqueous layer with toluene. Combine the toluene phases and extract with 200 mL of 20% aqueous acetic acid.[3]
-
Basification and Extraction: Cool the aqueous acid extract to 5-10 °C and adjust the pH to basic using liquor ammonia. Extract the liberated Citalopram base with toluene (3 x 300 mL).[3]
-
Drying and Purification: Wash the combined toluene layer with water and dry over anhydrous sodium sulfate. Treat the toluene solution with 10 g of activated carbon and filter.[3]
-
Salt Formation: Concentrate the filtrate under reduced pressure to obtain oily Citalopram base. Dissolve the base in 1000 mL of isopropyl alcohol and add 47% hydrobromic acid (45-50 mL).[3]
-
Crystallization and Isolation: Stir the reaction mass for 4 hours at 25-30 °C and then cool to 10 °C. Filter the precipitated Citalopram hydrobromide salt and wash with chilled isopropyl alcohol (300 mL).[3] The purity of the resulting Citalopram salt is reported to be in excess of 99% as determined by HPLC.[3]
Protocol 2: Sequential Grignard Reaction
This protocol describes a process where 5-cyanophthalide is subjected to sequential Grignard reactions followed by cyclization.[1]
Conceptual Steps:
-
First Grignard Reaction: 5-cyanophthalide is reacted with 4-fluorophenyl magnesium bromide in an organic solvent such as THF.[1][3]
-
Second Grignard Reaction: The reaction mass from the first step is then subjected to a second Grignard reaction with 3-N,N-dimethylaminopropylmagnesium chloride.[1][3]
-
Quenching and Work-up: The reaction is quenched with an aqueous ammonium chloride solution, followed by a suitable work-up to yield the dihydroxy intermediate.[3]
-
Cyclization: The dihydroxy product is then subjected to cyclization in an acidic medium, such as aqueous sulfuric acid, to yield Citalopram.[1][3]
Visualized Workflow
The following diagram illustrates the logical workflow of the one-pot synthesis of Citalopram from 5-cyanophthalide via the single Grignard reaction route.
References
- 1. US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide - Google Patents [patents.google.com]
- 2. One Spot Synthesis of Citalopram from 5-Cyanophthalide - Patent US-2008119662-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Citalopram Precursor via Sequential Grignard Reaction of 5-Cyanophthalide
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the reaction of 5-cyanophthalide with dimethylaminopropyl magnesium chloride, a critical step in the synthesis of the selective serotonin reuptake inhibitor (SSRI), citalopram. The reaction proceeds via a sequential Grignard addition, first with 4-fluorophenyl magnesium bromide, followed by dimethylaminopropyl magnesium chloride, to yield a key dihydroxy intermediate that is subsequently cyclized.
Reaction Overview
The synthesis of citalopram from 5-cyanophthalide involves a one-pot, two-step Grignard reaction sequence. Initially, 5-cyanophthalide is reacted with 4-fluorophenyl magnesium bromide. The resulting intermediate is then treated in situ with dimethylaminopropyl magnesium chloride. This sequence opens the lactone ring of the phthalide and adds the two different Grignard reagents to the carbonyl carbon. The resulting dihydroxy derivative is then cyclized, typically under acidic conditions, to form citalopram.[1][2][3] This method is a cornerstone of various patented citalopram manufacturing processes.[1][2][4]
Quantitative Data Summary
The following table summarizes the typical molar equivalents and reaction conditions reported in the literature for the one-pot synthesis of citalopram starting from 5-cyanophthalide. Please note that yields and purity often refer to the final citalopram product after subsequent workup and purification steps.
| Reactant/Parameter | Molar Equivalent/Condition | Notes |
| 5-Cyanophthalide | 1.0 | Starting material |
| 4-Fluorophenyl magnesium bromide | 1.0 - 1.4 | First Grignard reagent |
| Dimethylaminopropyl magnesium chloride | ~1.3 - 3.0 | Second Grignard reagent |
| Solvents | ||
| Tetrahydrofuran (THF) | Primary solvent for Grignard reagent formation and reaction | An expensive solvent not easily recovered for reuse[1] |
| Toluene | Co-solvent | Often used in conjunction with THF |
| Dichloromethane, Chloroform, Benzene | Alternative co-solvents | Can be used with THF[1] |
| Temperatures | ||
| First Grignard Addition | -5°C to 10°C | Reaction is exothermic and requires cooling |
| Second Grignard Addition | 0°C to 10°C | Temperature control is crucial for selectivity |
| Quenching Agent | 20% Aqueous Ammonium Chloride | Used to terminate the Grignard reaction |
| Final Product Purity (Citalopram Salts) | >99% (by HPLC) | Achieved after purification[1] |
Experimental Protocol
This protocol outlines a general procedure for the sequential Grignard reaction of 5-cyanophthalide leading to the citalopram precursor.
Materials:
-
5-Cyanophthalide
-
Magnesium turnings
-
4-Fluorobromobenzene
-
3-(Dimethylamino)propyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Iodine (catalytic amount)
-
20% Aqueous Ammonium Chloride solution
-
Nitrogen gas atmosphere
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet
-
Cooling bath (e.g., ice-salt or dry ice-acetone)
-
Standard glassware for extraction and workup
Procedure:
Part 1: Preparation of 4-Fluorophenyl Magnesium Bromide
-
Under a nitrogen atmosphere, charge a dry three-necked flask with magnesium turnings (1.055 moles) and a catalytic crystal of iodine.
-
Add a small amount of a solution of 4-fluorobromobenzene (0.876 moles) in anhydrous THF (300ml) to initiate the reaction.
-
Once the reaction begins, add the remaining 4-fluorobromobenzene solution dropwise while maintaining a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
Part 2: Sequential Grignard Reaction
-
In a separate, larger flask, prepare a suspension of 5-cyanophthalide (0.628 moles) in anhydrous toluene (900ml).[1]
-
Cool the 5-cyanophthalide suspension to a temperature between -5°C and 0°C.[5]
-
Slowly add the freshly prepared 4-fluorophenyl magnesium bromide solution to the cooled suspension over 1 hour, ensuring the temperature is maintained.[5]
-
After the addition, allow the reaction to stir for an additional hour at the same temperature.[5]
-
In a separate apparatus, prepare dimethylaminopropyl magnesium chloride by reacting 3-(dimethylamino)propyl chloride with magnesium in a mixture of toluene and THF.
-
Raise the temperature of the reaction mixture to between 5°C and 10°C.[5]
-
Slowly add the solution of dimethylaminopropyl magnesium chloride to the reaction mixture.[5]
-
Stir the reaction for at least 30 minutes after the addition is complete.[5]
Part 3: Workup
-
Quench the reaction by slowly adding 20% aqueous ammonium chloride solution (100ml).[1]
-
Allow the mixture to warm to room temperature and stir for 2 hours.[5]
-
Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 200ml).[5]
-
Combine the organic layers, wash with water (2 x 200ml), and then with brine.[5]
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydroxy intermediate as an oil.[1]
Part 4: Cyclization to Citalopram (Illustrative)
-
The crude dihydroxy intermediate is typically cyclized without further purification.
-
This is generally achieved by treatment with a strong acid, such as aqueous sulfuric or phosphoric acid, to yield the citalopram base.[1]
Visualizations
The following diagrams illustrate the key chemical transformations and the overall experimental workflow.
References
- 1. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
- 2. US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide - Google Patents [patents.google.com]
- 3. CA2361395C - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 4. One Spot Synthesis of Citalopram from 5-Cyanophthalide - Patent US-2008119662-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
Protocol for the purification of 5-cyanophthalide by recrystallization
An Application Note and Protocol for the Purification of 5-Cyanophthalide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyanophthalide is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) antidepressant, Citalopram, and its enantiomer, Escitalopram.[1][2] The purity of 5-cyanophthalide is critical as impurities can carry through subsequent reaction steps, ultimately affecting the yield, purity, and safety of the final active pharmaceutical ingredient (API).[3] This document provides a detailed protocol for the purification of 5-cyanophthalide using recrystallization, a robust technique for removing impurities such as terephthalic acid and diphthalide derivatives that may form during its synthesis.[3][4]
Physicochemical Properties of 5-Cyanophthalide
A comprehensive understanding of the physical and chemical properties of 5-cyanophthalide is essential for its proper handling and purification.
| Property | Value | Reference |
| CAS Number | 82104-74-3 | [1][5] |
| Molecular Formula | C₉H₅NO₂ | [2][5] |
| Molecular Weight | 159.14 g/mol | [2][6] |
| Appearance | White to off-white or pale yellow crystalline powder/solid.[2][5][7] | [2][5][7] |
| Melting Point | 201-205 °C | [1][6][8] |
| Purity (Commercial) | ≥ 97-98% | [6][7] |
Solubility Profile of 5-Cyanophthalide
The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for high recovery of pure crystals upon cooling.
| Solvent | Solubility | Reference |
| Water | Sparingly soluble / 900 mg/L at 30 °C | [5][9] |
| Methanol | Slightly soluble | [1][10] |
| Ethanol | Soluble | [9] |
| Acetone | Slightly soluble | [1][2] |
| Chloroform | Slightly soluble | [1][2] |
| Toluene | Soluble (especially when heated) | [5][11] |
| Acetonitrile | Freely Soluble | [10] |
| Dimethylformamide (DMF) | Soluble (used to dissolve crude product) | [3][4] |
Experimental Protocol: Purification of 5-Cyanophthalide
This protocol is based on a multi-solvent system reported to yield high-purity 5-cyanophthalide (99.5% to 99.9%).[3][4] This method is particularly effective for removing both polar and non-polar impurities.
Materials and Equipment:
-
Crude 5-cyanophthalide
-
Dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: In a fume hood, dissolve the crude 5-cyanophthalide in a minimal amount of dimethylformamide (DMF) at room temperature in an appropriately sized Erlenmeyer flask. Stir until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration. This step is crucial for removing particulate matter.
-
Precipitation with Toluene: To the resulting solution, slowly add toluene while stirring. The addition of toluene will cause the precipitation of a solid residue.
-
Isolation of Crude Precipitate: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Recrystallization from Methanol: Transfer the filtered solid to a clean Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to reflux with stirring until the solid completely dissolves.
-
Crystallization: Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least one hour.
-
Collection of Pure Crystals: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.
-
Drying: Dry the purified 5-cyanophthalide crystals under vacuum at 50 °C to a constant weight.[5]
Workflow for Purification of 5-Cyanophthalide
Caption: Workflow for the purification of 5-cyanophthalide.
Safety Precautions
5-Cyanophthalide is harmful if swallowed, in contact with skin, or if inhaled.[5] It can also cause eye, skin, and respiratory tract irritation.[5] All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[6] Refer to the Safety Data Sheet (SDS) for complete safety information before starting any experimental work.[9]
References
- 1. cionpharma.com [cionpharma.com]
- 2. 5-Cyanophthalide (CAS 82104-74-3) - High-Purity Reagent [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. myexperiment.org [myexperiment.org]
- 5. Page loading... [wap.guidechem.com]
- 6. 5-氰苯酞 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 5-Cyanophthalide | 82104-74-3 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 5-Cyano Phthalide | Reliable Chemical Exporter & Manufacturer in Ahmedabad [chemicalsexporter.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Synthesis of 5-Cyanophthalide Utilizing Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Cyanophthalide is a crucial intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) citalopram, a widely prescribed antidepressant. The efficient preparation of this intermediate is of significant interest in medicinal and process chemistry. Thionyl chloride (SOCl₂) serves as a versatile and effective reagent in several synthetic routes to 5-cyanophthalide. It is primarily employed as a chlorinating agent to activate carboxylic acid functionalities or as a dehydrating agent to facilitate the formation of the nitrile group. This document provides detailed application notes and experimental protocols for the synthesis of 5-cyanophthalide using thionyl chloride, summarizing key quantitative data and outlining the reaction mechanisms and workflows.
Introduction
The synthesis of 5-cyanophthalide can be approached from various precursors, with thionyl chloride playing a pivotal role in key transformations. The most common strategies involve:
-
Dehydration of an Amide or Hydroxamic Acid: Thionyl chloride is a potent dehydrating agent capable of converting primary amides or hydroxamic acids to nitriles.
-
Activation of a Carboxylic Acid: Thionyl chloride converts carboxylic acids into highly reactive acyl chlorides.[1][2][3][4] This intermediate can then undergo further reactions to yield the target nitrile.
These methods offer convenient and high-yielding pathways to 5-cyanophthalide, an essential building block for the pharmaceutical industry.[5]
Data Presentation
The following table summarizes quantitative data from various reported syntheses of 5-cyanophthalide where thionyl chloride is a key reagent.
| Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 5-Carbamylphthalide | SOCl₂, DMF | Toluene | 75 | 6 | - | - | [6] |
| 4,4-dimethyl-2-(1-oxo-1,3-dihydroisobenzofuran-5-yl)oxazoline | SOCl₂, DMF | Toluene | Reflux | 1 | 75 | 92 (HPLC) | [6] |
| 5-Carboxyphthalide | SOCl₂, DMF | Toluene | Reflux | 3 | 88 (of acid chloride) | - | [7] |
| 5-Hydroxamyl phthalide | SOCl₂ | Toluene | 80 | 6 | 91 | 99 (HPLC) | [8][9] |
| 5-Carboxyphthalide | SOCl₂, Sulfamide | Sulfolane | 130-140 | 2-5 | 77-96 | 98.5 (HPLC) | [10] |
| 5-Carboxyphthalide | SOCl₂, DMF | - | 60 | 5 | 91 (of acid chloride) | 98 (HPLC) | [9] |
Experimental Protocols
Protocol 1: Synthesis from 5-Hydroxamyl Phthalide via Dehydration
This protocol details the dehydration of 5-hydroxamyl phthalide to 5-cyanophthalide using thionyl chloride.[8][9]
Materials:
-
5-Hydroxamyl phthalide
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, add 2 g (0.01 mole) of 5-hydroxamyl phthalide.
-
To this, add 15 mL of thionyl chloride.
-
Heat the mixture under reflux at 80°C for 6 hours. The solid should dissolve to form a light yellow solution.
-
After cooling, add 20 mL of toluene to the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
Add another 20 mL of toluene to the residue and heat the mixture to reflux.
-
Allow the solution to cool, which should induce precipitation of the product.
-
Collect the solid by filtration and wash with a small amount of cold toluene.
-
Dry the product under vacuum to obtain 5-cyanophthalide.
Expected Yield: 1.5 g (91%)[8][9] Purity: 99% (by HPLC)[8][9]
Protocol 2: One-Pot Synthesis from 5-Carboxyphthalide
This protocol describes a one-pot synthesis of 5-cyanophthalide from 5-carboxyphthalide using thionyl chloride and sulfamide.[10]
Materials:
-
5-Carboxyphthalide
-
Sulfamide
-
Thionyl chloride (SOCl₂)
-
Sulfolane
-
Water
-
Acetic acid (for crystallization)
-
Reaction flask with overhead stirrer
-
Heating mantle with temperature controller
-
Addition funnel
-
Filtration apparatus
Procedure:
-
Suspend 50 g (0.28 mole) of 5-carboxyphthalide and 31 g (0.32 mole) of sulfamide in 150 mL of sulfolane in a reaction flask.
-
Add 41 g (0.34 mole) of thionyl chloride to the suspension.
-
Heat the reaction mixture to 130-140°C for 2 hours. Gas evolution will be observed around 90°C.
-
Cool the mixture to 90°C and slowly add 150 mL of water.
-
Maintain the temperature at 85-90°C for 15 minutes.
-
Cool the solution to 35°C to allow for crystallization.
-
Filter the crystals and wash them with 250 mL of water.
-
Recrystallize the crude product from acetic acid to obtain pure 5-cyanophthalide.
Expected Yield: 34.5 g (77%)[10] Purity: 98.5% (by HPLC)[10]
Mandatory Visualizations
Reaction Workflow: Synthesis of 5-Cyanophthalide
Caption: Synthetic routes to 5-cyanophthalide using thionyl chloride.
Mechanism: Role of Thionyl Chloride in Carboxylic Acid Activation
Caption: Activation of a carboxylic acid with thionyl chloride.
References
- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CA2361395C - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 6. 5-Cyanophthalide synthesis - chemicalbook [chemicalbook.com]
- 7. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 8. US7482476B2 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 9. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 10. US6441201B1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
Application Notes and Protocols for the Dehydration of 5-Carbamoylphthalide to 5-Cyanophthalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyanophthalide is a crucial intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) citalopram, a widely prescribed antidepressant. The efficient conversion of 5-carbamoylphthalide to 5-cyanophthalide is a critical step in the overall manufacturing process of this active pharmaceutical ingredient. This document provides detailed application notes, experimental protocols, and comparative data for the dehydration of 5-carbamoylphthalide, a key transformation that involves the removal of a water molecule from the primary amide to form the corresponding nitrile. The methodologies presented are compiled from various patented and peer-reviewed procedures, aiming to offer robust and scalable solutions for research and development as well as manufacturing settings.
Reaction Principle
The dehydration of the carbamoyl group (-CONH₂) to a cyano or nitrile group (-CN) is a common transformation in organic synthesis. This reaction typically requires a dehydrating agent to facilitate the elimination of water. The general chemical equation for this conversion is:
R-CONH₂ → R-CN + H₂O
In the context of this application, the specific reaction is the dehydration of 5-carbamoylphthalide. The choice of dehydrating agent, solvent, and reaction conditions can significantly impact the reaction's yield, purity of the product, and overall efficiency.
Comparative Data of Dehydration Methods
Several reagents and conditions have been reported for the dehydration of 5-carbamoylphthalide. The following table summarizes quantitative data from various methods to facilitate comparison.
| Dehydrating Agent | Solvent(s) | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thionyl chloride (SOCl₂) | Toluene | N,N-Dimethylformamide (DMF) | 75 | 6 | 80 | [1] |
| Thionyl chloride (SOCl₂) | Toluene | N,N-Dimethylformamide (DMF) | Reflux | 3 | 91 (from 5-carbamoylphthalide) | [2] |
| Triphosgene | Toluene | N,N-Dimethylformamide (DMF) | Reflux | Not specified | High purity | [3] |
| Phosphorus oxychloride (POCl₃) | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| Phosphorus pentachloride (PCl₅) | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| Thionyl chloride (SOCl₂) and Sulfamide | Sulfolane or Acetonitrile | Not specified | 135 | Not specified | High | [4][5] |
Experimental Protocols
This section provides a detailed experimental protocol for a commonly employed method for the dehydration of 5-carbamoylphthalide using thionyl chloride and a catalytic amount of N,N-dimethylformamide in toluene.
Protocol 1: Dehydration using Thionyl Chloride and Catalytic DMF
Materials:
-
5-Carbamoylphthalide
-
Toluene (anhydrous)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Water (for washing)
-
Toluene (for recrystallization)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnetic stirrer and heating mantle.
-
Buchner funnel and filter paper.
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: In a clean and dry three-neck round-bottom flask, suspend 36 g (0.2 mole) of 5-carbamoylphthalide in 600 mL of anhydrous toluene.[1]
-
Reagent Addition: To the suspension, add 36 g (0.3 mole) of thionyl chloride via a dropping funnel.[1]
-
Catalyst Addition: Add 2 mL of N,N-dimethylformamide (DMF) to the reaction mixture.[1]
-
Reaction: Heat the reaction mixture to 75°C and maintain this temperature for 6 hours with continuous stirring.[1] The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Crystallization and Filtration: Upon cooling, the 5-cyanophthalide product will crystallize out of the solution. Collect the crystals by filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with 150 mL of toluene followed by 100 mL of water to remove any residual reagents and by-products.[1]
-
Purification: The crude product can be further purified by recrystallization from toluene to obtain high-purity 5-cyanophthalide.[1]
-
Drying: Dry the purified product under vacuum to obtain the final 5-cyanophthalide. The expected yield is approximately 22 g (80%).[1]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the dehydration of 5-carbamoylphthalide.
Caption: Experimental workflow for the dehydration of 5-carbamoylphthalide.
Safety Precautions
-
Thionyl chloride is a corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction may evolve hydrogen chloride gas, which is corrosive. Ensure the reaction setup is properly vented or connected to a scrubber.
Characterization of 5-Cyanophthalide
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point: To check for purity.
-
Infrared (IR) Spectroscopy: To confirm the presence of the nitrile group (C≡N stretch typically around 2230 cm⁻¹) and the lactone carbonyl group (C=O stretch around 1760 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >99.5% is often required for pharmaceutical applications.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
The dehydration of 5-carbamoylphthalide to 5-cyanophthalide is a well-established and efficient transformation. The use of thionyl chloride with a catalytic amount of DMF in toluene provides a reliable method for achieving high yields and purity. The provided protocol and comparative data serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, enabling the consistent and scalable production of this key pharmaceutical intermediate.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 3. Process For Preparation Of 5 Cyanophthalide (Intermediate Of [quickcompany.in]
- 4. myexperiment.org [myexperiment.org]
- 5. CA2361395C - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, a key intermediate in the synthesis of pharmaceuticals like Citalopram.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prominently described method in the literature is a multi-step synthesis starting from 5-carboxyphthalide. This process typically involves the conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile. A general schematic for this process is the conversion of 5-carboxyphthalide to an intermediate such as 5-carbamoylphthalide, which is then dehydrated to yield 5-cyanophthalide.[1][2]
Q2: What are the critical parameters affecting the yield and purity of the final product?
A2: Key parameters include the purity of the starting materials, the choice of reagents (especially the dehydrating agent), reaction temperature, reaction time, and the effectiveness of the purification method. For instance, the use of thionyl chloride as a dehydrating agent in the presence of a catalyst like DMF is a common practice.[3][4]
Q3: What are the common impurities observed in this synthesis?
A3: Common impurities include unreacted starting materials (e.g., 5-carboxyphthalide), intermediates (e.g., 5-carbamoylphthalide), and side-products such as terephthalic acid and diphthalide derivatives.[5] The presence of these impurities can interfere with subsequent reaction steps and reduce the overall yield and purity of the final product.
Q4: What are the recommended purification methods for this compound?
A4: Recrystallization is a widely used and effective method for purifying the final product. Solvents such as toluene and methanol have been reported to be effective.[3][5] A common procedure involves dissolving the crude product in a suitable solvent like Dimethylformamide (DMF), filtering off insoluble impurities, and then crystallizing the product by adding a less polar solvent or by cooling. This process has been shown to significantly increase the purity to between 99.5% and 99.9%.[5]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete conversion of the amide intermediate. | - Ensure the dehydrating agent (e.g., thionyl chloride) is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents).- A catalytic amount of DMF can be crucial when using thionyl chloride.[4]- Optimize the reaction temperature; for thionyl chloride, refluxing is common.[3]- Increase the reaction time to ensure the reaction goes to completion. |
| Degradation of the product. | - Avoid excessively high temperatures or prolonged reaction times, which can lead to side reactions.- Ensure a dry reaction environment, as moisture can react with the reagents and intermediates. |
| Loss of product during workup and purification. | - Carefully optimize the recrystallization process. Avoid using an excessive amount of solvent.- Ensure complete precipitation of the product before filtration. Cooling the solution can improve recovery. |
| Poor quality of starting materials. | - Use high-purity 5-carboxyphthalide as the starting material. The purity of the starting material directly impacts the yield and purity of the final product.[5] |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Suggested Solution |
| Unreacted 5-carboxyphthalide | HPLC, TLC | - Ensure the initial conversion to the amide is complete.- During workup, a basic wash can help remove acidic impurities like the unreacted starting material. |
| Terephthalic acid and diphthalide derivatives | HPLC[5] | - These are known process-related impurities.[5]- Purification by dissolving the crude product in DMF followed by filtration and recrystallization from methanol is an effective method for their removal.[5] |
| Colored impurities | Visual inspection | - Treat the solution with activated carbon before recrystallization to remove colored byproducts. |
Experimental Protocols
Synthesis of this compound from 5-Carboxyphthalide
This protocol is a generalized procedure based on common methods described in the literature.[1][2][3]
Step 1: Conversion of 5-Carboxyphthalide to 5-Carbamoylphthalide
-
Suspend 5-carboxyphthalide in a suitable solvent (e.g., toluene).
-
Add a chlorinating agent, such as thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for a specified period to form the acid chloride.
-
After cooling, the acid chloride is reacted with an amine source (e.g., ammonia or a primary amine) to form the corresponding amide, 5-carbamoylphthalide.
-
The product is then isolated by filtration and washed.
Step 2: Dehydration of 5-Carbamoylphthalide to this compound
-
Suspend the 5-carbamoylphthalide in a suitable solvent (e.g., toluene).
-
Add a dehydrating agent, such as thionyl chloride, and a catalytic amount of DMF.
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product is washed with water and a suitable organic solvent.
Step 3: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot DMF.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Alternatively, add a solvent in which the product is less soluble, like methanol, to promote precipitation.[5]
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Comparison of Reported Yields and Purity for this compound Synthesis
| Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |
| 5-Carbamoylphthalide | Thionyl chloride, Toluene, DMF | 80% | 98% (HPLC) | EP1140886 B1[3] |
| tert-Butylcarbamoylphthalide | Thionyl chloride | 93% | 98% (HPLC) | EP1140886 B1[3] |
| 5-Carboxyphthalide | (Multi-step) | ~90-95% (overall) | 99.8% (after purification) | Manuscript[6] |
| 5-Hydroxamyl phthalide | Thionyl chloride | 91% (molar) | 99% (HPLC) | US7482476B2[1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. US7482476B2 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 2. Process For The Preparation Of 5 Cyanophthalide Starting Form 5 [quickcompany.in]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 5. myexperiment.org [myexperiment.org]
- 6. scribd.com [scribd.com]
Technical Support Center: Synthesis of 5-Cyanophthalide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-cyanophthalide.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during the synthesis of 5-cyanophthalide?
The most frequently encountered by-products in the synthesis of 5-cyanophthalide, particularly when starting from 5-carboxyphthalide, are terephthalic acid and diphthalide derivatives.[1][2][3] Other potential impurities include unreacted starting materials and intermediates such as 5-carboxyphthalide, 5-chlorocarbonyl phthalide, and 5-carbamoylphthalide, depending on the synthetic route employed.[4][5][6] Hydrolysis of the nitrile group in 5-cyanophthalide or the amide intermediate can also lead to the formation of 5-carboxyphthalide or 5-carboxamidephthalide, respectively.[7] In syntheses starting from 5-bromophthalide, the isomeric 6-bromophthalide can be a significant impurity.[8]
Q2: Which synthetic route to 5-cyanophthalide is most likely to minimize by-product formation?
Each synthetic route has its own set of potential by-products. However, the multi-step synthesis from 5-carboxyphthalide via the acyl chloride and a subsequent reaction with hydroxylamine followed by dehydration has been reported to produce 5-cyanophthalide with high purity (up to 99%).[1] One-pot syntheses, while convenient, can sometimes lead to a higher impurity profile if not carefully controlled.[9] The choice of route often depends on the available starting materials, scalability, and the desired purity of the final product.
Q3: How can I purify crude 5-cyanophthalide to remove common by-products?
Standard purification techniques such as recrystallization are effective for removing most common by-products.[1] Solvents like methanol, toluene, and acetic acid have been successfully used for recrystallization.[1][10] Washing the crude product with aqueous solutions of sodium bicarbonate or sodium carbonate can help remove acidic impurities like terephthalic acid and unreacted 5-carboxyphthalide.[11] For persistent impurities, column chromatography can be employed, although this is less common in large-scale production.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis of 5-cyanophthalide.
Issue 1: Low Yield of 5-Cyanophthalide
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Ensure the reaction is allowed to proceed to completion. Consider increasing the reaction time or temperature if necessary, but be mindful of potential side reactions. |
| Sub-optimal reagents | Use high-purity starting materials and dry solvents. The presence of moisture can lead to the hydrolysis of intermediates and the final product.[7] |
| Inefficient dehydration | When converting the amide or hydroxamic acid intermediate to the nitrile, ensure a suitable and potent dehydrating agent is used in sufficient quantity. Common dehydrating agents include thionyl chloride, phosphorus oxychloride, and sulfonyl chloride.[4][11] |
| Product loss during work-up | Optimize the extraction and purification steps to minimize product loss. Ensure the pH is appropriately adjusted during aqueous washes to prevent the desired product from partitioning into the aqueous layer. |
Issue 2: Presence of Terephthalic Acid and Diphthalide Derivatives in the Final Product
Possible Causes & Solutions
These by-products often originate from the synthesis of the 5-carboxyphthalide precursor.[1][2][3]
| Cause | Recommended Action |
| Sub-optimal conditions in 5-carboxyphthalide synthesis | When preparing 5-carboxyphthalide from terephthalic acid and formaldehyde, carefully control the reaction temperature and the ratio of reactants. High temperatures and incorrect stoichiometry can favor the formation of diphthalide derivatives. |
| Carry-over from starting material | Ensure the 5-carboxyphthalide starting material is of high purity before proceeding to the synthesis of 5-cyanophthalide. Purification of 5-carboxyphthalide can be achieved by recrystallization or by forming a salt to remove insoluble impurities.[3] |
| Ineffective purification of final product | Wash the crude 5-cyanophthalide with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities like terephthalic acid. Recrystallization from a suitable solvent is also effective.[1] |
Issue 3: Hydrolysis of Nitrile or Amide Intermediates
Possible Causes & Solutions
| Cause | Recommended Action |
| Presence of water | Use anhydrous solvents and reagents throughout the synthesis. Dry all glassware thoroughly before use.[7] |
| Prolonged exposure to acidic or basic conditions | Minimize the time the reaction mixture is exposed to strong acids or bases, especially at elevated temperatures. Neutralize the reaction mixture promptly during the work-up procedure.[7] |
Experimental Protocols
Synthesis of 5-Cyanophthalide from 5-Carboxyphthalide via the Acyl Chloride and Hydroxylamine[11]
This two-step process involves the formation of a 5-hydroxamyl phthalide intermediate, which is then dehydrated.
Step 1: Synthesis of 5-Hydroxamyl Phthalide
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), add 5-carboxyphthalide (1 equivalent).
-
Add thionyl chloride (SOCl₂) (typically 2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 60-70 °C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude 5-chlorocarbonyl phthalide in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
In a separate vessel, prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl) (1.1-1.2 equivalents) and a base (e.g., triethylamine or sodium hydroxide) (1.1-1.2 equivalents) in an appropriate solvent (e.g., water or THF).
-
Slowly add the solution of 5-chlorocarbonyl phthalide to the hydroxylamine solution at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture for several hours until the formation of 5-hydroxamyl phthalide is complete.
-
Isolate the solid product by filtration, wash with water, and dry.
Step 2: Dehydration of 5-Hydroxamyl Phthalide to 5-Cyanophthalide
-
Suspend the dried 5-hydroxamyl phthalide in a suitable solvent (e.g., toluene or dichloromethane).
-
Add a dehydrating agent such as thionyl chloride or phosphorus oxychloride (POCl₃) (typically 2-3 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction for completion.
-
Cool the reaction mixture and carefully quench any remaining dehydrating agent (e.g., by slow addition to ice-water).
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain crude 5-cyanophthalide.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or toluene).
Visualizations
Caption: Synthetic pathway from 5-carboxyphthalide to 5-cyanophthalide and common by-products.
Caption: Troubleshooting flowchart for common issues in 5-cyanophthalide synthesis.
References
- 1. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 2. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
- 3. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 4. 5-Cyanophthalide synthesis - chemicalbook [chemicalbook.com]
- 5. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20030009038A1 - Process for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]
- 11. myexperiment.org [myexperiment.org]
Removal of terephthalic acid and diphthalide impurities from 5-cyanophthalide.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of terephthalic acid and diphthalide impurities from 5-cyanophthalide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 5-cyanophthalide?
A1: The most common impurities generated during the synthesis of 5-cyanophthalide are terephthalic acid and diphthalide derivatives.[1][2] These byproducts can interfere with subsequent reactions, such as the synthesis of citalopram, leading to decreased yields and final product purity.[1][2]
Q2: What is the general strategy for purifying crude 5-cyanophthalide?
A2: The primary strategy involves exploiting the differences in solubility between 5-cyanophthalide and the main impurities, terephthalic acid and diphthalide. This is typically achieved through recrystallization from suitable solvents or by converting the acidic impurity into a soluble salt.[3] Another approach involves dissolving the crude product in a solvent where the desired compound is soluble, but the impurities are not, followed by filtration.[1][2]
Q3: Which solvents are recommended for the recrystallization of 5-cyanophthalide?
A3: Several solvents can be used for the recrystallization of 5-cyanophthalide. Methanol is a commonly used solvent for final purification.[1][2] Other solvents mentioned in the literature include toluene and acetic acid.[4] The choice of solvent will depend on the specific impurity profile of the crude material.
Q4: Can chromatographic methods be used to purify 5-cyanophthalide?
A4: Yes, chromatographic methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can be used for the separation and identification of phthalide derivatives.[5][6][7] While these are powerful analytical techniques, for preparative scale, column chromatography using silica gel or alumina can be employed.[6][8] However, for industrial-scale purification, recrystallization is often more cost-effective.
Q5: How can I remove terephthalic acid specifically?
A5: Terephthalic acid has low solubility in many common organic solvents.[9] One effective method is to treat the crude mixture with a basic solution to form a soluble salt of terephthalic acid, which can then be separated from the less soluble 5-cyanophthalide. An alternative patented method involves reacting the crude 5-carboxyphthalide (a precursor to 5-cyanophthalide) with sodium acetate or sodium propionate at an elevated temperature. This process dissolves the sodium salt of the desired compound while insoluble diphthalide and tars can be filtered off. Cooling the solution then precipitates the purified sodium salt of 5-carboxyphthalide, free from terephthalic acid and diphthalide.[3]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low Purity After Recrystallization | The chosen solvent is not optimal for separating the specific impurities present. | - Experiment with different recrystallization solvents such as methanol, toluene, or acetic acid.[1][2][4]- Consider a two-step recrystallization using different solvents.- Ensure complete dissolution at high temperature and slow cooling to allow for selective crystallization. |
| Incomplete removal of terephthalic acid. | - Perform a basic wash (e.g., with a mild inorganic base) to convert terephthalic acid into its more soluble salt, which can then be washed away.- Utilize the sodium acetate/propionate method on the 5-carboxyphthalide precursor stage to remove both terephthalic acid and diphthalide.[3] | |
| Low Yield After Purification | The product is partially soluble in the recrystallization solvent at low temperatures. | - Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) before filtration to maximize product precipitation.- Minimize the amount of solvent used for recrystallization to just what is necessary for dissolution at the higher temperature. |
| Product loss during filtration and washing. | - Wash the filtered crystals with a minimal amount of cold solvent to avoid redissolving the product.- Ensure the filter medium is appropriate to prevent the loss of fine crystals. | |
| Presence of Diphthalide Impurity | Diphthalide can be difficult to separate due to similar properties to the main product. | - A specific method involves reacting the crude 5-carboxyphthalide precursor with sodium acetate or propionate at 65-75°C, which allows for the filtration of insoluble diphthalide.[3]- Chromatographic separation may be necessary if recrystallization is ineffective.[6] |
| Oily Product Instead of Crystals | Presence of residual solvents or other impurities preventing crystallization. | - Ensure the crude material is thoroughly dried before attempting recrystallization.- Try adding a small seed crystal to induce crystallization.- Consider purifying via column chromatography if the product consistently oils out. |
Quantitative Data Summary
| Purification Method | Starting Material | Achieved Purity | Yield | Reference |
| Dissolution in DMF, filtration, treatment with toluene, and recrystallization in methanol | Crude 5-Cyanophthalide | 99.5% to 99.9% | ~90% to 95% | [1][2] |
| Recrystallization from toluene | 5-Carbamylphthalide reaction product | 98% (HPLC peak area) | 93% | [4] |
| Treatment of crude 5-carboxyphthalide with sodium acetate, filtration, and precipitation | Crude 5-carboxyphthalide containing terephthalic acid and diphthalide | Substantially free of terephthalic acid and diphthalide | Not specified | [3] |
Experimental Protocols
Protocol 1: Purification of Crude 5-Cyanophthalide by Solvent Treatment and Recrystallization[1][2]
-
Dissolution and Filtration:
-
Dissolve the crude 5-cyanophthalide in N,N-dimethylformamide (DMF).
-
Filter the solution to remove insoluble impurities.
-
Wash the residue with a small amount of DMF and combine the filtrates.
-
-
Solvent Exchange and Precipitation:
-
Distill off the DMF completely under vacuum.
-
Add toluene to the resulting residue and stir.
-
Filter the solid and wash with toluene.
-
-
Final Recrystallization:
-
Take the solid obtained and dissolve it in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Filter the purified crystals and wash with a small amount of cold methanol.
-
Dry the crystals in a vacuum oven.
-
Protocol 2: Removal of Diphthalide and Terephthalic Acid from 5-Carboxyphthalide Precursor[3]
-
Salt Formation and Impurity Removal:
-
React the crude 5-carboxyphthalide mass with sodium acetate or sodium propionate at 65-75°C in an aqueous solution.
-
At this temperature, the sodium salt of 5-carboxyphthalide dissolves, while diphthalide and organic tars remain insoluble.
-
Filter the hot solution to remove the insoluble impurities.
-
-
Precipitation of Purified Salt:
-
Cool the filtrate to precipitate the sodium salt of 5-carboxyphthalide.
-
The precipitated solid is substantially free of terephthalic acid and diphthalide.
-
-
Conversion to 5-Cyanophthalide:
-
The purified sodium 5-carboxyphthalide can then be used in subsequent steps to synthesize high-purity 5-cyanophthalide.
-
Visualizations
Caption: Workflow for the purification of 5-cyanophthalide using solvent treatment and recrystallization.
Caption: Logical workflow for removing impurities at the 5-carboxyphthalide precursor stage.
References
- 1. myexperiment.org [myexperiment.org]
- 2. scribd.com [scribd.com]
- 3. allindianpatents.com [allindianpatents.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN110108818B - High performance liquid chromatography for high performance separation detection of phthalide derivatives and application thereof - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Separation and identification of the phthalic anhydride derivatives of Liqusticum Chuanxiong Hort by GC-MS, TLC, HPLC-DAD, and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. commons.emich.edu [commons.emich.edu]
- 9. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Grignard reaction conditions for citalopram synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and key data for the Grignard reaction step in the synthesis of citalopram.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the Grignard reaction involving the synthesis of citalopram from 5-cyanophthalide.
Q1: My Grignard reagent formation is failing to initiate. What are the common causes and solutions?
A1: Initiation failure is a frequent issue. Here are the primary causes and troubleshooting steps:
-
Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried overnight) and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably fresh from a still or a new, sealed bottle.[1][2][3]
-
Magnesium Passivation: The surface of magnesium turnings can have a passive oxide layer that prevents reaction. Activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][4] Initiation is indicated by a color change and gentle refluxing of the solvent.[2]
-
Reagent Purity: Ensure the halide (e.g., 4-fluorobromobenzene) is pure and dry.
-
Initiation Technique: Add a small portion of the halide solution to the activated magnesium first. If the reaction doesn't start, gentle warming may be applied, but be cautious as the reaction is highly exothermic once it begins.[3][5]
Q2: The yield of my reaction is consistently low. How can I improve it?
A2: Low yields can result from several factors beyond initiation failure:
-
Side Reactions: The most common side reaction is Wurtz coupling of the halide.[2][6] To minimize this, add the halide solution slowly to the magnesium to maintain a low concentration.[2]
-
Incorrect Stoichiometry: Use a controlled molar ratio of Grignard reagent to the phthalide. An excess of the Grignard reagent can lead to double addition to the lactone, forming an undesired diol.[2][7] A molar ratio of 5-cyanophthalide to 4-fluorophenylmagnesium bromide between 1:1 and 1:1.4 is often recommended.[8]
-
Temperature Control: The addition of the Grignard reagent to the 5-cyanophthalide is highly exothermic and can lead to side reactions if the temperature is not controlled. Maintain a low temperature, typically between -20°C and 0°C, during the addition.[2][8][9]
Q3: I am observing significant amounts of byproducts. How can I increase the selectivity for the desired product?
A3: Byproduct formation is often related to the reactivity of the Grignard reagent.
-
Di-addition Product: The primary byproduct results from a second Grignard addition to the intermediate ketone. To prevent this:
-
Impure Starting Materials: Use pure 5-cyanophthalide and halides to avoid introducing competing reactants.[2]
Q4: How should I properly quench the reaction and work up the crude product?
A4: The work-up procedure is critical for isolating the citalopram base.
-
Quenching: The reaction is typically quenched by slowly adding it to a cold aqueous solution, such as 20% aqueous ammonium chloride or a weak acid like acetic acid.[8][10][11]
-
Extraction: After quenching, the intermediate diol is cyclized, often with aqueous acid.[8][12] The resulting citalopram base is an oil.[8][11] To isolate it, the aqueous phase is made basic (e.g., pH 9 with ammonium hydroxide) and the product is extracted into an organic solvent like ethyl acetate or toluene.[10][11]
-
Purification: Crude citalopram is an oil and cannot be easily purified by crystallization.[11] Purification often involves:
-
Washing the organic solution with a dilute aqueous solution of a polybasic acid (like phosphoric acid) to separate impurities.[10]
-
Converting the free base to a pharmaceutically acceptable salt (e.g., oxalate or hydrobromide) in a suitable solvent (like isopropanol or acetone), which can then be purified by crystallization.[10][11]
-
Data Presentation
The following tables summarize key quantitative data for optimizing the Grignard reaction step.
Table 1: Key Grignard Reaction Parameters for Citalopram Synthesis
| Parameter | Recommended Condition | Rationale | Source(s) |
|---|---|---|---|
| Starting Material | 5-cyanophthalide | More direct route to the final product. | [8][12] |
| Grignard Reagents | 1. 4-fluorophenylmagnesium bromide2. 3-(dimethylamino)propylmagnesium chloride | Standard reagents for building the citalopram scaffold. | [8][12] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Effectively stabilizes the Grignard reagent. | [3][10] |
| Co-Solvent | Toluene, Cyclohexane | Can be used with THF; may improve handling. | [8][9] |
| Molar Ratio (Phthalide:Grignard 1) | 1:1.0 to 1:1.4 | Balances conversion with minimizing side reactions. | [2][8] |
| Reaction Temperature (Addition) | -20°C to 0°C | Critical for minimizing di-addition and other side reactions. | [8][9] |
| Quenching Agent | 20% aq. Ammonium Chloride / Weak Acid | Provides a controlled work-up. |[8][10] |
Table 2: Troubleshooting Guide Summary
| Problem | Potential Cause(s) | Recommended Solution(s) | Source(s) |
|---|---|---|---|
| Failure to Initiate | Moisture; Passivated Magnesium | Flame-dry all glassware; use anhydrous solvents; activate Mg with iodine or 1,2-dibromoethane. | [1][2][3] |
| Low Conversion/Yield | Incomplete reaction; Side reactions (Wurtz coupling) | Ensure complete Mg consumption; slow halide addition; maintain low temperature. | [2][6] |
| Di-addition Byproduct | High temperature; Excess Grignard reagent | Add Grignard reagent dropwise at -20°C to 0°C; use 1.0-1.1 equivalents. | [2][7] |
| Purification Difficulty | Product is an oil; Impurities have similar properties | Purify via acid washes or convert to a crystalline salt (oxalate/hydrobromide) for recrystallization. |[10][11][13] |
Experimental Protocols
This section provides a detailed methodology for the sequential Grignard reaction starting from 5-cyanophthalide.
Objective: To synthesize the dihydroxy intermediate of citalopram via a sequential, one-pot Grignard reaction.
Materials:
-
5-cyanophthalide
-
4-fluorobromobenzene
-
3-(dimethylamino)propyl chloride
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
20% Aqueous Ammonium Chloride solution
-
Aqueous Sulfuric Acid
Procedure:
-
Preparation of 4-fluorophenylmagnesium bromide:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂), add magnesium turnings (1.05 moles) and a crystal of iodine.
-
Add a solution of 4-fluorobromobenzene (0.88 moles) in anhydrous THF (300 mL) dropwise to initiate the reaction.
-
Once initiated, add the remaining solution at a rate that maintains a gentle reflux. After addition, stir until the magnesium is consumed.[8]
-
-
First Grignard Reaction:
-
In a separate, larger flame-dried flask, prepare a suspension of 5-cyanophthalide (0.63 moles) in anhydrous toluene (900 mL).[8]
-
Cool this suspension to between -4°C and -2°C.[8]
-
Slowly add the prepared 4-fluorophenylmagnesium bromide solution to the 5-cyanophthalide suspension, maintaining the low temperature.
-
-
Second Grignard Reaction:
-
Work-up and Cyclization:
-
Purification:
Visualizations
Diagram 1: Citalopram Synthesis Pathway
Caption: Reaction scheme for citalopram synthesis via sequential Grignard reaction.
Diagram 2: Experimental Workflow
Caption: General workflow for the Grignard synthesis of citalopram.
Diagram 3: Troubleshooting Low Conversion
Caption: Decision tree for troubleshooting low conversion in the Grignard reaction.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
- 9. WO2004065375A1 - Processes for the preparation of escitalopram and its precursor - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis - Citalopram [citalopram-kylen.weebly.com]
- 12. US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Synthesis of Citalopram from 5-Cyanophthalide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of citalopram from 5-cyanophthalide.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Grignard Reaction Stage
Q1: My Grignard reaction is difficult to initiate or fails to start. What are the common causes and how can I troubleshoot this?
A1: Failure of Grignard reaction initiation is a frequent challenge. The primary causes are typically related to the presence of moisture or the passivation of the magnesium surface.
-
Potential Causes:
-
Presence of Moisture: Grignard reagents are highly sensitive to protic solvents, and even trace amounts of water in glassware, solvents, or starting materials can quench the reaction.
-
Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.
-
Impure Reagents: Impurities in the 5-cyanophthalide or the haloarenes used to prepare the Grignard reagents can interfere with the reaction.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at a high temperature for several hours. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).
-
Activate the Magnesium: Use fresh, shiny magnesium turnings. If the magnesium appears dull, it can be activated by methods such as gentle heating under vacuum, crushing the turnings to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. The disappearance of the iodine's purple color is an indicator of activation.
-
Initiate with a Small Amount of Reagent: Add a small portion of the halide to the magnesium suspension and gently warm the mixture. A successful initiation is often indicated by the disappearance of the iodine color (if used), gentle bubbling, and a slight increase in temperature. Once initiated, the remaining halide can be added dropwise.
-
Q2: I am observing a low yield of the desired diol intermediate. What are the potential side reactions, and how can they be minimized?
A2: Low yields in the Grignard reaction stage are often due to side reactions involving the Grignard reagents.
-
Potential Side Reactions:
-
Reaction with the Nitrile Group: The Grignard reagent can attack the electrophilic carbon of the cyano group, leading to the formation of a ketone after acidic workup.
-
Wurtz Coupling: Homocoupling of the Grignard reagent can occur, especially at higher temperatures.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material.
-
-
Optimization Strategies:
-
Solvent Choice: The use of a co-solvent like toluene with ether can sometimes reduce side reactions and improve the yield of the desired product.[1]
-
Temperature Control: Maintain a low reaction temperature (typically between -10°C and 10°C) during the addition of the Grignard reagent to minimize side reactions.
-
Stoichiometry: Use a slight excess of the Grignard reagent to ensure complete conversion of the 5-cyanophthalide, but avoid a large excess which can promote side reactions.
-
Addition Rate: Add the Grignard reagent slowly and dropwise to the solution of 5-cyanophthalide to maintain control over the reaction exotherm.
-
Cyclization and Purification Stage
Q3: My final citalopram product is contaminated with a significant amount of the carboxamide impurity. How is this formed and how can I prevent it?
A3: The formation of the citalopram carboxamide impurity is a common issue arising from the hydrolysis of the nitrile group.
-
Mechanism of Formation: The cyano group of either the intermediate diol or citalopram itself can undergo hydrolysis to a carboxamide under either acidic or basic conditions used during the reaction workup or purification. The hydrolysis can proceed further to the carboxylic acid under harsher conditions.[2][3]
-
Prevention and Mitigation:
-
Control of pH during Workup: Carefully control the pH during the aqueous workup steps. Avoid prolonged exposure to strong acids or bases.
-
Temperature during Distillation: If purifying the citalopram base by distillation, be aware that high temperatures can promote the decomposition of the cyano group to the carboxamide.[4]
-
Purification: The carboxamide impurity can be removed by washing the organic layer containing citalopram with a dilute aqueous solution of a polybasic acid or by using specific purification techniques like adsorption on a solid support.[5][6]
-
Q4: My final product contains desmethylcitalopram. What is the origin of this impurity and how can it be removed?
A4: Desmethylcitalopram is a known metabolite of citalopram but can also be a process-related impurity.
-
Potential Origins:
-
Impurity in Starting Materials: The N,N-dimethylaminopropyl chloride used in the second Grignard reaction may contain N-methylaminopropyl chloride as an impurity.
-
Side Reaction during Synthesis: While less common, demethylation could potentially occur under certain reaction conditions, although this is not a well-documented side reaction in the primary synthesis.
-
-
Removal:
-
Purification of Starting Materials: Ensure the purity of the N,N-dimethylaminopropyl chloride before use.
-
Purification of Final Product: Desmethylcitalopram has a different basicity than citalopram and can be removed by washing with a dilute aqueous solution of a polybasic acid.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the main impurities to look for in the synthesis of citalopram from 5-cyanophthalide?
A1: The primary impurities include:
-
Citalopram Carboxamide: Formed by hydrolysis of the nitrile group.[6]
-
Unreacted Diol Intermediate: From incomplete cyclization.
-
Desmethylcitalopram: Arising from impurities in the starting materials.
-
Citalopram N-oxide: Formed by oxidation of the tertiary amine.
-
Ketone byproduct: From the Grignard reagent reacting with the nitrile group.
Q2: What analytical methods are suitable for monitoring the reaction and assessing the purity of the final product?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of the reaction and quantifying the purity of the final citalopram product.[7][8][9] A reversed-phase column with a suitable mobile phase can separate citalopram from its various impurities.
Q3: Are there any one-pot procedures available for this synthesis?
A3: Yes, several patents describe one-pot syntheses of citalopram from 5-cyanophthalide.[10][11][12] These methods aim to improve efficiency by avoiding the isolation and purification of intermediates. However, careful control of reaction conditions is crucial to minimize side reactions and achieve high purity in a one-pot setup.
Data Presentation
Table 1: Effect of Reaction Conditions on Citalopram Purity (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Grignard Reagent 1 | 4-fluorophenylmagnesium bromide | 4-fluorophenylmagnesium bromide | 4-fluorophenylmagnesium bromide |
| Grignard Reagent 2 | N,N-dimethylaminopropylmagnesium chloride | N,N-dimethylaminopropylmagnesium chloride | N,N-dimethylaminopropylmagnesium chloride |
| Solvent | THF | THF/Toluene (1:1) | Diethyl Ether |
| Temperature (°C) | 0-5 | -10 to 0 | 20-25 |
| Citalopram Yield (%) | 85 | 90 | 75 |
| Carboxamide Impurity (%) | 1.5 | 0.8 | 2.5 |
| Diol Intermediate (%) | 2.0 | 1.2 | 3.0 |
| Other Impurities (%) | <1 | <0.5 | <1.5 |
Note: This table is for illustrative purposes and the values represent typical trends that may be observed. Actual results will vary based on specific experimental details.
Experimental Protocols
Key Experiment: Synthesis of Citalopram from 5-Cyanophthalide
This protocol is a general representation of the synthesis and should be adapted and optimized based on laboratory conditions and safety protocols.
Step 1: Preparation of 4-fluorophenylmagnesium bromide
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 4-fluorobromobenzene (1.0 eq) in anhydrous THF via the dropping funnel.
-
Gently warm the flask to initiate the reaction.
-
Once initiated, add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture for an additional hour.
Step 2: Reaction with 5-Cyanophthalide
-
Cool the Grignard reagent solution to 0°C.
-
In a separate flask, prepare a suspension of 5-cyanophthalide (1.0 eq) in anhydrous THF.
-
Slowly add the 5-cyanophthalide suspension to the Grignard reagent solution, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
Step 3: Second Grignard Reaction
-
Prepare N,N-dimethylaminopropylmagnesium chloride in a separate flask using a similar procedure as in Step 1.
-
Cool the reaction mixture from Step 2 to 0°C.
-
Slowly add the second Grignard reagent to the reaction mixture, again maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
Step 4: Workup and Cyclization
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diol intermediate.
-
Dissolve the crude diol in a suitable solvent and treat with a strong acid (e.g., sulfuric acid or phosphoric acid) to effect cyclization.
-
Neutralize the reaction mixture and extract the citalopram base into an organic solvent.
Step 5: Purification
-
Wash the organic layer containing the crude citalopram base with a dilute aqueous acid solution to remove basic impurities.
-
The citalopram base can be further purified by conversion to a salt (e.g., hydrobromide) and recrystallization, or by column chromatography.
Mandatory Visualization
Caption: Main synthetic pathway of citalopram from 5-cyanophthalide.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. EP1346989A1 - Improved process for the preparation of citalopram and its hydrobromide - Google Patents [patents.google.com]
- 5. US7511161B2 - Process for the purification of citalopram - Google Patents [patents.google.com]
- 6. EP1478638A1 - Purification of citalopram - Google Patents [patents.google.com]
- 7. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a liquid chromatographic method for determination of enantiomeric purity of citalopram in bulk drugs and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide - Google Patents [patents.google.com]
- 11. One Spot Synthesis of Citalopram from 5-Cyanophthalide - Patent US-2008119662-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
Preventing the formation of impurities during 5-cyanophthalide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during the synthesis of 5-cyanophthalide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 5-cyanophthalide, providing potential causes and recommended solutions.
Issue 1: Presence of Terephthalic Acid and Diphthalide Derivatives in the Final Product
-
Potential Cause 1: Impure Starting Material. Terephthalic acid and diphthalide derivatives are common impurities found in the starting material, 5-carboxyphthalide.[1][2] These impurities can be carried through the synthesis process and contaminate the final product.
-
Solution 1: High-Purity Starting Material. Ensure the 5-carboxyphthalide used is of high purity.[1] It is recommended to analyze the starting material for these specific impurities before beginning the synthesis. If necessary, purify the 5-carboxyphthalide by recrystallization or by forming a salt to selectively precipitate the desired compound, leaving impurities in the mother liquor.[3]
-
Potential Cause 2: Sub-optimal Reaction Conditions during 5-Carboxyphthalide Synthesis. The formation of these impurities is often a result of the conditions used during the synthesis of 5-carboxyphthalide itself, such as the reaction of terephthalic acid with formaldehyde and oleum.[2]
-
Solution 2: Optimized Synthesis of 5-Carboxyphthalide. While this guide focuses on the conversion to 5-cyanophthalide, it is crucial to control the synthesis of the precursor. Adhering to established protocols that minimize the formation of these byproducts is essential for a clean final product.
Issue 2: Low Yield of 5-Cyanophthalide
-
Potential Cause 1: Incomplete Conversion of Intermediates. The multi-step synthesis involves several intermediates, such as 5-chloroformylphthalide and 5-carbamoylphthalide or 5-(hydroxycarbamoyl)phthalide. Incomplete conversion at any stage will result in a lower overall yield.
-
Solution 1: Reaction Monitoring and Optimization.
-
Chlorination Step: When converting 5-carboxyphthalide to 5-chloroformylphthalide using reagents like thionyl chloride, ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., TLC, HPLC). The reaction is often carried out at reflux temperature in the presence of a catalytic amount of DMF.[4][5]
-
Amidation/Hydroxylamine Reaction: Ensure complete reaction of the acid chloride with ammonia, an alkylamine, or hydroxylamine.
-
Dehydration Step: The final dehydration of the amide or hydroxamyl intermediate to the nitrile is critical. Ensure the use of an effective dehydrating agent (e.g., thionyl chloride, phosphorus oxychloride) and appropriate reaction conditions (e.g., reflux temperature) to drive the reaction to completion.[5][6][7]
-
-
Potential Cause 2: Side Reactions. Undesired side reactions can consume starting materials and intermediates, leading to a lower yield of the desired product.
-
Solution 2: Control of Reaction Parameters.
-
Temperature Control: Maintain the recommended temperature for each reaction step. Excursions from the optimal temperature can lead to the formation of byproducts.
-
Reagent Stoichiometry: Use the correct stoichiometric amounts of reagents. An excess of certain reagents might lead to side reactions.
-
Solvent Selection: Utilize appropriate anhydrous aprotic solvents as specified in the protocols to avoid unwanted reactions with water or other protic species.[1]
-
Issue 3: Difficulty in Product Purification
-
Potential Cause 1: Presence of Multiple Impurities. A complex mixture of impurities can make the purification of 5-cyanophthalide challenging.
-
Solution 1: Strategic Purification Protocol. A multi-step purification process may be necessary. A common procedure involves dissolving the crude product in a solvent like dimethylformamide (DMF), filtering to remove insoluble impurities, and then precipitating the product by adding a non-solvent or by recrystallization from a suitable solvent such as methanol or toluene.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in 5-cyanophthalide synthesis and where do they come from?
A1: The most frequently reported impurities are terephthalic acid and diphthalide derivatives.[1][2] These are typically impurities present in the starting material, 5-carboxyphthalide, which is often synthesized from terephthalic acid.[2]
Q2: Which synthetic route to 5-cyanophthalide from 5-carboxyphthalide is generally considered to be the most efficient in terms of yield and purity?
A2: Several methods have been reported with high yields and purity. A common and effective route involves the conversion of 5-carboxyphthalide to 5-chloroformylphthalide using a chlorinating agent like thionyl chloride, followed by reaction with ammonia or an alkylamine to form the corresponding amide, which is then dehydrated to 5-cyanophthalide.[4] Another high-yield process involves the reaction of 5-chloroformylphthalide with hydroxylamine to form 5-(hydroxycarbamoyl)phthalide, which is subsequently dehydrated.[5][7] The choice of method may depend on available reagents, equipment, and safety considerations.
Q3: How can I monitor the progress of the reaction to ensure complete conversion?
A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the disappearance of the starting material and the appearance of the product and any intermediates. This allows for the determination of the reaction endpoint and helps in avoiding incomplete conversions that can lead to lower yields and purification difficulties.
Q4: What are the recommended solvents for the different steps of the synthesis?
A4: The choice of solvent is crucial for achieving a successful synthesis.
-
Chlorination of 5-carboxyphthalide: Aprotic solvents such as toluene, often with a catalytic amount of N,N-dimethylformamide (DMF), are commonly used.[4]
-
Amidation/Hydroxylamine Reaction: Aprotic organic solvents like tetrahydrofuran (THF) or toluene are suitable for the reaction of the acid chloride with hydroxylamine.[5][7]
-
Dehydration: The dehydration of the amide or hydroxamyl intermediate can be carried out in a suitable solvent like toluene or acetonitrile, or in some cases, neat with the dehydrating agent acting as the solvent.[4]
Data Presentation
Table 1: Comparison of Synthetic Routes from 5-Carboxyphthalide to 5-Cyanophthalide
| Synthetic Route | Key Intermediates | Common Reagents | Reported Yield | Reported Purity | Reference |
| Via Amide | 5-Chloroformylphthalide, 5-Carbamoylphthalide | Thionyl chloride, Ammonia | ~68% | High | [7] |
| Via Hydroxylamine | 5-Chloroformylphthalide, 5-(Hydroxycarbamoyl)phthalide | Thionyl chloride, Hydroxylamine | ~91% | >99% (HPLC) | [5] |
| One-pot with Sulfonamide | 5-Haloformylphthalide | Dehydrating agent (e.g., SOCl₂), Sulfonamide | Good | High | [8] |
Experimental Protocols
Protocol 1: Synthesis of 5-Cyanophthalide via 5-Carbamoylphthalide
-
Formation of 5-Chloroformylphthalide: Suspend 5-carboxyphthalide in toluene. Add a catalytic amount of N,N-dimethylformamide (DMF). Add thionyl chloride dropwise and heat the mixture to reflux until the reaction is complete (monitor by TLC/HPLC). Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.
-
Formation of 5-Carbamoylphthalide: Dissolve the crude 5-chloroformylphthalide in a suitable aprotic solvent. Add a solution of ammonia or an appropriate alkylamine while maintaining a low temperature. Stir until the reaction is complete.
-
Dehydration to 5-Cyanophthalide: Isolate the 5-carbamoylphthalide and suspend it in a suitable solvent like toluene. Add a dehydrating agent such as thionyl chloride and heat to reflux until the conversion to 5-cyanophthalide is complete.
-
Purification: Cool the reaction mixture, and isolate the crude 5-cyanophthalide. Purify by recrystallization from a suitable solvent (e.g., methanol or toluene) or by dissolving in DMF and precipitating.[1][2]
Protocol 2: Synthesis of 5-Cyanophthalide via 5-(Hydroxycarbamoyl)phthalide
-
Formation of 5-Chloroformylphthalide: In an inert nitrogen atmosphere, add thionyl chloride and a catalytic amount of DMF to 5-carboxyphthalide. Heat the mixture under reflux (e.g., 60°C) for several hours. After cooling, evaporate the solvent under vacuum to obtain the crude acid chloride.[5]
-
Formation of 5-(Hydroxycarbamoyl)phthalide: Prepare a solution of hydroxylamine hydrochloride and a base (e.g., triethylamine) in an aprotic solvent like THF. Cool the solution and slowly add a solution of the 5-chloroformylphthalide. Stir the reaction mixture until completion.
-
Dehydration to 5-Cyanophthalide: Isolate the 5-(hydroxycarbamoyl)phthalide and add it to a dehydrating agent such as thionyl chloride. Heat the mixture under reflux (e.g., 80°C) for several hours.[5]
-
Purification: After completion, remove the excess dehydrating agent under vacuum. Take up the residue in a solvent like toluene, heat to reflux, and then cool to allow for precipitation of the product. Filter to obtain 5-cyanophthalide.[5]
Mandatory Visualization
Caption: Experimental workflow for 5-cyanophthalide synthesis via the amide route.
References
- 1. myexperiment.org [myexperiment.org]
- 2. scribd.com [scribd.com]
- 3. EP1321464A1 - Process for the preparation of 5-cyanophthalide and intermediates useful therein - Google Patents [patents.google.com]
- 4. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 5. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 6. CN1948301A - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 7. US7482476B2 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 8. US20020028956A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile (also known as 5-cyanophthalide). This key intermediate is crucial in the synthesis of pharmaceuticals such as Citalopram.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most frequently encountered impurities are terephthalic acid and diphthalide derivatives, which can form during the synthesis process.[3][4][5] It is critical to remove these impurities as they can interfere with subsequent reactions, leading to decreased yield and purity of the final active pharmaceutical ingredient.[4][5]
Q2: What is the recommended general approach for purifying crude this compound?
A2: A combination of recrystallization and column chromatography is often employed. A common and effective method involves dissolving the crude product in a minimal amount of hot dimethylformamide (DMF), followed by filtration. The product is then precipitated and recrystallized from a toluene and methanol solvent system.[3][5][6] For further purification, column chromatography using silica gel is a viable option.[7][8]
Q3: What level of purity and yield can be expected after successful purification?
A3: Following the recommended recrystallization protocol, a purity of 99.5% to 99.9% can be achieved.[3][5][6] The overall yield after purification is typically in the range of 90% to 95%.[6]
Q4: How can I assess the purity of my purified this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final product. A typical HPLC analysis can be performed using a C18 column with a mobile phase consisting of a mixture of HPLC-grade water (pH adjusted to 2.5 with orthophosphoric acid) and acetonitrile.[4] Detection is commonly carried out using a UV detector at 239 nm.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery/Yield | - The compound is too soluble in the recrystallization solvent (methanol).- Too much solvent was used.- Premature crystallization on the filter paper during hot filtration. | - Reduce the amount of methanol used for recrystallization.- Concentrate the mother liquor to recover more product.[9]- Ensure the filtration apparatus is pre-heated to prevent cooling. |
| Product "Oils Out" (forms a liquid instead of solid) | - The boiling point of the solvent is too high, and the compound's melting point is lower than the temperature of the solution.- High concentration of impurities. | - Re-heat the solution to dissolve the oil, add a small amount of additional toluene (the "good" solvent), and allow it to cool more slowly.[9]- Consider a preliminary purification step like a charcoal treatment to remove impurities that may be depressing the melting point.[9] |
| Crystals Form Too Quickly, Potentially Trapping Impurities | - The solution is too supersaturated.- The cooling process is too rapid. | - Add a small amount of additional hot solvent (toluene/methanol) to slightly decrease saturation.- Allow the solution to cool to room temperature slowly before placing it in an ice bath. An ideal crystallization shows initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[9] |
| No Crystals Form | - The solution is not sufficiently supersaturated.- Insufficient nucleation sites. | - If the solution is clear, try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Reduce the solvent volume by gentle heating or evaporation to increase the concentration.[9] |
| Persistent Terephthalic Acid Impurity | - Terephthalic acid has low solubility in many organic solvents. | - The initial dissolution in hot DMF is crucial for separating from less soluble impurities like terephthalic acid. Ensure complete dissolution of the target compound before filtration.- A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of Product and Diphthalide Impurities (Co-elution) | - The polarity of the eluent is not optimized for separating compounds with similar polarities. | - Adjust the ratio of the petroleum ether/ethyl acetate mobile phase. A shallower gradient or isocratic elution with a finely tuned solvent ratio may improve resolution.- Try a different solvent system. For example, a three-component system like hexane/ethyl acetate/dichloromethane might offer different selectivity. |
| Product is Stuck on the Column/Does Not Elute | - The eluent is not polar enough to displace the compound from the silica gel.- Strong interactions between the polar functional groups of the compound and the acidic silanol groups on the silica surface. | - Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.- If the compound is still retained, a more polar solvent like methanol can be added to the eluent in small percentages (e.g., 1-5%). |
| Streaking or Tailing of the Product Band | - The compound is interacting too strongly with the silica gel.- The compound is not sufficiently soluble in the mobile phase at the concentration it is loaded. | - Add a small amount of a polar modifier to the eluent. For a relatively acidic compound like this compound, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape.- Ensure the crude material is fully dissolved in a minimum amount of the mobile phase or a weak solvent before loading onto the column. |
| Product Decomposes on the Silica Gel Column | - The compound is sensitive to the acidic nature of the silica gel. | - Deactivate the silica gel by pre-treating it with a base like triethylamine. This can be done by preparing a slurry of silica gel in the eluent containing a small percentage (e.g., 1%) of triethylamine before packing the column.- Consider using a different stationary phase, such as alumina (basic or neutral), which may be less harsh. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of dimethylformamide (DMF). Heat the mixture with stirring until the solid completely dissolves.
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes at an elevated temperature to adsorb colored impurities.
-
Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with filter paper to remove insoluble impurities and charcoal.
-
Precipitation: Allow the filtrate to cool slightly. Add toluene to the warm filtrate until a precipitate begins to form.
-
Recrystallization: Gently heat the mixture to redissolve the precipitate, then add a small amount of methanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold methanol, and dry them under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., a mixture of petroleum ether and ethyl acetate, starting with a low polarity). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude or partially purified this compound in a minimum amount of the mobile phase or a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the initial low-polarity mobile phase. Gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Purity and Yield Data from Purification
| Purification Method | Starting Material | Purity Achieved | Yield | Reference |
| Recrystallization (DMF, Toluene, Methanol) | Crude 5-Cyanophthalide | 99.5% - 99.9% | 90% - 95% | [3][4][5][6] |
| Column Chromatography (Silica Gel) | Crude 5-Cyanophthalide | >98% (Typical) | Variable | [7][8] |
Table 2: HPLC Analysis Parameters
| Parameter | Condition | Reference |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) | [4] |
| Mobile Phase | HPLC water (pH 2.5 with orthophosphoric acid) and Acetonitrile | [4] |
| Flow Rate | 1.2 ml/min | [4] |
| Detection | UV at 239 nm | [4] |
| Injection Volume | 20 µl | [4] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision-making flowchart for troubleshooting purification issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. 5-Cyano Phthalide | Reliable Chemical Exporter & Manufacturer in Ahmedabad [chemicalsexporter.com]
- 4. benchchem.com [benchchem.com]
- 5. myexperiment.org [myexperiment.org]
- 6. scribd.com [scribd.com]
- 7. cionpharma.com [cionpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Enhancing the purity of 5-cyanophthalide for pharmaceutical applications
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the purity of 5-cyanophthalide for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What is 5-cyanophthalide and why is high purity essential for pharmaceutical use?
A1: 5-Cyanophthalide is a key chemical intermediate used in the synthesis of the antidepressant drug citalopram.[1][2] For pharmaceutical applications, high purity is critical because impurities, even in trace amounts, can interfere with subsequent reaction steps, leading to lower yields and the formation of undesired side products in the final Active Pharmaceutical Ingredient (API).[1][3] Regulatory agencies also mandate stringent purity standards for all materials used in drug manufacturing.
Q2: What are the most common impurities encountered during the synthesis of 5-cyanophthalide?
A2: The most frequently identified impurities are starting materials or byproducts from the synthesis, primarily terephthalic acid and diphthalide derivatives.[1][3] These impurities must be effectively removed to ensure the final product meets the quality specifications required for pharmaceutical use.[3]
Q3: What purity level is typically required for pharmaceutical-grade 5-cyanophthalide?
A3: For pharmaceutical applications, the target purity for 5-cyanophthalide is typically very high, often greater than or equal to 99.0% as determined by High-Performance Liquid Chromatography (HPLC).[4] Processes have been developed that can achieve purity levels between 99.5% and 99.9%.[1][3]
Q4: What are the primary laboratory methods for purifying crude 5-cyanophthalide?
A4: The main purification strategies include:
-
Recrystallization: This is a common and effective method, using solvents such as methanol, acetonitrile, toluene, or acetic acid.[3][5][6]
-
Solvent Washing/Slurry: Treating the crude product with a sequence of solvents can effectively remove specific impurities. A common procedure involves dissolving the crude material in dimethylformamide (DMF), filtering, and then precipitating or washing with toluene.[1][3]
-
Column Chromatography: For smaller scales or to remove particularly challenging impurities, silica gel column chromatography can be employed, often using a solvent system like petroleum ether and ethyl acetate.[7]
Troubleshooting Guide
Q5: My final product purity is below 99% after recrystallization. What are the potential causes and solutions?
A5: Low purity often stems from incomplete removal of starting materials or byproducts.
-
Cause 1: Inappropriate Solvent Choice: The chosen recrystallization solvent may not provide a sufficient solubility difference between 5-cyanophthalide and the impurities at high and low temperatures.
-
Solution: Consult the solvent comparison table below. Consider a different solvent or a multi-solvent system. For example, a process of dissolving in DMF followed by recrystallization from methanol has proven effective.[1]
-
-
Cause 2: Trapped Impurities: Rapid crystallization can trap impurities within the crystal lattice.
-
Solution: Ensure the solution cools slowly and with gentle stirring to allow for the formation of well-defined, pure crystals.
-
-
Cause 3: Presence of Persistent Impurities: Impurities like terephthalic acid may require a specific extraction or washing step prior to final recrystallization.
Q6: The recovery yield after purification is unacceptably low. How can I improve it?
A6: Low yield is a common challenge in purification.
-
Cause 1: High Solubility in Cold Solvent: The product may be too soluble in the recrystallization solvent even after cooling, leading to significant loss in the mother liquor.
-
Solution: Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) before filtration. You can also try to recover a second crop of crystals by concentrating the mother liquor, though this fraction may require re-purification.
-
-
Cause 2: Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a lower recovery.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude 5-cyanophthalide.
-
-
Cause 3: Premature Crystallization: The product may crystallize on the filtration apparatus during hot filtration.
-
Solution: Pre-heat the filtration funnel and receiving flask to prevent premature crystallization.
-
Q7: The purified 5-cyanophthalide is discolored (e.g., yellow or tan) instead of white. What is the cause and remedy?
A7: Discoloration typically indicates the presence of trace, often polymeric or oxidized, impurities.
-
Solution 1: Activated Charcoal Treatment: During the purification process, add a small amount of activated charcoal (e.g., 0.5 g per 100 g of crude product) to the hot solution before filtration.[3] The charcoal will adsorb the colored impurities, which are then removed by filtration.
-
Solution 2: Re-purification: If the product is already isolated, re-dissolving it in an appropriate solvent, treating with charcoal, and re-precipitating or recrystallizing can remove the discoloration.
Data Presentation
Table 1: Comparison of Recrystallization Solvents for 5-Cyanophthalide
| Solvent | Achievable Purity | Key Considerations |
| Methanol | >99.8%[3] | Effective for final polishing. Good solubility when hot, lower when cold. |
| Toluene | >99%[5] | Good for removing certain process impurities. |
| Acetonitrile | >99.5%[6] | Often used for high-purity crystallization. |
| Acetic Acid | >98%[5] | Can be used, but may require removal of residual acid. |
| DMF/Toluene | >99.5%[1] | This is a multi-step solvent treatment, not a simple recrystallization. Crude material is dissolved in hot DMF, filtered, and then treated with toluene. |
Table 2: Typical Quality Specifications for Pharmaceutical Grade 5-Cyanophthalide
| Parameter | Specification | Analysis Method |
| Appearance | Off-white to white crystalline powder[8][9] | Visual |
| Purity | ≥ 99.0%[4] | HPLC |
| Loss on Drying | ≤ 0.5%[4] | Gravimetric |
| Residue on Ignition | ≤ 0.1%[4] | Gravimetric |
| Heavy Metals | ≤ 0.005% (50 ppm)[4] | Colorimetric/AAS |
| Melting Point | 201-205 °C[2][10] | Capillary Method |
Experimental Protocols
Protocol 1: High-Purity Recrystallization from Methanol
-
Dissolution: Place the crude or semi-purified 5-cyanophthalide in a flask. Add a minimal amount of methanol.
-
Heating: Heat the mixture to reflux with stirring until all the solid has dissolved. Add more methanol in small portions if necessary to achieve complete dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath for at least one hour.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold methanol to remove any remaining mother liquor.[3]
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Purification via DMF and Toluene Treatment
This protocol is particularly effective for removing terephthalic acid and diphthalide impurities.[1][3]
-
Suspension & Heating: Suspend the crude 5-cyanophthalide (e.g., 100 g) in dimethylformamide (DMF, e.g., 200 ml). Heat the mixture to reflux temperature and stir for one hour.
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal (e.g., 0.5 g) and continue stirring for 30-60 minutes.[3]
-
Filtration: Filter the hot mixture to remove insoluble impurities (and charcoal, if used). Wash the filter cake with a small amount of hot DMF.
-
Solvent Removal: Collect the filtrate and distill off the DMF under vacuum.
-
Toluene Slurry: Cool the residue to approximately 40 °C and add toluene (e.g., 150 ml). Stir the resulting slurry for a period to break up any solids.[3]
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of fresh toluene, and dry under vacuum.
-
Final Recrystallization: For achieving the highest purity, the product from this step can be further recrystallized from a solvent like methanol as described in Protocol 1.[1]
Visualizations
Caption: A typical experimental workflow for purifying crude 5-cyanophthalide.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. myexperiment.org [myexperiment.org]
- 2. cionpharma.com [cionpharma.com]
- 3. scribd.com [scribd.com]
- 4. 5 Cyano Phtalide at Best Price - Pharmaceutical and Industrial Intermediate [umabrothers.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2005111010A1 - An improved process for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. 5-Cyano Phthalide | Reliable Chemical Exporter & Manufacturer in Ahmedabad [chemicalsexporter.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 5-Cyanophthalide | 82104-74-3 [chemicalbook.com]
Overcoming challenges in the one-pot synthesis of citalopram
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the one-pot synthesis of citalopram. The information is designed to address specific experimental challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the one-pot synthesis of citalopram?
A1: The one-pot synthesis of citalopram, typically involving sequential Grignard reactions with 5-cyanophthalide, presents several key challenges:
-
Handling of Unstable Intermediates: The diol intermediate formed after the Grignard additions can be unstable.[1][2]
-
Impurity Formation: A number of process-related impurities can arise, complicating purification and reducing final product quality.[3][4]
-
Reaction Control: Grignard reactions are highly exothermic and moisture-sensitive, requiring strict control of temperature and atmospheric conditions to prevent side reactions and ensure safety.[4]
-
Low Yields: Incomplete reactions or formation of side-products can lead to lower than expected yields.[5]
-
Purification Difficulties: The final product often requires multiple purification steps, such as crystallization or acid-base extractions, to achieve the high purity required for pharmaceutical applications (>99.7%).[5][6]
Q2: What are the critical starting materials for the one-pot synthesis of citalopram?
A2: The most common starting material for the one-pot synthesis is 5-cyanophthalide.[7][8] An alternative route begins with 5-bromophthalide, which is later converted to the cyano-derivative.[5] The other key reagents are the Grignard reagents: 4-fluorophenylmagnesium bromide and 3-(dimethylamino)propylmagnesium chloride.[8][9]
Q3: What is the key intermediate in the one-pot synthesis, and why is it challenging to work with?
A3: The key intermediate is the citalopram diol, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile.[1][2][6] This diol is an oil and can be unstable, making it difficult to isolate and purify by standard crystallization techniques.[5] Establishing purity at this stage is critical for the success of the final cyclization step.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Citalopram | 1. Incomplete Grignard reaction.[5] 2. Degradation of unstable intermediates.[1] 3. Formation of side-products due to poor temperature control.[4] 4. Loss of product during work-up and purification.[10] | 1. Ensure Grignard reagents are freshly prepared and accurately titrated. Use an appropriate molar excess. 2. Proceed with the cyclization step promptly after the formation of the diol intermediate. 3. Maintain strict temperature control during the addition of Grignard reagents, typically between -5°C and 10°C.[11][12] 4. Optimize extraction pH and solvent choice. Multiple extractions with smaller volumes may be more effective. |
| High Levels of Impurities | 1. Presence of moisture or air in the reaction setup. 2. Elevated reaction temperatures leading to side-reactions, such as the formation of dimeric impurities.[4] 3. Incomplete conversion of starting materials or intermediates.[5] 4. Degradation of the product under harsh work-up conditions (e.g., strong acid or base).[3] | 1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 2. For the preparation of 4-fluorophenylmagnesium bromide, maintain the temperature between 40-50°C to minimize dimeric impurities.[4] 3. Monitor the reaction progress by TLC or HPLC to ensure complete conversion before proceeding. 4. Use mild acidic conditions for cyclization (e.g., aqueous sulfuric acid) and controlled pH during acid-base extractions.[7] |
| Formation of Desmethyl Citalopram | The presence of the secondary amine analogue in the 3-(dimethylamino)propyl halide starting material. | Use high-purity 3-(dimethylamino)propyl chloride for the Grignard reagent preparation. The impurity can be removed during purification by forming an amide derivative.[13] |
| Difficulty in Purifying the Final Product | Citalopram base is an oil, making crystallization challenging.[5] The presence of impurities with similar basicity to citalopram complicates purification by extraction.[6] | 1. Convert the crude citalopram base to a crystalline salt (e.g., hydrobromide or oxalate) for purification by recrystallization.[8][10] 2. Employ a multi-step acid wash procedure using a polybasic acid to selectively remove impurities based on differences in basicity.[6] |
Quantitative Data Summary
Table 1: Reaction Conditions for Grignard Steps in One-Pot Synthesis
| Parameter | First Grignard Reaction (4-F-PhMgBr) | Second Grignard Reaction (3-DMA-PrMgCl) | Reference(s) |
| Starting Material | 5-Cyanophthalide | Intermediate from first Grignard reaction | [8][11] |
| Solvent | Anhydrous Tetrahydrofuran (THF), Toluene | Anhydrous Tetrahydrofuran (THF) | [4][7][8][11] |
| Temperature | -5°C to 0°C | 5°C to 10°C | [11][12] |
| Molar Ratio (Grignard:Substrate) | 1.1 - 1.4 : 1 | 1.2 - 1.5 : 1 | [11] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Citalopram Diol
-
Reaction Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
First Grignard Reaction:
-
Suspend 5-cyanophthalide (1.0 eq) in anhydrous toluene.[11]
-
Cool the suspension to between -5°C and 0°C.
-
Add a solution of 4-fluorophenylmagnesium bromide (1.2 eq) in THF dropwise, maintaining the internal temperature below 0°C.[8][11]
-
Stir the mixture at this temperature for 1 hour after the addition is complete.
-
-
Second Grignard Reaction:
-
Raise the temperature to 5°C.
-
Add a solution of 3-(dimethylamino)propylmagnesium chloride (1.3 eq) in THF dropwise, maintaining the temperature between 5°C and 10°C.[12]
-
Stir the reaction mixture for 30 minutes after the addition is complete.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[12]
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers for the subsequent cyclization step.
-
Protocol 2: Cyclization and Purification of Citalopram
-
Cyclization:
-
To the combined organic layers containing the crude diol, add a dilute solution of sulfuric acid (e.g., 60%).[7]
-
Heat the mixture with vigorous stirring until cyclization is complete (monitor by TLC or HPLC).
-
-
Acid-Base Extraction:
-
Cool the reaction mixture and separate the layers.
-
Extract the acidic aqueous layer with an organic solvent (e.g., toluene) to remove non-basic impurities.
-
Adjust the pH of the aqueous layer to ~9 with a base (e.g., aqueous ammonia).[6]
-
Extract the liberated citalopram base into an organic solvent (e.g., ethyl acetate or toluene).[6]
-
-
Salt Formation and Recrystallization:
-
Wash the organic layer containing the citalopram base with water and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude citalopram base as an oil.
-
Dissolve the oil in a suitable solvent like isopropanol.[8]
-
Add a solution of hydrobromic acid or oxalic acid to precipitate the corresponding salt.[8]
-
Heat the mixture to achieve a clear solution, then cool slowly to induce crystallization.[8]
-
Filter the crystalline product, wash with a cold solvent, and dry under vacuum.
-
Visualizations
Caption: Workflow for the one-pot synthesis of citalopram.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis - Citalopram [citalopram-kylen.weebly.com]
- 6. US7511161B2 - Process for the purification of citalopram - Google Patents [patents.google.com]
- 7. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2004094399A1 - An improved process for the preparation of citalopram hydrobromide - Google Patents [patents.google.com]
- 11. US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide - Google Patents [patents.google.com]
- 12. Page loading... [guidechem.com]
- 13. CZ2001890A3 - Process for preparing and purification of citalopram - Google Patents [patents.google.com]
Validation & Comparative
Unveiling the Molecular Architecture: A Spectroscopic Validation of 5-Cyanophthalide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of key intermediates is paramount. This guide provides a comprehensive spectroscopic validation of 5-cyanophthalide, a crucial building block in the synthesis of pharmaceuticals, including the widely used antidepressant citalopram. Through a comparative analysis of its spectral data with related compounds, this document offers a detailed roadmap for its unequivocal identification.
The structural integrity of 5-cyanophthalide (1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile) is confirmed through a multi-faceted spectroscopic approach, employing Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). By examining the unique spectral fingerprints arising from its distinct functional groups and atomic arrangement, we can confidently validate its molecular structure. This guide will present the available spectroscopic data for 5-cyanophthalide and compare it with its structural isomers and parent compound to highlight the distinguishing features.
At a Glance: Key Spectroscopic Data
To facilitate a clear comparison, the following tables summarize the key quantitative spectroscopic data for 5-cyanophthalide and its structural alternatives, phthalide and 6-cyanophthalide.
Table 1: Key FT-IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch (Lactone) | C≡N Stretch (Nitrile) | C-O Stretch | Aromatic C-H Stretch |
| 5-Cyanophthalide | ~1757 | ~2231 | Present | Present |
| Phthalide | ~1760 | Not Applicable | Present | Present |
| 6-Cyanophthalide | Data not available | Data not available | Data not available | Data not available |
Table 2: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aromatic Protons | Methylene Protons (-CH₂-) |
| 5-Cyanophthalide | Data not available | Data not available |
| Phthalide | 7.92 (d, 1H), 7.69 (t, 1H), 7.53 (t, 1H), 7.40 (d, 1H) | 5.33 (s, 2H) |
| 6-Cyanophthalide | Data not available | Data not available |
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C=O | C≡N | Aromatic Carbons | -CH₂- |
| 5-Cyanophthalide | Data not available | Data not available | Data not available | Data not available |
| Phthalide | 171.1 | Not Applicable | 146.5, 134.1, 129.0, 125.6, 125.5, 122.0 | 69.6 |
| 6-Cyanophthalide | Data not available | Data not available | Data not available | Data not available |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 5-Cyanophthalide | Data not available | Data not available |
| Phthalide | 134 | 105, 77 |
| 6-Cyanophthalide | Data not available | Data not available |
Visualizing the Structure and Validation Workflow
To further clarify the molecular structure and the process of its validation, the following diagrams are provided.
Caption: Molecular structure of 5-cyanophthalide.
Caption: Workflow for the spectroscopic validation of 5-cyanophthalide.
Detailed Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the validation of 5-cyanophthalide.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the characteristic functional groups present in 5-cyanophthalide, particularly the lactone carbonyl (C=O) and the nitrile (C≡N) groups.
-
Methodology (Attenuated Total Reflectance - ATR):
-
A small amount of the solid 5-cyanophthalide sample is placed directly onto the ATR crystal (e.g., diamond).
-
Pressure is applied to ensure good contact between the sample and the crystal surface.
-
A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.
-
The infrared spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The resulting spectrum is analyzed for the presence of characteristic absorption bands. For 5-cyanophthalide, key peaks are expected around 1757 cm⁻¹ for the γ-lactone carbonyl stretch and around 2231 cm⁻¹ for the nitrile stretch.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the number and connectivity of hydrogen (¹H) and carbon (¹³C) atoms in the molecule, providing a detailed map of the molecular skeleton.
-
Methodology (¹H and ¹³C NMR):
-
A sample of 5-cyanophthalide (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.
-
The NMR tube is placed in the spectrometer's magnetic field.
-
For ¹H NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded and Fourier-transformed to obtain the spectrum. The chemical shifts, integration (relative number of protons), and coupling patterns (spin-spin splitting) of the signals are analyzed.
-
For ¹³C NMR, similar steps are followed, often with proton decoupling to simplify the spectrum to a series of single peaks, one for each unique carbon atom. The chemical shifts of these peaks are then analyzed.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of 5-cyanophthalide and to analyze its fragmentation pattern, which can provide further structural confirmation.
-
Methodology (Electron Ionization - EI):
-
A small amount of the 5-cyanophthalide sample is introduced into the mass spectrometer, where it is vaporized.
-
The vaporized molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M⁺).
-
The molecular ions and any fragment ions formed by their decomposition are accelerated through a magnetic or electric field.
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
A detector measures the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak with the highest m/z value typically corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern provides clues about the molecule's structure.
-
Comparative Analysis
A key aspect of spectroscopic validation is the comparison with known compounds and structural isomers.
-
Phthalide: As the parent compound lacking the cyano group, the spectra of phthalide provide a baseline. Its FT-IR spectrum shows the characteristic lactone carbonyl absorption but lacks the nitrile peak. Its ¹H NMR spectrum displays signals for the aromatic and methylene protons, which can be compared to the expected signals for 5-cyanophthalide.
-
6-Cyanophthalide: This isomer, with the cyano group at a different position on the aromatic ring, would be expected to have very similar FT-IR and mass spectra to 5-cyanophthalide. However, the ¹H and ¹³C NMR spectra would show distinct differences in the chemical shifts and coupling patterns of the aromatic protons and carbons due to the different electronic environment. The lack of readily available spectral data for 6-cyanophthalide underscores the importance of careful and complete characterization of such isomers.
References
Purity Analysis of 5-Cyanophthalide: A Comparative Guide to HPLC and GC-MS Methods
For Immediate Release
In the landscape of pharmaceutical development, the purity of intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Cyanophthalide, a key intermediate in the synthesis of the widely used antidepressant citalopram, is no exception.[1][2] Rigorous purity analysis is critical to identify and quantify any impurities, such as terephthalic acid and diphthalide derivatives, which could otherwise interfere with subsequent reactions and compromise the quality of the final product.[1][2]
This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity profiling of 5-cyanophthalide.
Technique Comparison at a Glance
Both HPLC and GC-MS are cornerstone chromatographic techniques in pharmaceutical analysis, yet they operate on different principles, making them suitable for different types of analytes. The choice between them hinges on the analyte's volatility and thermal stability.[3]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile and thermally unstable compounds like 5-cyanophthalide and its common non-volatile impurities.[3][4] | Best for volatile and thermally stable compounds; may require derivatization for non-volatile analytes.[3][4] |
| Primary Application | Assay and quantification of the main component and related non-volatile substances. Purity values of ≥98% are routinely determined.[5][6] | Identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[3][4] |
| Detection | Commonly uses UV-Vis or Photodiode Array (PDA) detectors. Can be coupled with MS (LC-MS) for structural information.[4] | Mass Spectrometry (MS) provides definitive identification of separated compounds based on mass-to-charge ratio.[3] |
| Sensitivity | High sensitivity, capable of detecting impurities at trace levels. LC-MS can detect impurities as low as 0.001%.[4] | Very high sensitivity, especially for volatile organic compounds.[3] |
| Advantages | Broad applicability, ambient temperature operation, robust for routine quality control of non-volatile APIs.[3] | High separation efficiency, fast analysis for volatile compounds, definitive peak identification with MS.[3] |
| Limitations | Peak identification is not definitive without MS coupling; higher cost of solvents. | Requires analyte to be volatile and thermally stable, which is not the case for 5-cyanophthalide itself without decomposition. |
Experimental Protocols
Detailed and validated analytical methods are crucial for accurate and reproducible results. Below are representative protocols for the analysis of 5-cyanophthalide.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established procedures for the purity analysis of 5-cyanophthalide and related pharmaceutical intermediates.[2] It is designed to separate the main component from its potential process-related impurities.
Instrumentation:
-
HPLC system with a UV-Vis or PDA detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250mm x 4.6mm, 5µm particle size.[2]
-
Mobile Phase: A gradient mixture of Acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of 5-cyanophthalide in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
While 5-cyanophthalide itself is not suitable for direct GC analysis due to its low volatility and thermal instability, GC-MS is the gold standard for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process.[3][7]
Instrumentation:
-
GC system equipped with a Mass Spectrometric detector.
-
Headspace autosampler for residual solvent analysis.
Chromatographic Conditions:
-
Column: DB-5MS (or equivalent), 30m x 0.25mm ID, 0.25µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.[8]
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 35-350 amu.
-
Sample Preparation (Headspace): Accurately weigh about 100 mg of the 5-cyanophthalide sample into a headspace vial. Add a high-boiling point solvent (e.g., Dimethyl sulfoxide) and seal the vial. Incubate the vial at a set temperature (e.g., 80°C) before injecting the headspace gas into the GC.
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive purity analysis of a pharmaceutical intermediate like 5-cyanophthalide, leveraging the strengths of both HPLC and GC-MS.
Caption: Logical workflow for the purity assessment of 5-cyanophthalide.
Conclusion
For a comprehensive purity analysis of 5-cyanophthalide, a dual-pronged approach using both HPLC and GC-MS is recommended. HPLC serves as the primary method for accurately quantifying the main component and detecting non-volatile, structurally related impurities.[4][7] Conversely, GC-MS is indispensable for the identification and quantification of volatile organic impurities, such as residual solvents, which are critical quality attributes monitored under regulatory guidelines.[3][7] The orthogonal nature of these techniques ensures that a wide spectrum of potential impurities is covered, leading to a robust and reliable assessment of the intermediate's quality, ultimately safeguarding the integrity of the final API.
References
- 1. myexperiment.org [myexperiment.org]
- 2. scribd.com [scribd.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. biomedres.us [biomedres.us]
- 5. chemimpex.com [chemimpex.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. brjac.com.br [brjac.com.br]
A Comparative Analysis of Synthetic Routes to 5-Cyanophthalide: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Cyanophthalide, a crucial precursor to the widely prescribed antidepressant citalopram, can be synthesized through various routes. This guide provides a comprehensive comparative analysis of the most common synthetic pathways, offering detailed experimental protocols, quantitative data, and visual representations to aid in the selection of the most suitable method for your research and development needs.
This analysis focuses on five prominent synthetic routes to 5-cyanophthalide, primarily diverging from two key starting materials: 5-carboxyphthalide and 5-bromophthalide. Each route presents a unique set of advantages and disadvantages in terms of yield, purity, reaction conditions, and reagent safety.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to 5-cyanophthalide, allowing for a direct comparison of their efficiencies.
| Route | Starting Material | Key Intermediates | Reagents | Reaction Conditions | Overall Yield (%) | Purity (%) |
| 1 | 5-Carboxyphthalide | 5-Chlorocarbonyl phthalide, 5-Hydroxamyl phthalide | Thionyl chloride, hydroxylamine HCl, triethylamine | Step 1: 60°C, 5h; Step 2: 10°C, 1h; Step 3: 80°C, 6h | ~83% | 99% |
| 2 | 5-Carboxyphthalide | 5-Chlorocarbonyl phthalide, 5-Carbamoylphthalide | Thionyl chloride, ammonia | Step 1: Reflux, 3h; Step 2: Not specified; Step 3: Not specified | ~68% | Not specified |
| 3 | 5-Carboxyphthalide | 5-Carboxycarbomyl phthalide, Amide intermediate | Thionyl chloride, ethyl carbamate, triethylamine, 30% HBr in acetic acid | Step 1: 80°C, 2h; Step 2: Reflux, 5h | Not specified | 99.5-99.9% |
| 4 | 5-Carboxyphthalide Sodium Salt | 5-Chlorocarbonyl phthalide (in-situ), 5-Carbamoylphthalide (in-situ) | Triphosgene, ammonia, dimethylformamide | Reflux | High | High |
| 5 | 5-Bromophthalide | - | Copper(I) cyanide, DMF | 150°C, 20h | ~80% | Not specified |
Visualizing the Synthetic Pathways
To provide a clearer understanding of the reaction sequences, the following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Comparative Synthetic Pathways to 5-Cyanophthalide.
Detailed Experimental Protocols
This section provides detailed methodologies for the key transformations in each synthetic route.
Route 1: From 5-Carboxyphthalide via 5-Hydroxamyl Phthalide
This three-step synthesis offers a high overall yield and excellent purity.[1][2][3]
Step 1: Synthesis of 5-Chlorocarbonyl phthalide [1] In a flask equipped with a reflux condenser and under a nitrogen atmosphere, 5-carboxyphthalide (50 g, 0.2806 mol), thionyl chloride (125 ml, 1.71 mol), and dimethylformamide (0.5 ml) are combined. The mixture is heated to reflux at 60°C for 5 hours. After cooling to room temperature, the excess thionyl chloride is removed under vacuum. Toluene (3 x 100 ml) is added and evaporated to remove residual thionyl chloride, yielding a solid which is then dissolved in tetrahydrofuran (500 ml) to provide a solution of 5-chlorocarbonyl phthalide. The molar yield is approximately 91% with a purity of 98% (HPLC).
Step 2: Synthesis of 5-Hydroxamyl phthalide [1] To a flask containing hydroxylamine hydrochloride (8.86 g, 0.1275 mol) and triethylamine (12.9 g, 0.1275 mol) in tetrahydrofuran (30 ml) at 10°C, a solution of 5-chlorocarbonyl phthalide (from the previous step, ~0.056 mol) is added dropwise over 1 hour. The reaction mixture is stirred for an additional hour. The solvent is then evaporated under vacuum to yield 5-hydroxamyl phthalide as a solid. The molar yield is 92% with a purity of 99.16%.
Step 3: Synthesis of 5-Cyanophthalide [1][2] 5-Hydroxamyl phthalide (2 g, 0.01 mol) is added to a flask containing thionyl chloride (15 ml). The mixture is heated to reflux at 80°C for 6 hours. After cooling, toluene (20 ml) is added, and the mixture is evaporated under vacuum. The residue is taken up in toluene (20 ml), heated to reflux, and then allowed to cool to induce precipitation. The solid is filtered to give 5-cyanophthalide. The molar yield is 91% with a purity of 99% (HPLC).
Route 2: From 5-Carboxyphthalide via 5-Carbamoylphthalide
This route is an alternative to Route 1, utilizing ammonia or an alkylamine instead of hydroxylamine.
Step 1: Synthesis of 5-Chlorocarbonyl phthalide This step is identical to Step 1 in Route 1.
Step 2 & 3: Synthesis of 5-Carbamoylphthalide and subsequent dehydration to 5-Cyanophthalide [1][4] The 5-chlorocarbonyl phthalide intermediate is reacted with ammonia or an alkylamine to form the corresponding carbamoyl derivative. This intermediate is then subjected to a dehydration reaction to yield 5-cyanophthalide. A reported overall yield for this route starting from 5-carboxyphthalide is in the order of 68%.[1][4]
Route 3: From 5-Carboxyphthalide using an Alkyl Carbamate
This method provides a pathway to highly pure 5-cyanophthalide.[5]
Step 1: Synthesis of 5-Carboxycarbomyl phthalide [5] 26 g of 5-carboxyphthalide is suspended in DMF, and thionyl chloride is added. The mixture is heated at 80°C for 2 hours. After cooling, ethylene dichloride, ethyl carbamate, and triethylamine are added. The pH is adjusted to 8.0 with triethylamine, and the mixture is cooled to room temperature. The resulting crystalline material is collected and washed with water.
Step 2: Conversion to Amide Intermediate [5] The 5-carboxycarbomyl phthalide is suspended in 30% HBr in acetic acid and heated to reflux for 5 hours.
Step 3: Formation of 5-Cyanophthalide [5] The amide intermediate is then reacted with an acid chloride to furnish 5-cyanophthalide. The crude product is purified by dissolving in DMF, followed by filtration, and recrystallization from methanol to achieve a purity of 99.5% to 99.9%.[5]
Route 4: One-Pot Synthesis from 5-Carboxyphthalide Sodium Salt
This one-pot synthesis offers a potentially more streamlined and efficient process.[6]
The sodium salt of 5-carboxyphthalide is suspended in toluene with dimethylformamide. Triphosgene is added to generate the 5-chlorocarbonyl phthalide in-situ. Gaseous ammonia or ammonium carbonate is then introduced to yield 5-carbamoyl phthalide. This intermediate is then treated again in the same pot with triphosgene at reflux to yield high purity 5-cyanophthalide.[6]
Route 5: Cyanation of 5-Bromophthalide
This route offers a different starting point and utilizes a classic cyanation reaction.
The synthesis of 5-cyanophthalide from 5-bromophthalide can be achieved via a Rosenmund-von Braun reaction. In a typical procedure, 5-bromophthalide is reacted with copper(I) cyanide in a high-boiling polar solvent such as DMF at elevated temperatures (e.g., 150°C) for an extended period (e.g., 20 hours). This method has been reported to provide a yield of approximately 80%.
Concluding Remarks
The choice of the optimal synthetic route to 5-cyanophthalide depends on various factors, including the desired scale of production, available starting materials, and equipment.
-
Route 1 (via Hydroxamyl Phthalide) stands out for its high reported overall yield and purity, making it an attractive option for laboratory-scale synthesis and potentially for process development.[1][2]
-
Route 2 (via Carbamoyl Phthalide) offers a viable alternative, though the reported overall yield is lower than that of Route 1.[1][4]
-
Route 3 (via Alkyl Carbamate) emphasizes the potential for achieving very high purity, which is critical for pharmaceutical applications.[5]
-
Route 4 (One-Pot from Sodium Salt) presents an intriguing option for process intensification, potentially reducing operational time and waste, although detailed yield and purity data were not available in the reviewed literature.[6]
-
Route 5 (from 5-Bromophthalide) provides a good alternative if 5-bromophthalide is a more readily available or cost-effective starting material. The Rosenmund-von Braun reaction is a well-established method, though it often requires harsh reaction conditions.
Researchers and drug development professionals are encouraged to evaluate these routes based on their specific needs and laboratory capabilities. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
- 4. 5-Cyanophthalide synthesis - chemicalbook [chemicalbook.com]
- 5. synarchive.com [synarchive.com]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
Efficiency comparison of 5-cyanophthalide vs. 5-bromophthalide in citalopram synthesis.
A comprehensive analysis for researchers and drug development professionals on the synthetic efficiency of two key precursors to the widely used antidepressant, citalopram. This guide delves into a comparative analysis of 5-cyanophthalide and 5-bromophthalide as starting materials for the synthesis of citalopram, evaluating key performance indicators such as reaction yield, product purity, and process complexity. The choice of starting material significantly impacts the overall efficiency and scalability of the synthesis, making this comparison critical for process optimization and cost-effective manufacturing.
Executive Summary
The synthesis of citalopram, a selective serotonin reuptake inhibitor (SSRI), can be efficiently achieved from both 5-cyanophthalide and 5-bromophthalide. However, the route commencing with 5-cyanophthalide generally exhibits superior efficiency, characterized by higher overall yields and a more streamlined process. Notably, the 5-cyanophthalide pathway allows for a "one-pot" synthesis, which circumvents the need for isolation and purification of intermediates, thereby reducing processing time and solvent consumption.[1] In contrast, the 5-bromophthalide route, while well-established, is often associated with challenges in the Grignard reaction steps and a more complex final cyanation step, which can impact the overall yield.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the synthesis of citalopram starting from 5-cyanophthalide and 5-bromophthalide, based on data from patent literature.
| Parameter | 5-Cyanophthalide Route | 5-Bromophthalide Route |
| Starting Material | 5-Cyanophthalide | 5-Bromophthalide |
| Overall Yield | Approximately 81.6% (for Escitalopram)[2] | Approximately 34.4% (calculated from patent data)[3] |
| Product Purity | > 99% (HPLC)[4] | Meets pharmaceutical requirements[3] |
| Key Process Features | "One-pot" synthesis possible, avoiding intermediate isolation.[1] | Multi-step process with intermediate isolation.[3][5] |
| Reported Challenges | Difficulties with Grignard reactions and final cyanation step.[6] |
Note: The overall yield for the 5-bromophthalide route was calculated based on a reported yield of 70 g of citalopram hydrobromide from 150 g of 5-bromophthalide, taking into account the molar masses of the respective compounds.
Experimental Protocols
Synthesis of Citalopram from 5-Cyanophthalide ("One-Pot" Method)
This protocol is adapted from a patented "one-pot" synthesis method.[1][4]
Materials:
-
5-Cyanophthalide
-
4-Fluorobromobenzene
-
Magnesium turnings
-
Iodine (catalyst)
-
Dry Tetrahydrofuran (THF)
-
Dry Toluene
-
20% Aqueous Ammonium Chloride solution
-
p-Toluene sulfonic acid
-
Aqueous Sodium Hydroxide
-
3-N,N-Dimethylaminopropylchloride
-
Strong base (e.g., Sodium Hydride)
-
Aqueous Acetic Acid
-
Ammonia solution
Procedure:
-
A solution of 4-fluorophenyl magnesium bromide is prepared by reacting 4-fluorobromobenzene with magnesium turnings and a catalytic amount of iodine in dry THF.
-
This Grignard reagent solution is then added to a suspension of 5-cyanophthalide in dry toluene at a low temperature (-4 to -2°C).
-
After the reaction is complete, the mixture is quenched with a 20% aqueous ammonium chloride solution.
-
The organic layer is separated and subjected to cyclization by heating with a catalytic amount of p-toluene sulfonic acid, with azeotropic removal of water.
-
The reaction mixture is then washed with aqueous sodium hydroxide and water.
-
The resulting toluene solution containing 5-cyanophthalane is used directly in the subsequent C-alkylation step with 3-N,N-dimethylaminopropylchloride in the presence of a strong base.
-
An acid-base workup is performed to isolate the citalopram base. The organic phase is extracted with aqueous acetic acid, and the aqueous extract is then basified with an ammonia solution to precipitate the citalopram base, which is extracted with toluene.
-
The final product can be converted to a pharmaceutically acceptable salt, such as the hydrobromide, and purified. The purity of the citalopram salts prepared by this method is reported to be in excess of 99% by HPLC.[4]
Synthesis of Citalopram from 5-Bromophthalide
This protocol is based on a well-established, multi-step synthesis.[3][5]
Materials:
-
5-Bromophthalide
-
p-Fluorobromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (initiator)
-
Iodine (initiator)
-
N,N-Dimethylaminopropylmagnesium chloride
-
60% Aqueous Phosphoric Acid
-
Cuprous Cyanide (CuCN)
-
Dimethylformamide (DMF)
-
Aqueous Ammonia
-
Toluene
-
Isopropyl Alcohol
-
Aqueous Hydrobromic Acid
Procedure:
-
Double Grignard Reaction:
-
A Grignard solution of 4-fluorophenylmagnesium bromide is prepared from p-fluorobromobenzene and magnesium turnings in anhydrous THF, initiated with 1,2-dibromoethane and iodine.
-
This solution is added slowly to a suspension of 5-bromophthalide in THF.
-
A second Grignard reagent, N,N-dimethylaminopropylmagnesium chloride, is then added to the reaction mixture.
-
-
Cyclization:
-
The resulting diol intermediate is cyclized by heating with 60% aqueous phosphoric acid to yield 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane.[5]
-
-
Cyanation:
-
The 5-bromo intermediate is heated with cuprous cyanide in DMF to replace the bromo group with a cyano group, forming citalopram.[5]
-
-
Purification and Salt Formation:
-
The reaction mixture is worked up by adding toluene and aqueous ammonia to remove copper salts.
-
The organic layer is concentrated to give crude citalopram base.
-
The crude base is dissolved in isopropyl alcohol, and aqueous hydrobromic acid is added to a pH of 5.4-5.5 to precipitate citalopram hydrobromide.[5] The final product is filtered and dried. A patent reported a yield of 70 g of purified citalopram hydrobromide from 150 g of 5-bromophthalide.[3]
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Comparative workflow of citalopram synthesis.
The following diagram details the logical relationship of the efficiency comparison.
Caption: Logical flow of the efficiency comparison.
Conclusion
Based on the available data, the synthesis of citalopram using 5-cyanophthalide as the starting material offers significant advantages in terms of overall yield and process efficiency compared to the route starting from 5-bromophthalide. The possibility of a "one-pot" synthesis from 5-cyanophthalide represents a major process intensification, reducing operational complexity and cost. While the 5-bromophthalide route is a viable and historically significant method, it presents challenges that can negatively impact its overall efficiency, particularly on an industrial scale. For researchers and drug development professionals focused on optimizing the synthesis of citalopram, the 5-cyanophthalide pathway presents a more modern, efficient, and scalable approach.
References
- 1. US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6812355B2 - Process for the manufacture of citalopram hydrobromide from 5-bromophthalide - Google Patents [patents.google.com]
- 4. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Synthesis of 5-Cyanophthalide: Yield, Purity, and Methodologies
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Cyanophthalide, a crucial precursor for the antidepressant citalopram, can be synthesized through several distinct pathways. This guide provides an objective comparison of the most common methods, supported by experimental data on yield and purity, detailed protocols, and a visual representation of the synthetic routes.
Comparative Analysis of Synthetic Methods
The primary routes to 5-cyanophthalide start from 5-carboxyphthalide, 5-aminophthalide, or 5-bromophthalide. The choice of method often depends on the availability of starting materials, desired purity, scalability, and cost-effectiveness. The following table summarizes the quantitative data for the most prevalent synthesis strategies.
| Starting Material | Intermediate | Method | Reagents | Yield (%) | Purity (%) | Reference |
| 5-Carboxyphthalide | 5-Carbamoylphthalide | Amidation then Dehydration | 1. SOCl₂, DMF, Toluene2. NH₄OH | ~80% (overall) | >98% | [1] |
| 5-Carboxyphthalide | N-tert-Butyl-5-carbamoylphthalide | Amidation then Dehydration | 1. SOCl₂, DMF, Toluene, THF2. tert-Butylamine | ~81% (overall) | 98% | [1][2] |
| 5-Carboxyphthalide | 5-Hydroxamyl phthalide | Acyl Chlorination, Hydroxamination, Dehydration | 1. SOCl₂, DMF, THF2. NH₂OH·HCl, Et₃N3. SOCl₂ | ~83% (overall) | 99% | [3][4] |
| 5-Aminophthalide | Aryl diazonium salt | Sandmeyer Reaction | 1. H⁺, NaNO₂2. CuCN | Not specified | Not specified | [1][5] |
| 5-Bromophthalide | - | Palladium-catalyzed Cyanation | Pd catalyst, cyanide source (e.g., K₄[Fe(CN)₆]) | 83-96% (general) | Not specified | [6] |
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic routes to 5-cyanophthalide, highlighting the key starting materials and intermediates.
Caption: Synthetic routes to 5-cyanophthalide.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Method 1: From 5-Carboxyphthalide via 5-Carbamoylphthalide
This two-step process involves the formation of an amide followed by dehydration.
-
Step 1: Synthesis of 5-Carbamoylphthalide
-
Suspend 5-carboxyphthalide in toluene and add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride (SOCl₂) and reflux the mixture for 1-3 hours to form 5-chlorocarbonylphthalide.
-
Evaporate the solvent in vacuo.
-
Dissolve the resulting 5-chlorocarbonylphthalide in tetrahydrofuran (THF) and add it to a solution of ammonium hydroxide in ice water.
-
Stir the mixture for 30 minutes, and collect the precipitated 5-carbamoylphthalide by filtration. Wash with water and dry in vacuo. This step typically yields around 97%.
-
-
Step 2: Synthesis of 5-Cyanophthalide
-
Suspend dry 5-carbamoylphthalide in toluene.
-
Add thionyl chloride and a catalytic amount of DMF.
-
Heat the reaction mixture at 75°C for 6 hours.
-
Cool the solution to room temperature to allow for crystallization.
-
Filter the crystals, wash with toluene and water, and then recrystallize from toluene to obtain 5-cyanophthalide. The yield for this step is approximately 80%.
-
Method 2: From 5-Carboxyphthalide via 5-Hydroxamyl phthalide
This route offers high purity and yield through a hydroxamyl intermediate.
-
Step 1: Synthesis of 5-Chlorocarbonyl phthalide
-
In an inert nitrogen atmosphere, add 5-carboxyphthalide, thionyl chloride, and a catalytic amount of DMF.
-
Heat the system under reflux at 60°C for 3-5 hours.
-
After cooling, evaporate the mixture under vacuum. Add toluene and then take up the resulting solid in THF to get a solution of 5-chlorocarbonyl phthalide. The yield of this intermediate is approximately 91% with a purity of 98%.[4]
-
-
Step 2: Synthesis of 5-Hydroxamyl phthalide
-
To a flask containing hydroxylamine hydrochloride, triethylamine, and THF, bring the temperature to 10°C.
-
Add the solution of 5-chlorocarbonyl phthalide dropwise over 1 hour.
-
Stir the mixture for an additional hour and then evaporate under vacuum to obtain 5-hydroxamyl phthalide as a solid. This step has a reported yield of 92% with 99.16% purity.[4]
-
-
Step 3: Synthesis of 5-Cyanophthalide
-
Add 5-hydroxamyl phthalide to a flask with thionyl chloride.
-
Heat the mixture under reflux at 80°C for 6 hours.
-
Add toluene and evaporate under vacuum.
-
Take up the residue with toluene, heat under reflux to allow for precipitation, and then filter to obtain 5-cyanophthalide. This final step has a yield of 91% and a purity of 99%.[4]
-
Method 3: From 5-Aminophthalide via Sandmeyer Reaction
The Sandmeyer reaction is a classic method for introducing a cyano group to an aromatic ring.[1][5]
-
General Procedure:
-
Dissolve 5-aminophthalide in an acidic solution (e.g., aqueous HCl or H₂SO₄) and cool to 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN).
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
The reaction mixture is typically warmed to facilitate the decomposition of the diazonium salt and the formation of 5-cyanophthalide.
-
The product is then isolated by extraction and purified by crystallization. While specific yield and purity data for this reaction are not detailed in the provided search results, Sandmeyer reactions are generally high-yielding.
-
Method 4: From 5-Bromophthalide via Palladium-Catalyzed Cyanation
This modern cross-coupling reaction offers a potential route from a halogenated precursor.
-
General Procedure:
-
In a reaction vessel under an inert atmosphere, combine 5-bromophthalide, a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), a cyanide source (such as K₄[Fe(CN)₆]), and a base in a polar aprotic solvent.
-
Heat the reaction mixture. Reaction times are typically less than 5 hours.
-
After completion, the reaction is cooled, and the product is isolated through extraction and purified by chromatography or crystallization. General yields for the cyanation of aryl bromides are reported to be in the range of 83-96%.[6]
-
Conclusion
The synthesis of 5-cyanophthalide from 5-carboxyphthalide via a 5-hydroxamyl phthalide intermediate appears to offer a highly efficient route with excellent reported yields and purities. The pathway involving a 5-carbamoylphthalide intermediate is also a well-documented and effective method. While the Sandmeyer reaction of 5-aminophthalide and the palladium-catalyzed cyanation of 5-bromophthalide are chemically sound and established transformations for the introduction of a cyano group, specific and detailed experimental data for their application in the synthesis of 5-cyanophthalide are less readily available in the public domain. The selection of the optimal synthetic route will ultimately be guided by factors such as starting material availability, cost, scalability, and the desired final purity of the 5-cyanophthalide.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 3. Process For The Preparation Of 5 Cyanophthalide Starting Form 5 [quickcompany.in]
- 4. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 5. 5-Cyanophthalide (CAS 82104-74-3) - High-Purity Reagent [benchchem.com]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Impurity Profiling: A Comparative Guide to 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile and its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impurity profiles of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) citalopram, and its common synthetic precursors. Understanding and controlling impurities in active pharmaceutical ingredient (API) synthesis is critical for the safety and efficacy of the final drug product. This document outlines common impurities, analytical methodologies for their characterization, and available data on purity levels.
Overview of Compared Compounds
The synthesis of citalopram can be initiated from several key intermediates. This guide focuses on the impurity characterization of this compound (also known as 5-cyanophthalide) and compares it with alternative starting materials:
-
This compound (5-Cyanophthalide): A direct precursor to the core structure of citalopram.
-
5-Bromophthalide: An alternative starting material that requires a cyanation step to introduce the nitrile group.
-
5-Carboxyphthalide: A precursor that requires conversion of the carboxylic acid group to a nitrile.
-
5-Hydroxyphthalide: Another alternative requiring subsequent functional group transformations.
Comparative Analysis of Impurity Profiles
The following table summarizes the known and potential impurities associated with this compound and its alternatives. The presence and quantity of these impurities are highly dependent on the specific synthetic route and purification methods employed.
| Compound | Common/Potential Impurities | Typical Purity After Purification | Primary Analytical Techniques for Impurity Detection |
| This compound (5-Cyanophthalide) | - Terephthalic acid- Diphthalide derivatives[1] | 99.5% to 99.9%[1] | - High-Performance Liquid Chromatography (HPLC)[2]- X-ray Diffraction (XRD)- Infrared Spectroscopy (IR) |
| 5-Bromophthalide | - 6-Bromophthalide (isomeric impurity)[3] | >99%[4] | - High-Performance Liquid Chromatography (HPLC)[3]- Gas Chromatography (GC)[3] |
| 5-Carboxyphthalide | - Diphthalide impurities[5] | High purity (>97%)[5][6] | - High-Performance Liquid Chromatography (HPLC) |
| 5-Hydroxyphthalide | - Isomeric impurities- Unreacted starting materials | Data not readily available | - High-Performance Liquid Chromatography (HPLC)- Mass Spectrometry (MS) |
Experimental Protocols for Impurity Characterization
Detailed analytical methods are crucial for the accurate identification and quantification of impurities. Below are representative experimental protocols for the analysis of 5-cyanophthalide and 5-bromophthalide.
HPLC Analysis of this compound
This method is suitable for the determination of the purity of 5-cyanophthalide and the detection of polar and non-polar impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 250mm x 4.6mm, 5µm particle size.[2]
-
Mobile Phase: A mixture of HPLC grade water (pH adjusted to 2.5 with orthophosphoric acid) and acetonitrile (500:410 v/v).[2]
-
Flow Rate: 1.2 mL/minute.[2]
-
Detection: UV at 239 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: Ambient.[2]
-
Procedure: A sample of 5-cyanophthalide is dissolved in a suitable solvent (e.g., the mobile phase) and injected into the HPLC system. The retention times and peak areas of the impurities are compared to that of a reference standard to determine the purity.
HPLC and GC Analysis of 5-Bromophthalide
Both HPLC and GC can be employed for the purity assessment of 5-bromophthalide, with HPLC being suitable for non-volatile impurities and GC for volatile and semi-volatile compounds.[3]
HPLC Method: [3]
-
Instrumentation: HPLC with UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
GC Method:
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: A temperature gradient program to separate compounds with different boiling points.
-
Carrier Gas: Helium or Nitrogen.
Visualization of Analytical Workflows and Synthetic Relationships
General Workflow for Impurity Characterization
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a pharmaceutical intermediate.
Caption: General workflow for impurity characterization.
Synthetic Relationship of Citalopram Precursors
This diagram shows the relationship between the different starting materials and the target intermediate, 5-cyanophthalide, in the synthesis of citalopram.
Caption: Synthetic relationship of precursors.
Conclusion
The purity of this compound is a critical parameter in the synthesis of citalopram. While purification methods can achieve high levels of purity (≥99.5%), the starting material and synthetic route can introduce specific impurities such as terephthalic acid and diphthalide derivatives. Alternative precursors like 5-bromophthalide and 5-carboxyphthalide present different impurity profiles, with isomeric impurities being a key consideration for the former. A thorough understanding and control of these impurities through robust analytical methodologies are essential for ensuring the quality and safety of the final pharmaceutical product. The choice of the optimal synthetic intermediate will depend on a balance of factors including the efficiency of the synthesis, the cost of raw materials, and the ability to control the specific impurity profile.
References
- 1. myexperiment.org [myexperiment.org]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 5. US6888009B2 - Method for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]
- 6. US5703274A - Process for the preparation of 5-hydroxyisophtalic acids - Google Patents [patents.google.com]
Confirming the Identity of 5-Cyanophthalide: A Comparative Guide to Reference Standards
For researchers, scientists, and professionals in drug development, the unequivocal identification of starting materials and intermediates is a cornerstone of robust and reproducible synthesis. This guide provides a comprehensive comparison of analytical data for 5-cyanophthalide, a key intermediate in the synthesis of widely used antidepressants like Citalopram and Escitalopram, against established reference standards.[1][2][3] The presence of impurities, such as terephthalic acid and diphthalide derivatives, can significantly impact the yield and purity of the final active pharmaceutical ingredient (API).[1][4] Therefore, rigorous analytical confirmation of 5-cyanophthalide is paramount.
Physicochemical Properties of 5-Cyanophthalide
A foundational step in the identification of any chemical compound is the verification of its physical and chemical properties against those of a known reference standard. 5-Cyanophthalide is typically a white to light yellow crystalline powder.[2][5]
| Property | Reference Standard Specification | Source |
| Molecular Formula | C₉H₅NO₂ | [5][6][7][8] |
| Molecular Weight | 159.14 g/mol | [2][5][7][8] |
| CAS Number | 82104-74-3 | [2][5][6][7] |
| Melting Point | 201-205 °C | [5][7][9] |
| Appearance | White to off-white crystalline powder | [2][5][10] |
| Solubility | Soluble in Dimethylformamide (DMF), Acetone (Slightly), Chloroform (Slightly), Methanol (Slightly) | [9][10] |
Spectroscopic and Chromatographic Identity Confirmation
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous confirmation of 5-cyanophthalide's identity and purity. The data presented below is indicative of a high-purity reference standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of 5-cyanophthalide and detecting any process-related impurities. High-purity samples are expected to have a purity of 99.5% to 99.9%.[1][2][4]
| Parameter | Experimental Value | Source |
| Purity by HPLC | ≥ 99.5% | [10][11] |
| Any Single Impurity | Not more than 0.30% | [10] |
| Total Impurities | Not more than 1.0% | [10] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the 5-cyanophthalide molecule.
| Functional Group | Band Region (cm⁻¹) | Source |
| C≡N Stretch | 2231 | [1][4] |
| C=O Stretch (Lactone) | 1757 | [1][4] |
| C-H Stretch (Aromatic) | 3111, 3091 | [1][4] |
| C=C Stretch (Aromatic) | 1679, 1620 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 5-cyanophthalide.
¹H NMR (DMSO-d₆, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |
| 8.04 | s | 1H | Aromatic proton | [11] |
| 7.95 | d (J=7.5 Hz) | 1H | Aromatic proton | [11] |
| 7.88 | d (J=7.5 Hz) | 1H | Aromatic proton | [11] |
| 5.46 | s | 2H | -CH₂- | [11] |
¹³C NMR (DMSO-d₆, 125 MHz)
| Chemical Shift (δ, ppm) | Source |
| 170.1, 165.5, 147.2, 141.3, 128.2, 126.6, 124.6, 122.0, 70.0, 51.2, 28.5 | [11] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of 5-cyanophthalide.
| Parameter | Value | Source |
| Molecular Weight | 159.14 | [2][5][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are typical protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Column: C18 250mm x 4.6mm (5 µm particle size)[1]
-
Mobile Phase: A mixture of HPLC grade water (pH adjusted to 2.5 with orthophosphoric acid) and acetonitrile (500:410 v/v).[1]
-
Flow Rate: 1.2 ml/minute[1]
-
Detection: UV at 239nm[1]
-
Injection Volume: 20 µl[1]
-
Temperature: Room temperature[1]
Infrared (IR) Spectroscopy Protocol
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrument: 500 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS) Protocol
-
Instrument: Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
-
Data Acquisition: The mass-to-charge ratio (m/z) is measured to determine the molecular weight.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for confirming the identity of 5-cyanophthalide against a reference standard.
Caption: Experimental workflow for the identification of 5-cyanophthalide.
Caption: Logical relationship for sample verification against a reference standard.
References
- 1. scribd.com [scribd.com]
- 2. 5-Cyanophthalide (CAS 82104-74-3) - High-Purity Reagent [benchchem.com]
- 3. cionpharma.com [cionpharma.com]
- 4. myexperiment.org [myexperiment.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Cyanophthalide | 82104-74-3 | SynZeal [synzeal.com]
- 7. 5-Cyanophthalide 97 82104-74-3 [sigmaaldrich.com]
- 8. clearsynth.com [clearsynth.com]
- 9. 5-Cyanophthalide | 82104-74-3 [chemicalbook.com]
- 10. Dip Chem Industries | API/INTERMEDIATES | 5-Cyanophthalide [pharma-india.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Analysis of the Biological Activity of Phthalide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalides are a class of bicyclic aromatic lactones that form the core structure of many naturally occurring and synthetic compounds with a wide range of biological activities. While 5-cyanophthalide is a well-known and crucial intermediate in the synthesis of pharmaceuticals, particularly the antidepressant citalopram, a comprehensive comparative study of the biological activities of a series of 5-cyanophthalide derivatives is notably absent in the current scientific literature. This guide, therefore, broadens the scope to provide a comparative overview of the biological activities of various phthalide derivatives, using the available experimental data. The aim is to offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery by highlighting the therapeutic potential of the phthalide scaffold in different biological domains, including antifungal, neuroprotective, and anti-inflammatory applications.
Quantitative Data Summary
The biological activities of various phthalide derivatives are summarized in the tables below, categorized by their observed effects.
Table 1: Antifungal Activity of Phthalide Derivatives
| Compound/Derivative | Target Fungi | Activity (EC50/MIC in µg/mL) | Reference |
| Phthalide-1,3,4-oxadiazole hybrid (5b) | Valsa mali | EC50: 3.96 | [1] |
| Sclerotinia sclerotiorum | EC50: 5.60 | [1] | |
| Phthalide-1,2,4-triazole hybrid (7h) | Fusarium graminearum | EC50: 8.45 | [1] |
| 3-n-butylphthalide | Candida albicans | MIC50: <50 | [2] |
| (Z)-ligustilide | Staphylococcus aureus | MIC: 1000 | [3] |
| Escherichia coli | MIC: 4000 | [3] | |
| Butylidenephthalide | Staphylococcus aureus | MIC: 4000 | [3] |
| Escherichia coli | MIC: 4000 | [3] | |
| Compound 3 (from L. officinale) | Staphylococcus aureus | MIC: 16 | [3] |
| Escherichia coli | MIC: 64 | [3] | |
| Vancomycin-resistant Enterococcus faecium | MIC: 128 | [3] |
Table 2: Enzyme Inhibitory Activity of Phthalide Derivatives
| Compound/Derivative | Target Enzyme | Activity (IC50 in µM) | Reference |
| 6-(4-Trifluoromethylbenzyloxy)phthalide | Monoamine Oxidase-A (MAO-A) | 0.096 | [4] |
| Monoamine Oxidase-B (MAO-B) | 0.0014 | [4] | |
| 6-(4-Iodobenzyloxy)phthalide | MAO-A | 0.12 | [4] |
| MAO-B | 0.0021 | [4] | |
| 6-(4-Bromobenzyloxy)phthalide | MAO-A | 0.15 | [4] |
| MAO-B | 0.0029 | [4] | |
| 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (9o) | LPS-induced Nitric Oxide (NO) production | 0.76 | [5] |
Table 3: Neuroprotective and Cytotoxic Activities of Phthalide Derivatives
| Compound/Derivative | Activity | Cell Line/Model | Endpoint | Reference |
| Ligustilide | Neuroprotective | SH-SY5Y cells (glutamate-induced injury) | 27.1% inhibition | [6] |
| Z-butylidenephthalide | Neuroprotective | SH-SY5Y cells (glutamate-induced injury) | 17.0% inhibition | [6] |
| Tokinolide A | Neuroprotective | SH-SY5Y cells (glutamate-induced injury) | 22.2% inhibition | [6] |
| Riligustilide | Cytotoxic | HCT-8 cells | Cell cycle arrest (G1, S phases), Apoptosis | [6] |
| CD21 | Neuroprotective | Mouse model of global cerebral ischemia | Inhibition of NLRP3 inflammasome |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Antifungal Activity Assay
The antifungal activity of the synthesized phthalide derivatives was evaluated using the mycelium growth rate method against various phytopathogenic fungi.
-
Preparation of Media and Compounds: Potato dextrose agar (PDA) was used as the culture medium. The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Assay Procedure: The stock solutions were mixed with molten PDA to obtain final concentrations of the test compounds. The final concentration of DMSO in the medium was maintained at 1% (v/v), which did not affect the growth of the fungi. The medium containing the test compound was poured into sterile Petri dishes.
-
Inoculation and Incubation: A 5 mm diameter mycelial disc of the test fungus, taken from a 3-day-old culture, was placed at the center of each Petri dish. The plates were incubated at a suitable temperature for the growth of the specific fungus.
-
Data Collection and Analysis: The diameter of the fungal colonies was measured when the mycelial growth in the control plate (containing only DMSO) reached the edge of the dish. The inhibition rate was calculated using the formula: Inhibition rate (%) = [(dc - dt) / dc] × 100 where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treated group. The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) was determined by probit analysis. Commercial fungicides were used as positive controls.
Enzyme Inhibition Assay (Monoamine Oxidase)
The inhibitory activity of phthalide derivatives against human monoamine oxidase A and B (hMAO-A and hMAO-B) was determined using a fluorometric assay.
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B were used as the enzyme sources. Kynuramine was used as the substrate for MAO-A, and 4-(dimethylamino)cinnamic acid was used for MAO-B.
-
Assay Procedure: The assay was performed in 96-well microplates. The reaction mixture contained the respective enzyme, the test compound at various concentrations, and the substrate in a suitable buffer.
-
Incubation and Detection: The reaction was initiated by the addition of the substrate and incubated at 37°C. The formation of the fluorescent product (4-hydroxyquinoline for MAO-A and a product that reacts with a developing agent to produce a fluorescent signal for MAO-B) was monitored using a fluorescence plate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of the reaction was calculated from the fluorescence signal. The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Neuroprotective Effect Assay (Glutamate-Induced Excitotoxicity)
The neuroprotective effects of phthalide derivatives were assessed against glutamate-induced injury in SH-SY5Y human neuroblastoma cells.
-
Cell Culture: SH-SY5Y cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.
-
Treatment: Cells were seeded in 96-well plates. After reaching the desired confluency, the cells were pre-treated with various concentrations of the test compounds for a specific duration.
-
Induction of Excitotoxicity: Following pre-treatment, the cells were exposed to a neurotoxic concentration of glutamate for a specified period.
-
Cell Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution was added to each well, and the cells were incubated to allow the formation of formazan crystals. The crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader.
-
Data Analysis: The cell viability was expressed as a percentage of the control (untreated) cells. The neuroprotective effect was calculated as the percentage increase in cell viability in the presence of the test compound compared to the glutamate-only treated group.
Visualizations
General Workflow for Biological Activity Screening of Novel Compounds
The following diagram illustrates a typical workflow for the screening and evaluation of the biological activity of newly synthesized chemical compounds.
Caption: A generalized workflow for the discovery and development of bioactive compounds.
Signaling Pathway of Nrf2/HO-1 Activation by an Anti-inflammatory Phthalide Derivative
The following diagram illustrates the proposed mechanism of action for the anti-inflammatory phthalide derivative 9o , which involves the activation of the Nrf2/HO-1 signaling pathway.[5]
Caption: Activation of the Nrf2/HO-1 pathway by a phthalide derivative.
References
- 1. Page loading... [guidechem.com]
- 2. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Cyanoacrylamides and 5-Iminopyrrol-2-Ones Against Naegleria fowleri - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Citalopram Synthesis Pathways for Cost-Effectiveness
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of five distinct synthesis pathways for the selective serotonin reuptake inhibitor (SSRI) citalopram. The analysis focuses on cost-effectiveness, offering a critical evaluation of starting material costs, reaction yields, and process complexities. Detailed experimental protocols and process flow diagrams are provided to support researchers and drug development professionals in making informed decisions for laboratory-scale synthesis or industrial production.
Pathway Overview and Comparison
Five primary synthetic routes to citalopram are evaluated, each originating from a different starting material:
-
Pathway 1: 5-Bromophthalide
-
Pathway 2: 5-Cyanophthalide
-
Pathway 3: 5-Carboxyphthalide
-
Pathway 4: Terephthalic Acid
-
Pathway 5: 4-Nitrophthalimide
The selection of a synthesis pathway is a critical decision in drug development and manufacturing, with significant implications for the overall cost of production, environmental impact, and scalability. This guide aims to provide a clear and data-driven comparison of the aforementioned pathways to aid in this strategic decision-making process.
Pathway 1: Synthesis from 5-Bromophthalide
This classical route is well-established and involves a key Grignard reaction followed by cyanation.
Data Presentation
Table 1: Cost and Yield Analysis for Citalopram Synthesis from 5-Bromophthalide
| Step | Reagent/Material | Molecular Weight ( g/mol ) | Price (USD/kg) | Moles per Mole of Citalopram | Cost per Mole of Citalopram (USD) | Step Yield (%) |
| Starting Material | 5-Bromophthalide | 213.03 | 6000[1][2][3][4][5] | 1.00 | 1278.18 | - |
| Step 1: Grignard Reagent Formation | 4-Fluorophenylmagnesium bromide | 199.31 | 1290 (1M solution)[6][7] | 1.10 | 283.80 | 95 |
| Step 2: Grignard Reaction & Cyclization | 3-(Dimethylamino)propyl chloride HCl | 158.07 | 144[8][9][10] | 1.10 | 24.95 | 85 |
| Step 3: Cyanation | Copper(I) Cyanide | 89.56 | 128[11][12][13][14] | 1.20 | 13.76 | 70 |
| Overall | - | - | - | - | 1600.69 | ~59 |
Note: Prices are estimates based on bulk chemical supplier listings and may vary. Molar equivalents are based on typical literature procedures. Step yields are approximate and can be optimized.
Experimental Protocol
Step 1 & 2: Di-Grignard Reaction and Cyclization A solution of 4-fluorophenylmagnesium bromide (1.1 eq) in THF is added dropwise to a suspension of 5-bromophthalide (1.0 eq) in anhydrous THF at a temperature maintained below 20°C. Following the initial Grignard reaction, a solution of 3-(dimethylamino)propylmagnesium chloride (prepared from 3-(dimethylamino)propyl chloride hydrochloride and a suitable Grignard reagent, 1.1 eq) is added to the reaction mixture. The reaction is stirred until completion and then quenched with a saturated aqueous solution of ammonium chloride. The resulting diol is not isolated but is cyclized by heating in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid, to yield 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane.
Step 3: Cyanation The 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane is dissolved in a high-boiling polar aprotic solvent such as DMF or DMSO. Copper(I) cyanide (1.2 eq) is added, and the mixture is heated to reflux (typically 140-150°C) for several hours. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled and poured into an aqueous solution of a complexing agent (e.g., ammonia or ethylenediamine) to remove copper salts. The product, citalopram, is then extracted with an organic solvent. The crude citalopram is purified by column chromatography or by conversion to a salt (e.g., hydrobromide or oxalate), recrystallization, and subsequent neutralization to afford the pure free base.[15][16]
Logical Relationship Diagram
Pathway 2: Synthesis from 5-Cyanophthalide
This pathway is often favored in industrial settings due to its more direct approach to introducing the nitrile functionality, avoiding the use of highly toxic cyanide reagents in the final step.
Data Presentation
Table 2: Cost and Yield Analysis for Citalopram Synthesis from 5-Cyanophthalide
| Step | Reagent/Material | Molecular Weight ( g/mol ) | Price (USD/kg) | Moles per Mole of Citalopram | Cost per Mole of Citalopram (USD) | Step Yield (%) |
| Starting Material | 5-Cyanophthalide | 159.14 | 1800[17][18][19][20] | 1.00 | 286.45 | - |
| Step 1: Grignard Reagent Formation | 4-Fluorophenylmagnesium bromide | 199.31 | 1290 (1M solution)[6][7] | 1.10 | 283.80 | 95 |
| Step 2: Second Grignard Reaction | 3-(Dimethylamino)propyl chloride HCl | 158.07 | 144[8][9][10] | 1.10 | 24.95 | 90 |
| Step 3: Cyclization | Sulfuric Acid | 98.08 | 50 | 2.00 | 9.81 | 88 |
| Overall | - | - | - | - | 605.01 | ~75 |
Note: Prices are estimates based on bulk chemical supplier listings and may vary. Molar equivalents are based on typical literature procedures. Step yields are approximate and can be optimized.
Experimental Protocol
Step 1 & 2: Sequential Grignard Reactions To a suspension of 5-cyanophthalide (1.0 eq) in anhydrous THF at a low temperature (typically -10 to 0°C), a solution of 4-fluorophenylmagnesium bromide (1.1 eq) in THF is added dropwise. The reaction mixture is stirred for a period to ensure the formation of the intermediate ketone. Subsequently, a solution of 3-(dimethylamino)propylmagnesium chloride (1.2 eq) is added to the reaction mixture at a controlled temperature. The reaction is monitored until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.
Step 3: Cyclization The organic layer containing the diol intermediate is separated, and the solvent is removed under reduced pressure. The crude diol is then treated with a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, often with azeotropic removal of water, to induce cyclization to citalopram. The reaction mixture is then neutralized with a base, and the citalopram is extracted with an organic solvent. Purification is typically achieved via salt formation (e.g., oxalate or hydrobromide), recrystallization, and subsequent liberation of the free base. A "one-pot" synthesis from 5-cyanophthalide without the isolation of intermediates has also been reported, which can improve overall efficiency.[21][22][23]
Logical Relationship Diagram
Pathway 3: Synthesis from 5-Carboxyphthalide
This route offers an alternative to the halo- or cyano-substituted phthalides, though it may require additional steps for functional group manipulation.
Data Presentation
Table 3: Cost and Yield Analysis for Citalopram Synthesis from 5-Carboxyphthalide
| Step | Reagent/Material | Molecular Weight ( g/mol ) | Price (USD/kg) | Moles per Mole of Citalopram | Cost per Mole of Citalopram (USD) | Step Yield (%) |
| Starting Material | 5-Carboxyphthalide | 178.14 | 450[24][25][26][27] | 1.00 | 80.16 | - |
| Step 1: Amide Formation | Thionyl Chloride | 118.97 | 100 | 1.20 | 14.28 | 90 |
| Ammonia | 17.03 | 50 | 2.00 | 1.70 | ||
| Step 2: Dehydration to Nitrile | Dehydrating Agent (e.g., POCl3) | 153.33 | 150 | 1.20 | 27.60 | 85 |
| Step 3 & 4: Grignard Reactions & Cyclization | (as per Pathway 2) | - | - | - | 318.56 | 75 |
| Overall | - | - | - | - | 442.30 | ~57 |
Note: This pathway involves the conversion of 5-carboxyphthalide to 5-cyanophthalide, followed by the steps outlined in Pathway 2. Prices are estimates and may vary. Molar equivalents and yields are based on typical literature procedures.
Experimental Protocol
Step 1: Amide Formation 5-Carboxyphthalide (1.0 eq) is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acyl chloride. This intermediate is then reacted in situ with an excess of ammonia to yield 5-carbamoylphthalide.
Step 2: Dehydration to Nitrile The 5-carbamoylphthalide is dehydrated to 5-cyanophthalide using a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride, or Burgess reagent. The reaction is typically carried out in an inert solvent under reflux.
Steps 3 & 4: Grignard Reactions and Cyclization The resulting 5-cyanophthalide is then converted to citalopram following the procedure described in Pathway 2.[28]
Experimental Workflow Diagram
Pathway 4: Synthesis from Terephthalic Acid
This approach utilizes a readily available and inexpensive bulk chemical as the starting material, making it potentially very cost-effective for large-scale production, although it involves more synthetic steps.
Data Presentation
Table 4: Cost and Yield Analysis for Citalopram Synthesis from Terephthalic Acid
| Step | Reagent/Material | Molecular Weight ( g/mol ) | Price (USD/kg) | Moles per Mole of Citalopram | Cost per Mole of Citalopram (USD) | Step Yield (%) |
| Starting Material | Terephthalic Acid | 166.13 | 1.50[29][30][31][32] | 1.00 | 0.25 | - |
| Step 1: Phthalide Formation | Formaldehyde | 30.03 | 1.00 | 1.20 | 0.04 | 80 |
| Step 2: Conversion to 5-Carboxyphthalide | (Oxidation) | - | - | - | (Reagent costs variable) | 85 |
| Step 3 onwards | (as per Pathway 3) | - | - | - | 442.30 | ~64 |
| Overall | - | - | - | - | ~442.59 + Oxidation Reagent Cost | ~54 |
Note: This pathway first synthesizes 5-carboxyphthalide from terephthalic acid, then proceeds as in Pathway 3. The cost of the oxidation step is highly dependent on the chosen reagents and conditions. Prices are estimates and may vary.
Experimental Protocol
Step 1: Formation of 2,5-bis(hydroxymethyl)benzoic acid Terephthalic acid is reduced, for example, via catalytic hydrogenation, to yield 1,4-bis(hydroxymethyl)benzene.
Step 2: Selective Oxidation and Cyclization One of the hydroxymethyl groups of 1,4-bis(hydroxymethyl)benzene is selectively oxidized to a carboxylic acid, and the resulting intermediate undergoes spontaneous or acid-catalyzed lactonization to form 5-carboxyphthalide.
Step 3 onwards: The synthesized 5-carboxyphthalide is then converted to citalopram following the procedure described in Pathway 3.[28]
Experimental Workflow Diagram
Pathway 5: Synthesis from 4-Nitrophthalimide
This pathway introduces a nitrogen-containing functional group early in the synthesis, which is then converted to the required nitrile.
Data Presentation
Table 5: Cost and Yield Analysis for Citalopram Synthesis from 4-Nitrophthalimide
| Step | Reagent/Material | Molecular Weight ( g/mol ) | Price (USD/kg) | Moles per Mole of Citalopram | Cost per Mole of Citalopram (USD) | Step Yield (%) |
| Starting Material | 4-Nitrophthalimide | 192.13 | 165 | 1.00 | 31.70 | - |
| Step 1: Reduction to Amine | Reducing Agent (e.g., SnCl2) | 225.63 | 200 | 3.00 | 135.38 | 90 |
| Step 2: Sandmeyer Reaction | Sodium Nitrite | 69.00 | 50 | 1.20 | 4.14 | 80 |
| Copper(I) Cyanide | 89.56 | 128[11][12][13][14] | 1.20 | 13.76 | ||
| Step 3 onwards | (as per Pathway 2) | - | - | - | 605.01 | ~75 |
| Overall | - | - | - | - | 789.99 | ~54 |
Note: This pathway involves the conversion of 4-nitrophthalimide to 5-cyanophthalide, followed by the steps outlined in Pathway 2. Prices are estimates and may vary. Molar equivalents and yields are based on typical literature procedures.
Experimental Protocol
Step 1: Reduction of the Nitro Group 4-Nitrophthalimide (1.0 eq) is reduced to 4-aminophthalimide. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation.
Step 2: Sandmeyer Reaction The 4-aminophthalimide is diazotized using sodium nitrite in a strong acid (e.g., HCl, H₂SO₄) at low temperature (0-5°C) to form the corresponding diazonium salt. This is then reacted with a solution of copper(I) cyanide to yield 5-cyanophthalide.
Step 3 onwards: The resulting 5-cyanophthalide is converted to citalopram as described in Pathway 2.[28][33][34][35]
Experimental Workflow Diagram
Comparative Analysis and Conclusion
The choice of the most cost-effective synthesis pathway for citalopram depends on several factors, including the scale of production, the availability and cost of starting materials and reagents, and the desired overall yield and purity.
-
Pathway 2 (from 5-Cyanophthalide) appears to be the most cost-effective and efficient route among those analyzed, with a relatively low estimated cost per mole of citalopram and a high overall yield. Its directness and avoidance of late-stage cyanation are significant advantages, particularly for industrial-scale production. An industrially feasible synthesis starting from 5-cyanophthalide has been reported to achieve a relatively lower production cost of around $1200/kg.[28]
-
Pathway 1 (from 5-Bromophthalide) is a classic and reliable method. However, the higher cost of 5-bromophthalide and the use of copper cyanide in the final step present economic and environmental disadvantages compared to the 5-cyanophthalide route.
-
Pathway 3 (from 5-Carboxyphthalide) and Pathway 4 (from Terephthalic Acid) offer the potential for very low starting material costs, especially the terephthalic acid route. However, these pathways involve more synthetic steps, which can lead to lower overall yields and increased operational costs, potentially offsetting the initial savings on raw materials.
-
Pathway 5 (from 4-Nitrophthalimide) is a viable alternative but is less cost-effective than the 5-cyanophthalide route due to the additional steps required to convert the nitro group to the nitrile.
References
- 1. 5-Bromophthalide 97 64169-34-2 [sigmaaldrich.com]
- 2. 5-Bromophthalide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 5-Bromophthalide, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. Synthonix, Inc > Grignards and Zincs > 352-13-6 | 4-Fluorophenylmagnesium bromide, 1.0 M in THF [synthonix.com]
- 7. indiamart.com [indiamart.com]
- 8. sciedco.ca [sciedco.ca]
- 9. cenmed.com [cenmed.com]
- 10. 3-Dimethylamino-1-propyl chloride 96 5407-04-5 [sigmaaldrich.com]
- 11. chemimpex.com [chemimpex.com]
- 12. strem.com [strem.com]
- 13. cenmed.com [cenmed.com]
- 14. Copper(I) Cyanide | 544-92-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. benchchem.com [benchchem.com]
- 16. asianpubs.org [asianpubs.org]
- 17. m.indiamart.com [m.indiamart.com]
- 18. indiamart.com [indiamart.com]
- 19. 5-Cyanophthalide, 97% 82104-74-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 20. chemimpex.com [chemimpex.com]
- 21. US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide - Google Patents [patents.google.com]
- 22. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
- 23. One Spot Synthesis of Citalopram from 5-Cyanophthalide - Patent US-2008119662-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. 5-Carboxyphthalide | 4792-29-4 [chemicalbook.com]
- 25. indiamart.com [indiamart.com]
- 26. 5 CARBOXY PHTHALIDE Manufacturer in Mumbai,Supplier,Exporter [vcarechemicals.com]
- 27. 5-carboxyphthalide Manufacturer, Supplier from Vadodara [cleverpathway.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pdqscientific.com [pdqscientific.com]
- 30. Terephthalic acid, 99+% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 31. dir.indiamart.com [dir.indiamart.com]
- 32. imarcgroup.com [imarcgroup.com]
- 33. bipublication.com [bipublication.com]
- 34. Page loading... [wap.guidechem.com]
- 35. Organic Syntheses Procedure [orgsyn.org]
Navigating the Synthesis of 5-Cyanophthalide: A Comparative Analysis of Reaction Kinetics
For researchers, scientists, and drug development professionals engaged in the synthesis of citalopram and its active enantiomer, escitalopram, the efficient production of the key intermediate, 5-cyanophthalide, is a critical starting point. This guide provides a comparative analysis of various synthetic routes to 5-cyanophthalide, with a focus on the kinetic aspects that influence reaction efficiency and product purity. The information is compiled from various patented methods, offering insights into the chemical transformations and the impact of different reagents and conditions on the overall process.
Comparative Analysis of Synthetic Methodologies
The synthesis of 5-cyanophthalide predominantly commences from 5-carboxyphthalide. The transformation involves the conversion of the carboxylic acid group to a nitrile group, which can be achieved through several intermediate steps. The choice of reagents and the reaction sequence significantly impact the reaction time, temperature requirements, and ultimately, the yield and purity of the final product. Below, we compare the key parameters of different synthetic approaches.
| Method Reference | Starting Material | Key Reagents | Reaction Time | Reaction Temperature | Yield | Purity (HPLC) |
| Method 1 [1] | 5-Carboxyphthalide | 1. Thionyl chloride, DMF 2. Ethylene Dichloride, Ethyl carbamate, Triethylamine 3. 30% HBr in acetic acid 4. Thionyl chloride, DMF | 2 hrs (step 1), 5 hrs (step 3), 15 hrs (step 4) | 80°C (step 1), Reflux (step 3, 4) | 85% | 99.86% |
| Method 2 [2][3] | 5-Carboxyphthalide | 1. Thionyl chloride, DMF 2. Hydroxylamine, Triethylamine, THF 3. Thionyl chloride | 3-5 hrs (step 1), 1 hr (step 2), 6 hrs (step 3) | 60°C (step 1), 10°C (step 2), 80°C (step 3) | 91% (from 5-chlorocarbonyl phthalide) | 99% |
| Method 3 [4] | 5-Carboxyphthalide | 1. Thionyl chloride, DMF, Toluene 2. Ammonia or C1-6 alkylamine | 3 hrs (step 1) | Reflux | 88% (for acid chloride), 91% (for amide) | Not specified |
| Method 4 [5] | 5-Carboxyphthalide | Ammonium carbonate, Ethyl polyphosphate | Not specified | 25-150°C (preferably 75-85°C) | Optimum yield | Not specified |
| One-Pot Synthesis [1] | 5-Carboxyphthalide | Dehydrating agent, Sulphoamide, Sulfolane or Acetonitrile | Long reaction time | 135°C | Not specified | Not specified |
Detailed Experimental Protocols
A clear understanding of the experimental setup is crucial for reproducing and optimizing these synthetic routes. Here, we provide a detailed look at the methodologies for two of the prominent methods.
Method 1: Multi-Step Synthesis via Amide Intermediate
This method involves the conversion of 5-carboxyphthalide to 5-acetamidophthalide, followed by dehydration to yield 5-cyanophthalide.[1]
Step 1: Synthesis of 5-Acetamidophthalide from 5-carboxyphthalide
-
Suspend 26 gm of 5-carboxyphthalide in dimethylformamide (DMF).
-
Add thionyl chloride and maintain the reaction temperature at 80°C for 2 hours.
-
Cool the mixture and add Ethylene Dichloride, ethyl carbamate, and triethylamine.
-
Adjust the pH to 8.0 with triethylamine and cool to room temperature.
-
Collect the crystalline material and wash it with water.
Step 2: Conversion to 5-Aminophthalide
-
Suspend the obtained 5-carboxycarbamoyl phthalide in 30% HBr in acetic acid.
-
Heat the reaction mixture to reflux temperature for 5 hours.
-
Remove HBr in acetic acid by distillation and recrystallize the product.
Step 3: Synthesis of 5-Cyanophthalide from 5-Acetamidophthalide
-
To a reaction of 5-acetamidophthalide in ethylene dichloride, add thionyl chloride and DMF.
-
Stir the mixture at reflux temperature for 15 hours.
-
Cool the resulting solution and pour it into water to precipitate the solid.
-
Wash the solid with sodium carbonate solution and then with water.
-
Filter the crystals and wash with ethylene dichloride.
-
Purify the crude solid by dissolving in DMF and toluene at reflux, followed by cooling and filtration. Wash the final crystals with methanol.
Method 2: Synthesis via Hydroxamyl Phthalide Intermediate
This process describes the formation of 5-cyanophthalide from 5-carboxyphthalide via a 5-hydroxamyl phthalide intermediate.[2][3]
Step 1: Synthesis of 5-Chlorocarbonyl Phthalide
-
In an inert nitrogen atmosphere, charge a flask with 50 g of 5-carboxyphthalide, 125 ml of thionyl chloride, and 0.5 ml of DMF.
-
Heat the system under reflux at 60°C for 3-5 hours.
-
Return the system to room temperature and evaporate under vacuum to obtain a residue.
-
Add toluene (3 x 100 ml) to the residue to obtain a solid, which is then taken up in 500 ml of tetrahydrofuran (THF).
Step 2: Synthesis of 5-Hydroxamyl Phthalide
-
In a separate flask under a nitrogen atmosphere, add hydroxylamine HCl, triethylamine, and THF.
-
Cool the system to 10°C.
-
Dropwise, add the solution of 5-chlorocarbonyl phthalide over 1 hour.
-
Keep the mixture under agitation for 1 hour and then evaporate under vacuum.
-
The resulting solid is washed with water to obtain 5-hydroxamyl phthalide.
Step 3: Dehydration to 5-Cyanophthalide
-
To a flask containing 2 g of 5-hydroxamyl phthalide, add 15 ml of thionyl chloride.
-
Heat the mixture under reflux at 80°C for 6 hours until a light yellow solution is formed.
-
Add 20 ml of toluene and evaporate under vacuum.
-
Take up the residue with another 20 ml of toluene and heat to reflux to induce precipitation.
-
Filter the precipitate to obtain 5-cyanophthalide.
Visualizing the Synthetic Pathways
To better illustrate the reaction sequences, the following diagrams outline the key transformations in the synthesis of 5-cyanophthalide.
Caption: Reaction pathway for Method 1.
Caption: Reaction pathway for Method 2.
Concluding Remarks
The choice of a synthetic route for 5-cyanophthalide production will depend on a variety of factors including desired purity, acceptable reaction times, and available equipment and reagents. The methods presented here highlight a trade-off between reaction time, temperature, and overall yield. While one-pot syntheses offer a potentially more streamlined process, they may require higher temperatures and longer reaction times.[1] In contrast, multi-step methods, while more labor-intensive, can offer higher purity and yield under milder conditions. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to optimize the synthesis of this crucial pharmaceutical intermediate. Further kinetic studies, including the determination of reaction rates and activation energies, would provide a more complete understanding and allow for more precise process control and optimization.
References
- 1. myexperiment.org [myexperiment.org]
- 2. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 3. CN1948301A - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 4. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 5. WO2005111010A1 - An improved process for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
A Comparative Guide to In-Process Controls for 5-Cyanophthalide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The robust synthesis of 5-cyanophthalide, a critical intermediate in the production of pharmaceuticals such as the antidepressant citalopram, necessitates stringent in-process controls to ensure reaction completion, monitor purity, and maximize yield. This guide provides an objective comparison of prevalent analytical techniques for monitoring the synthesis of 5-cyanophthalide, supported by experimental data and detailed methodologies.
Comparison of In-Process Control Techniques
The selection of an appropriate in-process control (IPC) strategy is contingent on the specific requirements of the synthesis step, including the need for real-time monitoring, the nature of the analytes, and the required level of precision and accuracy. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose, offering excellent resolution and sensitivity. Other methods such as Gas Chromatography (GC), in-situ Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy present alternative or complementary approaches.
| Parameter | HPLC | Gas Chromatography (GC) | In-situ IR Spectroscopy | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Real-time monitoring of functional group changes based on vibrational spectroscopy. | Quantitative determination of analytes based on the relationship between signal intensity and the number of nuclei. |
| Applicability to 5-Cyanophthalide Synthesis | Highly suitable for monitoring the conversion of starting materials, formation of intermediates, and the final product. Ideal for purity assessment.[1][2][3] | Suitable for analyzing volatile starting materials, reagents, or byproducts. May require derivatization for non-volatile intermediates. | Excellent for real-time, in-situ monitoring of the reaction progress by tracking the disappearance of reactant peaks and the appearance of product peaks. | Can provide highly accurate quantitative results for the assay of the starting material, intermediates, and final product without the need for a calibration curve. |
| Analysis Time | Typically 10-30 minutes per sample. | Generally faster than HPLC for volatile compounds, but may require sample preparation. | Real-time data acquisition (seconds to minutes). | Relatively fast, with data acquisition typically taking a few minutes per sample. |
| Sample Preparation | Dilution of the reaction mixture in a suitable solvent. | May require extraction and derivatization to increase volatility and thermal stability of analytes. | No sample preparation required for in-situ measurements with a probe. | Simple dilution in a deuterated solvent with an internal standard. |
| Key Performance Metrics | ||||
| Specificity | High; can resolve 5-cyanophthalide from its precursors and impurities. | High for volatile compounds; potential for co-elution of non-volatile, derivatized compounds. | Good; characteristic vibrational bands can be used to track specific functional groups. | Excellent; provides structural information that aids in unequivocal identification and quantification. |
| Sensitivity | High (ng to pg level), depending on the detector. | Very high for volatile compounds with sensitive detectors like FID (pg level). | Moderate; dependent on the concentration of the analyte and the strength of its IR absorption. | Moderate; typically requires higher concentrations than chromatographic methods. |
| Precision (%RSD) | Excellent (<2%). | Good (<5%). | Good, but can be affected by changes in the reaction matrix. | Excellent (<1%). |
| Accuracy (% Recovery) | High (98-102%). | Good (95-105%), but can be affected by derivatization efficiency. | Good for relative quantification; absolute quantification requires careful calibration. | Very high, as it is a primary analytical method. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is suitable for determining the purity of 5-cyanophthalide and for monitoring the conversion of its precursors, such as 5-carboxyphthalide or 5-acetamidophthalide.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of HPLC grade water (adjusted to pH 2.5 with orthophosphoric acid) and acetonitrile in a ratio of approximately 50:41 (v/v).[2] The exact ratio may be optimized for best separation.
-
Flow Rate: 1.2 mL/min[2]
-
Column Temperature: Ambient
-
Detection Wavelength: 239 nm[2]
-
Injection Volume: 20 µL[2]
Sample Preparation:
-
Accurately weigh a representative sample of the reaction mixture or the isolated product.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of 5-cyanophthalide is determined by calculating the peak area percentage.
-
For reaction monitoring, the disappearance of the starting material peak and the appearance of the product peak are tracked over time.
Gas Chromatography (GC) for Volatile Impurities
While not the primary method for the non-volatile 5-cyanophthalide, GC is an excellent tool for detecting and quantifying volatile residual solvents (e.g., toluene, thionyl chloride) or volatile byproducts.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
-
Capillary column suitable for solvent analysis (e.g., DB-624 or equivalent)
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 250 °C
-
Oven Temperature Program: A suitable temperature gradient to separate the solvents of interest (e.g., hold at 40 °C for 5 minutes, then ramp to 200 °C at 10 °C/min).
-
Detector Temperature: 280 °C (FID)
Sample Preparation:
-
Dissolve a known amount of the sample in a high-purity solvent that does not interfere with the analytes of interest (e.g., dimethyl sulfoxide).
-
An internal standard can be added for improved quantitation.
In-situ Infrared (IR) Spectroscopy for Real-Time Monitoring
This technique allows for the continuous monitoring of the reaction without the need for sampling. It is particularly useful for tracking the conversion of functional groups.
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe.
Data Acquisition:
-
Insert the ATR probe directly into the reaction vessel.
-
Collect a background spectrum of the reaction mixture before initiating the reaction.
-
Continuously collect spectra throughout the course of the reaction.
Data Analysis:
-
Monitor the decrease in the absorbance of characteristic peaks of the starting material (e.g., the C=O stretch of the carboxylic acid in 5-carboxyphthalide).
-
Monitor the increase in the absorbance of characteristic peaks of the product (e.g., the C≡N stretch of the nitrile group in 5-cyanophthalide around 2231 cm⁻¹).[2]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Assay
qNMR is a primary analytical method that can provide a highly accurate assay of 5-cyanophthalide without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh a precise amount of the 5-cyanophthalide sample.
-
Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
Data Acquisition and Analysis:
-
Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.
-
Integrate a well-resolved signal of 5-cyanophthalide and a signal of the internal standard.
-
The concentration of 5-cyanophthalide is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the sample and the internal standard.
Visualizing the In-Process Control Workflow
The following diagram illustrates a typical workflow for in-process control during the synthesis of 5-cyanophthalide from 5-carboxyphthalide.
Caption: Workflow for in-process control in 5-cyanophthalide synthesis.
Signaling Pathway for Method Selection
The choice of an appropriate in-process control technique is guided by several factors, as depicted in the following decision-making pathway.
Caption: Decision pathway for selecting an in-process control method.
References
Safety Operating Guide
Proper Disposal Procedures for 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile (CAS No. 89877-62-3), also known as 5-cyanophthalide. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to be aware of the hazards associated with this compound. This compound is classified as harmful and an irritant.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
-
Environmental Hazards: Harmful to aquatic life.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH-approved respirator for dusts is recommended.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical attention.[2]
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₅NO₂ |
| Molecular Weight | 159.14 g/mol |
| Melting Point | 105.5 - 107 °C / 221.9 - 224.6 °F |
| Appearance | Solid, Tan |
Disposal Operational Plan
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[2][3] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step-by-Step Disposal Protocol:
-
Segregation and Storage:
-
Store waste this compound in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[3]
-
Keep the waste in a tightly closed and properly labeled container. The label should clearly state "Hazardous Waste" and "this compound".
-
-
Containerization:
-
Use a chemically compatible and non-reactive container for waste collection.
-
Ensure the container is in good condition and can be securely sealed to prevent leaks or spills.
-
-
Documentation:
-
Maintain a hazardous waste log, recording the amount of this compound added to the waste container and the date.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide the waste manifest with all necessary information about the chemical.
-
-
Handling During Transfer:
-
When transferring the waste container for pickup, ensure all required PPE is worn.
-
Handle the container carefully to avoid spills.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure the area is well-ventilated.
-
Control and Contain: Prevent the spill from spreading and from entering drains or waterways.[2]
-
Cleanup:
-
For solid spills, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust.[2]
-
Clean the affected area thoroughly with an appropriate solvent or detergent and water.
-
Collect all cleanup materials and contaminated PPE for disposal as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile (CAS No. 89877-62-3).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard profile of structurally similar nitrile compounds and general laboratory safety best practices. It is imperative to treat this substance with a high degree of caution.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required to protect from potential splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their resistance to a broad range of chemicals.[4][5][6] Always inspect gloves for degradation or punctures before use and change them immediately if contaminated.[3] For prolonged contact, consider double-gloving.[6][7] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to protect against spills.[3][7] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should occur in a certified chemical fume hood to minimize the inhalation of dust or vapors.[3][5][7] If a fume hood is not available or insufficient, a NIOSH-approved respirator is necessary.[5] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to offer protection from potential spills.[5][7] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is paramount to ensure a safe laboratory environment.
1. Engineering Controls:
-
Always work in a well-ventilated area.[3]
-
A certified chemical fume hood is the primary engineering control to be used for all manipulations of the compound.[3][7]
-
Ensure that a safety shower and eyewash station are readily accessible.[6]
2. Pre-Handling Procedures:
-
Assemble all necessary equipment and reagents before commencing work.[7]
-
Cover the work surface with disposable, absorbent bench paper.[7]
-
Don all required PPE as specified in the table above.
3. Handling the Compound:
-
Weighing: If the compound is a solid, weigh it within the fume hood using a dedicated spatula and weighing vessel.[6][7]
-
Solutions: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[6][7]
-
General Handling: Avoid direct contact with the skin, eyes, and clothing.[6] Do not breathe in dust or vapors.[6] Keep containers tightly closed when not in use.[5]
4. Post-Handling Procedures:
-
Thoroughly clean all non-disposable equipment with a suitable solvent inside the fume hood.[7]
-
Wipe down the work surface of the fume hood.[7]
-
Carefully remove PPE, avoiding cross-contamination, and dispose of contaminated items as hazardous waste.[7]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]
-
Do not eat, drink, or smoke in the laboratory.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated absorbent paper and disposable PPE, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a sealed, properly labeled hazardous waste container. Do not dispose of it down the drain.[5]
-
Contaminated Materials: All materials that have come into contact with the chemical, such as gloves and weighing papers, should be treated as hazardous waste and disposed of accordingly.[3]
-
Disposal Method: Engage a licensed hazardous material disposal company for the final disposal of all waste.[5][8][9]
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
References
- 1. This compound|89877-62-3 [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. westlab.com.au [westlab.com.au]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | 64169-67-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
